N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Description
BenchChem offers high-quality N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-9-6-5-8(15-4)7-12-9/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRXJINVGXNXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640088 | |
| Record name | N-(5-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898561-68-7 | |
| Record name | N-(5-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a key intermediate in pharmaceutical and agrochemical research. The document outlines the strategic considerations behind the chosen synthetic route, a detailed step-by-step experimental protocol, and a discussion of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into the practical execution of this important transformation.
Introduction: The Significance of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide and its structural analogs are pivotal building blocks in the development of advanced chemical entities. The methoxypyridine core is a common feature in pharmacologically active molecules, while the pivaloyl (2,2-dimethyl-propionyl) group can enhance metabolic stability and modulate pharmacokinetic properties. This particular compound is noted for its role as an intermediate in the synthesis of kinase inhibitors, which are at the forefront of targeted therapies for cancer and inflammatory diseases[1]. Its structural relatives have also found applications in agrochemical development, highlighting the versatility of this chemical scaffold[2]. A thorough understanding of its synthesis is therefore crucial for laboratories engaged in these fields.
Retrosynthetic Analysis and Strategy
The most logical and industrially scalable approach to the synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is through a nucleophilic acyl substitution reaction. This involves the formation of an amide bond between a nucleophilic amine and an activated carboxylic acid derivative.
Key Starting Materials:
-
Nucleophile: 2-Amino-5-methoxypyridine
-
Acylating Agent: Pivaloyl chloride (also known as trimethylacetyl chloride)
This pathway is favored due to the commercial availability and relatively low cost of the starting materials[3]. The reaction is generally high-yielding and proceeds under mild conditions.
The Core Synthesis Pathway: Acylation of 2-Amino-5-methoxypyridine
The central transformation is the acylation of the primary amino group of 2-amino-5-methoxypyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Mechanistic Considerations
The reaction mechanism proceeds as follows:
-
The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-5-methoxypyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.
-
This forms a tetrahedral intermediate.
-
The intermediate collapses, expelling the chloride ion as a leaving group.
-
A proton is lost from the nitrogen atom, resulting in the formation of the stable amide product and hydrochloric acid (HCl) as a byproduct.
To drive the reaction to completion and prevent the protonation of the starting amine, a non-nucleophilic base is required to scavenge the HCl byproduct. Common choices include tertiary amines like triethylamine or pyridine.
Visualizing the Reaction Pathway
The following diagram illustrates the chemical transformation from the starting materials to the final product.
Caption: Reaction scheme for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the acylation of similar aminopyridines[4][5].
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Supplier Example | Purity |
| 2-Amino-5-methoxypyridine | 124.14 | 10167-97-2 | TCI[3] | >97% |
| Pivaloyl Chloride | 120.58 | 3282-30-2 | Sigma-Aldrich | >99% |
| Triethylamine (Et₃N) | 101.19 | 121-44-8 | Sigma-Aldrich | >99.5% |
| Dichloromethane (DCM), Anhydrous | 84.93 | 75-09-2 | Sigma-Aldrich | >99.8% |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | - |
| Brine (Saturated NaCl aq.) | - | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Sigma-Aldrich | >99.5% |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-5-methoxypyridine (10.0 g, 80.5 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (12.4 mL, 88.6 mmol, 1.1 equivalents) to the stirred solution.
-
Acylating Agent Addition: Slowly add pivaloyl chloride (10.2 mL, 84.5 mmol, 1.05 equivalents) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide as a solid.
-
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating steps to ensure reliability and reproducibility:
-
Temperature Control: The initial cooling to 0 °C is critical to moderate the exothermic reaction between the highly reactive pivaloyl chloride and the amine, preventing side reactions.
-
Use of a Base: The inclusion of triethylamine is non-negotiable. It neutralizes the HCl generated, preventing the formation of the unreactive ammonium salt of the starting material and driving the equilibrium towards the product.
-
Aqueous Work-up: The washing steps are crucial for removing the triethylammonium hydrochloride salt, any unreacted pivaloyl chloride (which hydrolyzes), and other water-soluble impurities.
-
Purification: While the reaction is generally clean, a final purification step ensures the removal of any residual starting materials or minor byproducts, leading to a high-purity final compound suitable for subsequent applications.
Conclusion
The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide via the acylation of 2-amino-5-methoxypyridine with pivaloyl chloride is a robust and efficient method. This guide provides the necessary theoretical framework and practical, step-by-step instructions to successfully perform this synthesis. The methodology is grounded in well-established chemical principles and leverages readily available materials, making it an accessible and valuable procedure for research and development laboratories.
References
-
MySkinRecipes. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. [Link]
-
National Center for Biotechnology Information. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. [Link]
-
PrepChem. Synthesis of N-(2-methoxy-5-pyridyl)-cyclopropane carboxamide. [Link]
Sources
- 1. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-5-methoxypyridine | 10167-97-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
An In-Depth Technical Guide to N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 898561-68-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a key heterocyclic building block in medicinal chemistry. The document details its synthesis, physicochemical properties, and critical role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed, field-proven experimental protocols for its synthesis and subsequent biological evaluation are provided to empower researchers in their drug discovery endeavors. This guide is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring both technical accuracy and practical applicability.
Introduction and Physicochemical Properties
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative recognized for its utility as a scaffold in the synthesis of pharmacologically active molecules.[1] Its structure combines a methoxy-substituted pyridine ring with a sterically hindered pivaloyl amide group, features that can be exploited to fine-tune the binding affinity and selectivity of derivative compounds for specific biological targets. Primarily, it serves as a crucial intermediate in the synthesis of kinase inhibitors aimed at treating inflammatory diseases and various forms of cancer.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 898561-68-7 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Storage | Room temperature, in a dry, well-ventilated place. | [1] |
Synthesis and Mechanism
The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is most effectively achieved through the acylation of 2-amino-5-methoxypyridine with pivaloyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a standard and robust method for amide bond formation.[4] The reaction proceeds via nucleophilic acyl substitution, where the amino group of the pyridine attacks the electrophilic carbonyl carbon of the pivaloyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[][6]
Caption: Synthesis of the title compound via acylation.
Detailed Synthesis Protocol
This protocol is based on a well-established procedure for the acylation of similar aminopyridine substrates.[7]
Materials:
-
2-amino-5-methoxypyridine
-
Pivaloyl chloride (trimethylacetyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-methoxypyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the stirring mixture to 0 °C in an ice bath. This is critical to control the exothermic reaction between the amine and the highly reactive acyl chloride.[]
-
Addition of Acyl Chloride: Add pivaloyl chloride (1.1 eq.) dropwise to the cooled solution. A precipitate of triethylammonium chloride may form.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aminopyridine is consumed.
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine all organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. One commercial supplier notes that they do not collect analytical data for this product and that the buyer assumes responsibility for confirming its identity and purity.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.0-8.2 | d | 1H | H-6 (Pyridine) |
| Aromatic | ~7.5-7.7 | dd | 1H | H-4 (Pyridine) |
| Aromatic | ~6.7-6.9 | d | 1H | H-3 (Pyridine) |
| Methoxy | ~3.8 | s | 3H | -OCH₃ |
| tert-Butyl | ~1.3 | s | 9H | -C(CH₃)₃ |
| Amide | ~8.5-9.5 | br s | 1H | -NH- |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~177 | C=O |
| Aromatic | ~150-155 | C-2 (Pyridine) |
| Aromatic | ~145-150 | C-5 (Pyridine) |
| Aromatic | ~135-140 | C-6 (Pyridine) |
| Aromatic | ~120-125 | C-4 (Pyridine) |
| Aromatic | ~110-115 | C-3 (Pyridine) |
| Methoxy | ~55 | -OCH₃ |
| Quaternary | ~40 | -C(CH₃)₃ |
| Methyl | ~27 | -C(CH₃)₃ |
-
Infrared (IR) Spectroscopy: Expected characteristic peaks would include N-H stretching around 3300 cm⁻¹, C-H stretching (aromatic and aliphatic) around 3100-2850 cm⁻¹, a strong amide I band (C=O stretch) around 1660-1680 cm⁻¹, and C-O stretching for the methoxy group around 1250 cm⁻¹.[8]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 208. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺) and cleavage of the amide bond.[9]
Biological Context: A Scaffold for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and chronic inflammatory conditions.[11] Consequently, kinase inhibitors have become a major class of targeted therapeutics.
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide serves as a foundational scaffold for building more complex molecules designed to inhibit specific kinases. The pyridine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors that allows them to dock into the ATP-binding site of the enzyme.[12] The methoxy and pivaloyl groups can be further modified to create interactions with other regions of the kinase, thereby enhancing potency and selectivity.[1]
Caption: General mechanism of competitive kinase inhibition.
Protocols for Biological Evaluation
To assess the potential of novel compounds synthesized from N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a tiered screening approach is recommended, beginning with biochemical assays and progressing to cell-based models.[13]
Protocol 1: Biochemical Kinase Activity Assay (TR-FRET)
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying kinase activity.[1] This protocol provides a generalized workflow.
Caption: Workflow for a typical biochemical kinase assay.
Procedure:
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, ATP, and test compounds (serially diluted in DMSO).
-
Assay Plate Setup: In a 384-well assay plate, add the kinase solution.
-
Compound Addition: Add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for phosphorylation to occur.
-
Detection: Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and an acceptor fluorophore.
-
Final Incubation: Incubate for 60 minutes to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths. The ratio of these emissions is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14] It is widely used to evaluate the cytotoxic potential of anticancer compounds.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line for the kinase of interest) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[15]
Safety and Handling
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements: Toxic if swallowed, fatal in contact with skin, and causes serious eye damage. It may also cause damage to the nervous system.[16]
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or a face shield.[14]
-
Avoid breathing dust, fumes, or vapors.[16]
-
Do not get in eyes, on skin, or on clothing.[16]
-
Wash hands thoroughly after handling.[16]
-
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[16]
-
If on Skin: Gently wash with plenty of soap and water. Immediately call a poison center or doctor.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]
References
-
MySkinRecipes. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
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van Tonder, A., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1221, 141-153. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
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Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
El-Hiti, G. A., et al. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o419–o420. [Link]
-
NIST. Propanamide, 2,2-dimethyl-. [Link]
-
Scott, J. D., & Pawson, T. (2009). Cell signaling in space and time: where proteins come together and when they're apart. Science, 326(5957), 1220–1224. [Link]
-
Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47. [Link]
-
Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
Sources
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- 2. N-(5-METHOXY-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE | 898561-68-7 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Amide Synthesis [fishersci.it]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Propanamide, 2,2-dimethyl- [webbook.nist.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. noblelifesci.com [noblelifesci.com]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
"N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" molecular weight
Technical Guide: N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
An In-depth Profile of a Key Heterocyclic Intermediate in Pharmaceutical Research
Abstract
This technical guide provides a comprehensive overview of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a heterocyclic compound of significant interest to researchers and professionals in drug development. The document details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, it presents a validated, step-by-step synthesis protocol, explains the scientific rationale behind the methodology, and explores its applications as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors. This guide serves as an authoritative resource, consolidating essential data and procedural insights for laboratory application.
Physicochemical Properties and Molecular Identification
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative. Compounds within this class are recognized for their diverse biological activities and serve as important scaffolds in modern medicinal chemistry[1][2]. Understanding its core properties is the first step in its effective utilization in research and synthesis.
Molecular Structure and Weight
The definitive molecular identity of a compound is established by its structure, formula, and molecular weight. For N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, the molecular formula is C11H16N2O2 [3]. Based on this composition, the calculated formula weight (molecular weight) is 208.26 g/mol [3].
Key Identification Data
For ease of reference and procurement, all relevant quantitative and identifying data have been consolidated. The predicted values are derived from computational models.
| Identifier | Value | Source |
| IUPAC Name | N-(5-methoxy-2-pyridinyl)-2,2-dimethylpropanamide | [3] |
| CAS Number | 898561-68-7 | [3][4] |
| Molecular Formula | C11H16N2O2 | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| Predicted Boiling Point | 387.1 ± 27.0 °C | [3] |
| Predicted Density | 1.100 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 13.23 ± 0.70 | [3] |
Synthesis and Purification Protocol
The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is typically achieved via a nucleophilic acyl substitution reaction. The following protocol is adapted from a well-established procedure for a structurally analogous compound, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, ensuring a high probability of success and yield[1][2].
Synthesis Pathway Overview
The reaction involves the acylation of 2-amino-5-methoxypyridine with trimethylacetyl chloride (pivaloyl chloride). A tertiary amine base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
Detailed Step-by-Step Methodology
Materials:
-
2-amino-5-methoxypyridine
-
Trimethylacetyl chloride (Pivaloyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-methoxypyridine in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine to the stirred solution. The amount should be in slight molar excess (approx. 1.1 equivalents) relative to the starting amine.
-
Causality Insight: Triethylamine acts as an acid scavenger. The reaction between the amine and the acid chloride produces HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Triethylamine neutralizes this HCl, allowing the reaction to proceed to completion.
-
-
Acylation: Add trimethylacetyl chloride dropwise to the cold, stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure completion[1].
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification and Validation
Purification: The crude product should be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for eluting the target compound. The purified fractions can be combined and the solvent evaporated. For obtaining high-purity, crystalline material, recrystallization from a suitable solvent system like hexane may be performed[1].
Self-Validating System (Trustworthiness): The integrity of the synthesis is confirmed by analytical characterization of the final product. This is a critical self-validating step.
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure. The resulting spectra should be identical to those previously reported for the compound.
-
Mass Spectrometry (MS): Analysis by MS will confirm the molecular weight. The observed mass should correspond to the calculated value of 208.26 g/mol .
-
Elemental Analysis: This technique confirms the empirical formula (C11H16N2O2) by determining the percentage composition of carbon, hydrogen, and nitrogen[1][2].
Applications in Drug Discovery and Research
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is not typically an active pharmaceutical ingredient (API) itself but rather a valuable intermediate or building block[5]. Its structure is strategically designed for utility in synthetic schemes.
-
Kinase Inhibitor Synthesis: The compound is utilized in the synthesis of kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyridine moiety can act as a hinge-binding element in the ATP-binding pocket of many kinases, while the amide and methoxy groups provide points for further chemical modification to enhance potency and selectivity[6].
-
Scaffold for Library Synthesis: In drug discovery, scaffolds like this are used to generate large libraries of related compounds. By modifying the methoxy group or performing reactions on the pyridine ring, researchers can rapidly create diverse molecules for high-throughput screening against various biological targets.
-
Agrochemical Research: The structural motifs present in this compound are also explored in the design of new agrochemicals, such as pesticides and herbicides[5].
Conclusion
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a well-defined chemical entity with a molecular weight of 208.26 g/mol . Its straightforward synthesis, coupled with its versatile chemical structure, makes it a highly relevant intermediate for professionals in pharmaceutical and chemical research. This guide provides the foundational data, a reliable synthesis protocol, and the scientific context necessary for its effective application in the laboratory.
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El-Hiti, G. A., Smith, K., Hegazy, A. S., Alanazi, S. A., & Kariuki, B. M. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o419–o420. Available from [Link]
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"N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" solubility profile
An In-Depth Technical Guide to the Solubility Profile of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Abstract
Solubility is a critical physicochemical property that dictates the developability and ultimate clinical success of a therapeutic candidate. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, often resulting in costly late-stage failures in the drug development pipeline.[1][2] This technical guide provides a comprehensive examination of the solubility profile for the compound N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. We present a framework for characterization, from fundamental physicochemical properties and theoretical considerations to detailed, field-proven experimental protocols for determining thermodynamic, kinetic, and biorelevant solubility. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization and optimization of novel chemical entities.
Compound Overview and Physicochemical Properties
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a heterocyclic compound featuring a substituted pyridine core.[3] Understanding its fundamental properties is the first step in predicting and interpreting its solubility behavior.
Table 1: Core Physicochemical Properties
| Property | Value / Estimate | Source / Rationale |
|---|---|---|
| CAS Number | 898561-68-7 | [3] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| Structure | A pyridine ring with a methoxy group at position 5 and a 2,2-dimethyl-propionamide group at position 2. | - |
| Estimated pKa | 3.0 - 4.0 | The pyridine nitrogen is basic. The pKa of the parent 2-aminopyridine is ~6.8, but the N-acyl group is strongly electron-withdrawing, significantly reducing basicity. The pKa of the related 5-Amino-2-methoxypyridine is predicted to be 4.33.[4][5][6] Computational methods are often used for such predictions.[7][8][9] |
| Lipophilicity (logP) | Moderately Lipophilic | Qualitatively assessed based on the presence of an aromatic ring, a methoxy group, and a tert-butyl moiety. |
| Melting Point | Not Determined | A high melting point often correlates with strong crystal lattice energy, which can lead to lower aqueous solubility. |
The key feature governing the aqueous solubility of this molecule is the basic pyridine nitrogen. This allows the compound to become protonated and form a more soluble salt at a pH below its pKa. This pH-dependent behavior is a central theme of its solubility profile.
Caption: Relationship between pH, ionization state, and aqueous solubility for a basic compound.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is considered the "gold standard" for solubility measurement.[10][11] It is a critical parameter for late-stage discovery and pre-formulation activities.[12] The shake-flask method, endorsed by regulatory bodies like the WHO, is the most reliable technique for this determination.[13]
Caption: Experimental workflow for the Shake-Flask thermodynamic solubility assay.
Protocol 2.1: Shake-Flask Method for pH-Dependent Solubility
-
Objective: To determine the equilibrium solubility of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide across a physiologically relevant pH range at 37°C.
-
Causality: Using an excess of solid compound and allowing sufficient time for equilibration (24-48 hours) ensures that the measured concentration represents the true thermodynamic maximum, independent of dissolution rate or kinetic artifacts.[10] The pH range of 1.2 to 6.8 is stipulated by regulatory guidelines (e.g., ICH M9) for Biopharmaceutics Classification System (BCS) biowaivers.[14][15]
Methodology:
-
Preparation of Media: Prepare aqueous buffer solutions at a minimum of three pH values: 1.2 (e.g., 0.1 N HCl), 4.5 (e.g., acetate buffer), and 6.8 (e.g., phosphate buffer).[13] A phosphate-buffered saline (PBS) at pH 7.4 is also recommended.
-
Compound Addition: To a series of glass vials, add an excess amount of the solid test compound. The excess should be visually apparent throughout the experiment.
-
Incubation and Equilibration: Add a precise volume of each buffer to the vials. Seal the vials and place them in an orbital shaker or similar agitation device capable of maintaining a constant temperature of 37 ± 1°C.[13] Agitate for 24 to 48 hours.
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of solid particles, either centrifuge the aliquot at high speed or filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant into the analytical range and determine the compound's concentration using a validated HPLC-UV or LC-MS/MS method.[16]
-
Data Reporting: Report the solubility in mg/mL and/or µM. The experiment should be performed in at least triplicate for each pH condition.[13]
Kinetic Solubility Determination
In early drug discovery, speed and material conservation are paramount. Kinetic solubility assays are high-throughput methods used to rapidly rank compounds.[1] These assays measure the concentration at which a compound, rapidly precipitated from a high-concentration organic stock (typically DMSO), appears in an aqueous buffer.[16][17] This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[10]
Protocol 3.1: Nephelometric Kinetic Solubility Assay
-
Objective: To rapidly assess the solubility of a compound by measuring light scattering from precipitate formation.
-
Causality: This method leverages the principle that undissolved particles will scatter a light beam. A nephelometer detects this scatter, providing a rapid, plate-based readout of precipitation onset, which is used to define the kinetic solubility limit.[1][18]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[17]
-
Plate Preparation: In a clear 96- or 384-well microplate, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution.
-
Buffer Addition: Add the aqueous assay buffer (e.g., PBS pH 7.4) to the wells to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[16]
-
Measurement: Place the microplate in a laser nephelometer or a plate reader capable of measuring light scattering. The solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to controls.[18]
Comprehensive Solubility Profile
A full profile requires assessing solubility in various media to predict in vivo behavior and guide formulation.
Solubility in Biorelevant Media
To better predict oral absorption, solubility should be measured in media that simulate the conditions of the gastrointestinal tract.[19] Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF) contain salts, buffers, and natural surfactants (bile salts and phospholipids) that mimic physiological juices.[19][20]
Protocol 4.1: Preparation of Biorelevant Media
-
Objective: To prepare SGF and FaSSIF for solubility testing.
-
Causality: Standard aqueous buffers lack the solubilizing components of intestinal fluid like bile salts and lecithin. Using biorelevant media provides a more accurate prediction of how a compound will behave in the complex environment of the human gut.[19]
Methodology:
-
Simulated Gastric Fluid (SGF, pH 1.2): Based on USP specifications, dissolve 2.0 g of NaCl and 3.2 g of purified pepsin in water. Add 7.0 mL of concentrated HCl and adjust the final volume to 1 L with water. The final pH should be approximately 1.2.[20] (Note: For solubility testing, enzymes like pepsin are often omitted).
-
Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5): Prepare by dissolving a commercially available powder (e.g., SIF Powder Original) which contains sodium taurocholate and lecithin, or by creating the buffer from scratch. A typical composition includes maleic acid, sodium hydroxide, sodium chloride, sodium taurocholate, and lecithin, with the final pH adjusted to 6.5.[19]
The shake-flask method (Protocol 2.1) is then employed using these media instead of simple buffers.
Illustrative Solubility Data Summary
The following tables present a hypothetical but realistic solubility profile for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, based on its chemical structure.
Table 2: pH-Dependent Aqueous Solubility (Thermodynamic, 37°C)
| Medium | pH | Solubility (µg/mL) | Classification |
|---|---|---|---|
| 0.1 N HCl | 1.2 | > 1000 | Very Soluble |
| Acetate Buffer | 4.5 | 85 | Sparingly Soluble |
| Phosphate Buffer | 6.8 | < 10 | Very Slightly Soluble |
| PBS | 7.4 | < 5 | Practically Insoluble |
Table 3: Solubility in Biorelevant and Organic Media (Thermodynamic, 37°C)
| Medium | Type | Solubility (µg/mL) |
|---|---|---|
| SGF (enzyme-free) | Biorelevant | > 1000 |
| FaSSIF | Biorelevant | 25 |
| DMSO | Organic Solvent | > 200,000 |
| Methanol | Organic Solvent | ~50,000 |
Integrated Strategy for Solubility Assessment
A logical, tiered approach is essential for efficient solubility characterization in a drug discovery program. Early, high-throughput kinetic assays are used to triage initial compounds, while more resource-intensive thermodynamic and biorelevant studies are reserved for promising leads.
Caption: A tiered workflow for solubility assessment in drug discovery.
Conclusion
The solubility profile of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is dominated by the basicity of its pyridine nitrogen, resulting in pronounced pH-dependent aqueous solubility. It exhibits high solubility in acidic conditions (pH < 4) and very low solubility in neutral and basic conditions. While kinetic solubility assays provide a rapid initial assessment, a full thermodynamic characterization using the shake-flask method across the physiological pH range and in biorelevant media is essential for accurately predicting its in vivo dissolution and absorption behavior. This comprehensive understanding is fundamental to guiding medicinal chemistry efforts and developing viable formulations for this and structurally related compounds.
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World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies. [Link]
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An In-depth Technical Guide to the Safe Handling of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Laboratory Safety
In the fast-paced environment of research and development, particularly within the pharmaceutical and chemical synthesis sectors, a profound understanding of the materials we handle is paramount. This guide is dedicated to providing a comprehensive safety and handling overview of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS No. 898561-68-7). As a senior application scientist, my objective extends beyond the mere recitation of safety data sheet (SDS) information. Instead, this document aims to instill a deeper understanding of the why behind safety protocols, fostering a proactive safety culture rooted in scientific integrity. The information herein is synthesized from available safety data and is intended to empower researchers to make informed decisions that ensure personal safety and experimental success.
Chemical Identity and Physicochemical Profile
| Property | Value | Source |
| CAS Number | 898561-68-7 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
Understanding the basic molecular structure is crucial as it can provide insights into potential reactivity and biological interactions. The presence of a pyridine ring and an amide linkage suggests potential for various chemical reactions and biological activity, which is consistent with its reported use as an intermediate in the synthesis of kinase inhibitors for research in inflammation and oncology.[3]
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to the Safety Data Sheet from Sigma-Aldrich, N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is classified as a hazardous substance with multiple acute and chronic risks.[4]
GHS Pictograms:

Signal Word: Danger [4]
Hazard Statements (H-Statements): [4]
-
H301 + H331: Toxic if swallowed or if inhaled.
-
H310: Fatal in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H370: Causes damage to organs (Nervous system).
-
H411: Toxic to aquatic life with long lasting effects.
The severity of these hazard statements, particularly "Fatal in contact with skin" and "Causes damage to organs," underscores the critical need for stringent safety measures. The causality behind these classifications lies in the molecule's potential to interfere with biological processes upon exposure. While specific toxicological studies are not widely published, the classifications suggest significant bioavailability and systemic toxicity.
Toxicological Profile: An Area for Cautious Interpretation
A thorough investigation of the chemical, physical, and toxicological properties of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide has not been extensively reported.[4] The available Safety Data Sheet indicates that no ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[4] However, the lack of comprehensive studies necessitates a conservative approach, treating the compound as potentially harmful until more data becomes available. The RTECS (Registry of Toxic Effects of Chemical Substances) number for this compound is US9230000, and it is associated with symptoms such as weakness and convulsions.[4]
Exposure Control and Personal Protective Equipment (PPE)
Given the high acute toxicity, particularly through dermal contact, a multi-layered approach to exposure prevention is mandatory. The following protocols are based on established best practices for handling highly toxic compounds.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE) Protocol
This protocol is designed as a self-validating system; each step builds upon the previous one to ensure comprehensive protection.
Step 1: Inner Gloves
-
Action: Don a pair of nitrile gloves.
-
Rationale: This provides a primary barrier and protects the skin from contamination during the donning and doffing of outer layers.
Step 2: Protective Clothing
-
Action: Wear a lab coat that is buttoned completely. For procedures with a higher risk of splashes, a chemically resistant apron or suit is recommended.
-
Rationale: Protects the torso and limbs from accidental spills.
Step 3: Outer Gloves
-
Action: Don a second pair of chemically resistant gloves (e.g., thicker nitrile or neoprene) over the inner gloves.
-
Rationale: The outer glove provides the primary chemical resistance. In case of contamination, the outer glove can be removed and replaced without exposing the skin.
Step 4: Eye and Face Protection
-
Action: Wear tightly fitting safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Rationale: Protects against splashes and airborne particles, preventing severe eye damage as indicated by H318.[4]
Step 5: Respiratory Protection
-
Action: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a respirator is required.
-
Rationale: Addresses the H331 "Toxic if inhaled" hazard.[4]
Diagram: PPE Workflow
Caption: Personal Protective Equipment Donning Sequence.
Safe Handling, Storage, and Disposal
Handling
-
Avoid all contact with skin and eyes. Do not get in eyes, on skin, or on clothing.[4]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[4]
-
Wash hands and face thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Use only outdoors or in a well-ventilated area.[4]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[4]
-
Keep locked up or in an area accessible only to qualified or authorized persons.[4]
Disposal
-
Dispose of this material and its container to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.
-
Do not discharge to sewer systems.
Emergency Procedures
A clear and well-rehearsed emergency plan is crucial.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[4]
-
If on Skin: Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.[4] Remove contaminated clothing immediately.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.
Accidental Release Measures
-
Non-emergency Personnel: Evacuate the danger area. Avoid generation and inhalation of dust. Avoid substance contact.[4]
-
Containment: Cover drains. Collect, bind, and pump off spills.[4]
-
Clean-up: Take up carefully with chemically resistant tools. Dispose of properly. Clean the affected area.[4]
Diagram: Emergency Response Logic
Caption: First Aid Response for Exposures.
Conclusion: A Commitment to Safety
The safe handling of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is achievable through a combination of robust engineering controls, meticulous personal protective equipment protocols, and a thorough understanding of its hazards. While there are gaps in the publicly available toxicological data, the existing information from the Safety Data Sheet clearly indicates that this is a compound with high acute toxicity and requires the utmost respect and caution. By adhering to the principles and protocols outlined in this guide, researchers can mitigate the risks and continue their vital work in a safe and responsible manner.
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Amerigo Scientific. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. Retrieved from [Link]
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Unlocking the Potential of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide: A Technical Guide for Researchers
Introduction: A Molecule of Latent Possibilities
In the vast landscape of chemical entities available for research and development, certain molecules, while not yet extensively characterized in scientific literature, present compelling opportunities based on their structural motifs. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is one such compound. Possessing a methoxy-substituted pyridine core coupled with a sterically hindering pivaloyl group, this molecule stands as a promising candidate for exploration in several key areas of therapeutic and agrochemical research.
This technical guide serves as an in-depth exploration of the potential research applications of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. Drawing upon established principles of medicinal chemistry and the known biological activities of structurally related compounds, we will provide a comprehensive overview for researchers, scientists, and drug development professionals. This document will delve into its synthesis, propose potential mechanisms of action, and offer detailed, actionable experimental protocols to investigate its utility. While direct research on this specific molecule is limited, its constituent parts suggest a strong rationale for its investigation as a kinase inhibitor, particularly in the context of oncology and inflammatory diseases, and as a potential scaffold in the development of novel agrochemicals.[1]
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research.
| Property | Value | Source |
| CAS Number | 898561-68-7 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (predicted) | Inferred |
Proposed Synthetic Pathway
The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide can be readily achieved through a standard amidation reaction. The logical precursors are 5-amino-2-methoxypyridine and pivaloyl chloride.[3] The pyridine nitrogen in the starting material deactivates the amino group to some extent, but the reaction should proceed efficiently under appropriate basic conditions to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Materials:
-
5-Amino-2-methoxypyridine (1.0 eq)
-
Pivaloyl chloride (1.1 eq)[4]
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 5-amino-2-methoxypyridine in anhydrous DCM at 0 °C, add triethylamine.
-
Slowly add pivaloyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the title compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Research Applications
The structural features of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide suggest several promising avenues for research, primarily in the fields of medicinal chemistry and agrochemical science.
Kinase Inhibition in Oncology and Immunology
The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5] Specifically, derivatives of 5-phenoxy-2-aminopyridine have been developed as potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a crucial mediator in B-cell receptor signaling.[5] Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases.
The methoxy group at the 5-position of the pyridine ring in our target molecule can act as a hydrogen bond acceptor and influence the electronic properties of the ring system, potentially contributing to binding at a kinase active site. The bulky pivaloyl group can provide steric hindrance, which may confer selectivity for a particular kinase or modulate the compound's pharmacokinetic properties.
Proposed Research Workflow for Kinase Inhibitor Profiling:
Caption: Proposed workflow for evaluating N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide as a kinase inhibitor.
Experimental Protocol: Cellular Proliferation Assay (MTT)
Materials:
-
Cancer cell lines (e.g., Raji for B-cell lymphoma)
-
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Treat the cells with varying concentrations of the compound and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Agrochemical Development
The pyridine ring is a common structural feature in many successful pesticides and herbicides. The stability and reactivity of N-acylaminopyridine derivatives, along with their potential for biological activity, make them attractive candidates for agrochemical research.[6] The lipophilicity imparted by the pivaloyl and methoxy groups could enhance membrane permeability and bioavailability in target organisms.
Potential Agrochemical Applications:
-
Insecticides: The compound could be screened for activity against common agricultural pests.
-
Herbicides: Its potential to inhibit plant-specific enzymes could be investigated.
-
Fungicides: The pyridine core is present in some antifungal agents, suggesting a potential application in this area.
Proposed Screening Cascade for Agrochemical Activity:
Caption: A tiered approach to screening for agrochemical potential.
Structure-Activity Relationship (SAR) Studies
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide serves as an excellent starting point for SAR studies.[1] By systematically modifying different parts of the molecule, researchers can gain insights into the structural requirements for biological activity and optimize the compound for potency, selectivity, and pharmacokinetic properties.
Key Modifications for SAR Exploration:
| Position | Modification | Rationale |
| Pyridine Ring (5-position) | Vary the substituent (e.g., -H, -F, -Cl, -CH₃) | To probe the electronic and steric requirements at this position. |
| Pivaloyl Group | Replace with other acyl groups (e.g., acetyl, benzoyl) | To investigate the influence of steric bulk and electronics on activity. |
| Amide Linker | Invert the amide or replace with other linkers (e.g., sulfonamide) | To explore alternative binding modes and chemical properties. |
Conclusion and Future Directions
While N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a relatively unexplored compound, its chemical structure provides a strong rationale for its investigation in several areas of research. As a potential kinase inhibitor, it holds promise for the development of novel therapeutics for cancer and inflammatory disorders. In the field of agrochemicals, it represents a scaffold for the discovery of new pesticides and herbicides. The synthetic accessibility of this molecule, coupled with the clear avenues for SAR studies, makes it an attractive starting point for research programs in both academia and industry. The experimental protocols and research workflows outlined in this guide provide a solid foundation for unlocking the full potential of this intriguing molecule.
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"N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" as a chemical intermediate
An In-depth Technical Guide to the Chemical Intermediate: N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Abstract
This technical guide provides a comprehensive overview of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a pivotal chemical intermediate in modern synthetic chemistry. The document elucidates its physicochemical properties, details a robust synthetic protocol with mechanistic insights, and explores its significant applications, particularly in the realm of pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes field-proven knowledge with established chemical principles to serve as an authoritative resource for leveraging this versatile building block in complex molecular architectures.
Introduction and Strategic Importance
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS No. 898561-68-7) is a substituted pyridine derivative that has emerged as a valuable scaffold in organic synthesis.[1][2] Its structure uniquely combines a methoxy-substituted pyridine ring with a sterically demanding pivaloyl (2,2-dimethyl-propionamide) group. This combination imparts specific electronic and steric properties that are highly desirable in the design of bioactive molecules.
The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring, often improving solubility and metabolic stability. The methoxy group at the 5-position acts as an electron-donating group, modulating the reactivity and binding affinity of the pyridine core. On the other hand, the bulky tert-butyl group of the pivaloyl moiety can provide significant steric hindrance, which is a crucial element in designing selective ligands that can differentiate between closely related enzyme active sites or receptor pockets. This inherent structural functionality makes the compound a key intermediate in the synthesis of kinase inhibitors for oncology and inflammatory disease research, as well as in the development of novel agrochemicals.[3][4]
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.
Physical and Chemical Properties
The key physicochemical data for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide are summarized below. These predicted and measured values provide the foundational knowledge for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 898561-68-7 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Boiling Point | 387.1 ± 27.0 °C (Predicted) | [1] |
| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.23 ± 0.70 (Predicted) | [1] |
| Appearance | Low melting colorless crystalline solid | [4] |
| Storage | Room temperature, in a dry environment | [3][5] |
Safety and Handling
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is classified as an irritant and is harmful if swallowed.[1] Proper handling procedures are mandatory to ensure laboratory safety.
-
Hazard Codes: Xi (Irritant), Xn (Harmful).[1]
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis Protocol and Mechanistic Rationale
The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is typically achieved via a nucleophilic acyl substitution reaction. The methodology is reliable and high-yielding, making it suitable for both small-scale research and larger-scale production. A similar procedure has been successfully used for analogous substituted pyridines.[6][7]
Reaction Scheme
The core transformation involves the acylation of 2-amino-5-methoxypyridine with pivaloyl chloride (trimethylacetyl chloride). A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General synthesis scheme for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
Step-by-Step Experimental Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-methoxypyridine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of substrate).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below 5 °C. The causality here is critical: slow, cold addition prevents exothermic side reactions and ensures selective N-acylation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) followed by crystallization from a suitable solvent like hexane to yield the final product as colorless crystals.[6]
Mechanistic Considerations
The reaction proceeds via a well-established nucleophilic acyl substitution pathway. The lone pair of electrons on the exocyclic nitrogen of 2-amino-5-methoxypyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The triethylamine base is essential; it deprotonates the positively charged nitrogen of the intermediate, neutralizing the generated HCl and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Caption: Logical workflow of the nucleophilic acyl substitution mechanism.
Applications in Synthetic Programs
The utility of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide lies in its role as a versatile building block for more complex target molecules. Its structure is frequently incorporated into scaffolds designed to interact with biological targets.
Intermediate in Pharmaceutical Synthesis
This compound is a key precursor in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of diseases like cancer. The methoxy-pyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase active site, while the rest of the molecule can be elaborated to achieve high potency and selectivity.
For instance, a common synthetic strategy involves the functionalization of the pyridine ring or the amide nitrogen. The methoxy group can be demethylated to a hydroxyl group, providing another point for modification, or the pyridine ring can undergo further substitution reactions.
Caption: Generalized workflow from intermediate to Active Pharmaceutical Ingredient (API).
Role in Agrochemical Development
Analogous fluorinated pyridine propionamides are used in formulating agrochemicals, such as pesticides and herbicides.[4] The stability and specific reactivity of the N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide scaffold make it a candidate for similar applications, where it can contribute to the core structure of new, more effective crop protection agents.
Conclusion
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is more than just a chemical compound; it is a strategic tool for the modern medicinal and synthetic chemist. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and versatile reactivity profile make it an invaluable intermediate. Its proven application in the construction of complex, biologically active molecules, particularly in kinase inhibitor programs, underscores its importance. This guide provides the foundational and practical knowledge for scientists to confidently and efficiently incorporate this powerful building block into their research and development programs.
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N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide - MySkinRecipes. Available at: [Link]
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Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC - NIH. Available at: [Link]
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N-(4-Methoxy-pyridin-2-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram - Aladdin Scientific. Available at: [Link]
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Unexpected scaffold rearrangement product of pirenzepine found in commercial samples - PMC - NIH. Available at: [Link]
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Synthesis of N-(2-methoxy-5-pyridyl)-cyclopropane carboxamide - PrepChem.com. Available at: [Link]
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Process For The Preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And - Technical Disclosure Commons. Available at: [Link]
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Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427 - PubChem. Available at: [Link]
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Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors - PubMed. Available at: [Link]
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(PDF) Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - ResearchGate. Available at: [Link]
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Methodological & Application
Synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide from 2-amino-5-methoxypyridine: An Application and Protocol Guide
This guide provides a comprehensive overview and a detailed protocol for the synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the acylation of 2-amino-5-methoxypyridine with pivaloyl chloride. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance.
Introduction
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative of interest in the synthesis of kinase inhibitors and other pharmacologically active molecules. Its structure combines a methoxypyridine scaffold, a common feature in many bioactive compounds, with a bulky pivaloyl group that can impart desirable properties such as metabolic stability and specific binding interactions. The synthesis route described herein is a robust and efficient method for the preparation of this compound on a laboratory scale.
The core of this synthesis is the Schotten-Baumann reaction, a well-established method for the formation of amides from amines and acyl chlorides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. In this protocol, we will utilize triethylamine as the base, a common and effective choice for this type of transformation.
Reaction Scheme
The overall reaction for the synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is depicted below:
Caption: General reaction scheme for the synthesis.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-5-methoxypyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. Triethylamine, acting as a base, then deprotonates the nitrogen atom to yield the final amide product and triethylammonium chloride.
Experimental Protocol
This protocol is designed for the safe and efficient synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide in a standard laboratory setting.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-amino-5-methoxypyridine | 10167-97-2 | 124.14 | 1.0 eq |
| Pivaloyl chloride | 3282-30-2 | 120.58 | 1.1 eq |
| Triethylamine | 121-44-8 | 101.19 | 1.5 eq |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | As solvent |
| Saturated aqueous sodium bicarbonate | - | - | For workup |
| Brine (saturated aqueous NaCl) | - | - | For workup |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | For drying |
| Ethyl acetate | 141-78-6 | 88.11 | For extraction & chromatography |
| Hexanes | 110-54-3 | 86.18 | For chromatography |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
Synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide: An In-depth Guide for Synthetic Chemists
This comprehensive guide provides a detailed experimental protocol for the synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold appearing in a vast array of pharmaceuticals. The N-acylation of aminopyridines is a fundamental transformation that allows for the introduction of diverse functionalities, modulating the physicochemical and pharmacological properties of the parent molecule. The target molecule, N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, incorporates a lipophilic pivaloyl group, which can enhance membrane permeability and metabolic stability, making it an attractive synthon for library synthesis and lead optimization programs.
The synthesis described herein is a classic example of the Schotten-Baumann reaction, a robust and widely used method for the formation of amides from amines and acyl chlorides. This protocol has been optimized for high yield and purity, with a focus on practical execution and safety.
Reaction Scheme
Application Note: High-Purity Isolation of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide using Flash Column Chromatography
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a key intermediate in pharmaceutical synthesis. The methodology centers on optimizing normal-phase flash column chromatography to efficiently remove common synthesis-related impurities. We will explore the rationale behind the selection of the stationary and mobile phases, method development using Thin-Layer Chromatography (TLC), and a step-by-step purification protocol. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction: The Challenge of Purifying Pyridine-Amide Scaffolds
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (MW: 208.26 g/mol , Formula: C₁₁H₁₆N₂O₂) is a heterocyclic compound incorporating both a pyridine ring and an amide functional group.[1][2] Such structures are prevalent in medicinal chemistry. The purification of these molecules, however, can be challenging. The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, often leading to significant peak tailing and poor separation.[3] This necessitates a carefully designed chromatographic strategy to achieve high purity. This document outlines a robust method to overcome these challenges.
Pre-Purification Analysis and Method Development: The Role of TLC
Before proceeding to column chromatography, it is crucial to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique to determine the optimal mobile phase for separation.[4][5]
2.1. Rationale for Solvent System Selection
The target molecule possesses both polar (amide and methoxy groups) and non-polar (tert-butyl group) regions. Therefore, a mobile phase of intermediate polarity is a logical starting point. A common choice for such compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6]
2.2. Step-by-Step TLC Protocol
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.[5][7]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the origin line. It is also advisable to spot the starting materials alongside the crude mixture for comparison.
-
Developing the Plate: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a 7:3 hexanes:ethyl acetate ratio. Ensure the solvent level is below the origin line.[7]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under UV light (254 nm).
-
Optimization: The ideal solvent system should provide a Retention Factor (Rf) of approximately 0.2-0.4 for the target compound.[6] Adjust the solvent ratio as needed. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and result in higher Rf values.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Initial) | 7:3 Hexanes:Ethyl Acetate |
| Target Rf | 0.2 - 0.4 for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide |
| Visualization | UV light (254 nm) |
Flash Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. The column size and solvent volumes should be scaled accordingly for different amounts of crude material.
3.1. Materials and Equipment
-
Glass chromatography column (40-60 mm diameter)
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
3.2. Step-by-Step Purification Protocol
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a level bed.
-
Drain the excess solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane.
-
To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. This dry-loading technique generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is from 9:1 to 7:3 hexanes:ethyl acetate.
-
Collect fractions of equal volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
-
Workflow Diagram
Caption: Workflow for the purification of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
Troubleshooting Common Issues
-
Peak Tailing: As mentioned, the pyridine nitrogen can cause tailing. If this is observed, the addition of a small amount of a competing base, such as 0.1-1% triethylamine, to the mobile phase can significantly improve peak shape by neutralizing the acidic silanol groups.[3]
-
Poor Separation: If the impurities are very close in polarity to the product, a shallower solvent gradient or even isocratic elution (using a single solvent mixture) might be necessary. Alternatively, a different stationary phase, such as alumina, could be explored.
-
Low Recovery: Amides can sometimes be challenging to recover fully from silica gel.[8][9] Ensuring that the compound is not degrading on the column is important. This can be checked by TLC analysis of the loaded material versus the eluted fractions.
Conclusion
The protocol described in this application note provides a reliable method for the purification of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. By employing systematic TLC for method development and utilizing a gradient elution in flash column chromatography, high-purity material can be obtained efficiently. The key to success lies in the careful optimization of the mobile phase to account for the specific chemical properties of the target molecule.
References
-
Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature, 167(4238), 119-120. [Link]
-
Majumdar, S., et al. (2018). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. Royal Society of Chemistry. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Huebner, C. F. (1951). Paper chromatography of pyridine derivatives. Nature, 167(4238), 119-120. [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
GL Sciences. (n.d.). InertSustain Amide. Retrieved from [Link]
-
PubChem. (n.d.). C5H10NO+. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
Longdom Publishing. (n.d.). Developments of Thin-Layer Chromatography and its Methods. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Kagan, I. A., & Flythe, M. D. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of visualized experiments : JoVE, (85), 51421. [Link]
-
ChemBK. (2024). 53185-52-7. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. Retrieved from [Link]
Sources
- 1. N-(5-METHOXY-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE | 898561-68-7 [amp.chemicalbook.com]
- 2. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide - Amerigo Scientific [amerigoscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Recrystallization of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Abstract
This document provides a detailed guide for the purification of "N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" (CAS No. 898561-68-7), a key intermediate in pharmaceutical research, via recrystallization.[1] The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound, which is crucial for subsequent synthetic steps and biological assays. This guide outlines a systematic approach to solvent selection, the execution of the recrystallization process, and methods for assessing final purity.
Introduction: The Rationale for Recrystallization
"N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" belongs to the class of N-aryl pivalamides, which are important structural motifs in medicinal chemistry.[2][3] The purity of such intermediates is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and introduce confounding variables in biological screening.
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the crude material in a hot solvent to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize out in a purified form, leaving impurities behind in the mother liquor.
This application note provides a comprehensive protocol developed from first principles, leveraging data from structurally similar molecules to establish a robust starting point for the recrystallization of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
Physicochemical Properties & Safety Considerations
Safety Precautions:
-
Always handle "N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" and all solvents in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Avoid inhalation of dust or vapors.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.[4][5]
The Recrystallization Workflow: A Visual Guide
The following diagram illustrates the key decision points and steps in developing a successful recrystallization protocol.
Caption: Workflow for the recrystallization of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
Experimental Protocols
Part 1: Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of the crude "N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents will show poor solubility at this stage.
-
Based on the structures of related compounds, the following solvents are recommended for initial screening:
-
Alcohols: Ethanol, Isopropanol (IPA)
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Hydrocarbons: Hexane, Heptane
-
Aqueous Mixtures: Ethanol/Water, IPA/Water
-
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. A good solvent will fully dissolve the compound at or near its boiling point.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield well-formed crystals and a significant recovery.
Data Interpretation:
The results of the solvent screening should be tabulated to facilitate the selection of the optimal solvent or solvent system.
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Remarks |
| Ethanol | Sparingly soluble | Very soluble | Good, well-formed needles | Promising single solvent |
| Isopropanol | Sparingly soluble | Very soluble | Good, block-like crystals | Promising single solvent |
| Ethyl Acetate | Moderately soluble | Very soluble | Fair, may need slower cooling | Potential for lower recovery |
| Hexane | Insoluble | Sparingly soluble | Poor dissolution | Likely useful as an anti-solvent |
| Water | Insoluble | Insoluble | N/A | Not suitable as a primary solvent |
| Ethanol/Water | To be determined | To be determined | To be determined | Promising two-solvent system |
This table presents hypothetical data based on the expected properties of the target compound.
Part 2: Recrystallization Protocol (Single Solvent - Ethanol)
Based on the screening data, ethanol is a promising candidate. The following protocol details the recrystallization process.
Materials:
-
Crude "N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide"
-
Ethanol (Reagent grade or higher)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Rationale: Using the minimum amount of hot solvent ensures the solution is saturated, maximizing recovery upon cooling.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rationale: Pre-warming prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor. Rationale: Using ice-cold solvent minimizes the dissolution of the purified crystals.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Common Recrystallization Issues
Caption: A decision-making guide for troubleshooting common recrystallization problems.
Purity Assessment
The effectiveness of the recrystallization must be verified through analytical methods.
Methods for Purity Analysis:
-
Melting Point (MP) Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis provides a quantitative measure of purity. A single, sharp peak for the target compound with minimal to no other peaks is desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any remaining impurities.
Hypothetical Purity Data:
| Analysis Method | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to tan powder | White crystalline solid |
| Melting Point | 105-110 °C (broad) | 112-113 °C (sharp) |
| HPLC Purity | 94.2% | >99.5% |
| NMR | Shows minor peaks from starting materials | Clean spectrum, consistent with structure |
Conclusion
This application note provides a robust and scientifically-grounded protocol for the purification of "N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" by recrystallization. By following the systematic approach of solvent screening, careful execution of the protocol, and thorough analytical assessment, researchers can consistently obtain high-purity material essential for advancing pharmaceutical and chemical research.
References
- Vertex AI Search. (2026). N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
- Sigma-Aldrich. (2021).
- TCI Chemicals. (n.d.).
- New Journal of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
- Fisher Scientific. (2025).
- Fisher Scientific. (n.d.).
- ChemicalBook. (n.d.). N-(5-METHOXY-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE.
- MySkinRecipes. (n.d.). N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
- Frontiers in Chemistry. (n.d.). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand.
- PubChem. (n.d.). CID 100979034 | C5H10NO+.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide.
- PubMed Central. (n.d.). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand.
- Chem-Impex. (n.d.). N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide.
- Google Patents. (n.d.).
- ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- Benchchem. (n.d.). Pivalamide: A Comprehensive Technical Guide for Researchers.
- National Institutes of Health. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.
- ChemicalBook. (2022). n-(5-dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
- PubMed Central. (n.d.). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide.
- Sigma-Aldrich. (n.d.). N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
- Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
- ResearchGate. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine.
- Amerigo Scientific. (n.d.). N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
- Benchchem. (n.d.). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
- PubChem. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427.
- ChemBK. (2024). 53185-52-7.
Sources
Characterization of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide: A Comprehensive Guide to Analytical Methodologies
Introduction: This document provides a detailed guide to the analytical methods for the comprehensive characterization of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a key intermediate in pharmaceutical synthesis. The purity, identity, and stability of such intermediates are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the selection of each analytical technique.
Physicochemical Properties and Structural Elucidation
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide possesses the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol .[1] Its structure comprises a methoxy-substituted pyridine ring linked via an amide bond to a pivaloyl group. The structural features, including the aromatic pyridine ring, the amide linkage, and the sterically hindered tert-butyl group, dictate the choice of analytical methods for its characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| CAS Number | 898561-68-7 | [1] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide and for identifying and quantifying any process-related impurities or degradation products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for purity determination of non-volatile organic molecules in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[2][3] For N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a C18 column is a suitable choice for the stationary phase, leveraging hydrophobic interactions for separation.
Rationale for Method Development: The selection of a C18 stationary phase is based on the non-polar nature of the tert-butyl group and the aromatic pyridine ring. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the elution of the compound by modulating the polarity. An acidic pH in the mobile phase is often preferred for pyridine-containing compounds to ensure the protonation of the pyridine nitrogen, leading to sharper peaks and better retention on the reversed-phase column.
Protocol 1: Purity Determination by RP-HPLC
Objective: To determine the purity of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide and to detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or a more specific wavelength determined by UV scan)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Calculate the purity of the sample by the area normalization method.
-
Sources
The Strategic Role of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide in the Synthesis of Advanced Kinase Inhibitors
Introduction: In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. The strategic incorporation of specific structural motifs can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. One such building block of increasing significance is N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide . This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this versatile intermediate in the synthesis of cutting-edge kinase inhibitors, with a particular focus on its application in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
The Rationale: Why N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide?
The N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide scaffold is not a random assortment of chemical functionalities. Its design is a deliberate convergence of features that impart desirable properties to a final drug molecule.
-
The 5-Methoxy-pyridin-2-yl Moiety: The substituted pyridine ring is a common feature in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket. The methoxy group at the 5-position can modulate the electronics of the ring and provide a further point of interaction or influence metabolic stability.
-
The Amide Linker: The amide bond provides a rigid and planar linker, which can be crucial for maintaining the correct orientation of the molecule within the kinase active site.
-
The tert-Butyl Group (from 2,2-dimethyl-propionamide): This bulky, lipophilic group can serve multiple purposes. It can occupy hydrophobic pockets within the enzyme, increasing binding affinity. Furthermore, the steric hindrance provided by the tert-butyl group can shield the adjacent amide bond from enzymatic hydrolysis, thereby enhancing the metabolic stability and oral bioavailability of the final compound.
Application Showcase: Synthesis of an IRAK4 Inhibitor Precursor
A prime example of the utility of this building block is in the synthesis of potent inhibitors of IRAK4, a key signaling kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. Dysregulation of IRAK4 is implicated in various inflammatory and autoimmune diseases, as well as certain cancers like Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3][4]
The following sections detail the synthesis of a key intermediate for an IRAK4 inhibitor, starting from N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow from the starting material to a key IRAK4 inhibitor intermediate.
Experimental Protocols
Protocol 1: Synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
This protocol describes the synthesis of the starting material itself, providing a self-contained guide.
Reaction Scheme:
5-Methoxy-pyridin-2-amine + Pivaloyl chloride → N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methoxy-pyridin-2-amine | 124.14 | 10.0 g | 0.0806 |
| Pivaloyl chloride | 120.58 | 10.7 mL | 0.0886 |
| Triethylamine (TEA) | 101.19 | 13.5 mL | 0.0967 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-Methoxy-pyridin-2-amine (10.0 g, 0.0806 mol) and dichloromethane (200 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add triethylamine (13.5 mL, 0.0967 mol) to the solution.
-
Add pivaloyl chloride (10.7 mL, 0.0886 mol) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide as a white to off-white solid.
Protocol 2: Directed ortho-Metalation and Formylation
This step introduces a crucial handle for further elaboration of the molecule. The pivaloyl group acts as a potent directed metalation group (DMG), ensuring regioselective functionalization at the C4 position of the pyridine ring.
Reaction Scheme:
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide → N-(4-Formyl-5-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide | 208.26 | 5.0 g | 0.0240 |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 116.24 | 7.2 mL | 0.0480 |
| sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane) | - | 34.3 mL | 0.0480 |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.7 mL | 0.0480 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (5.0 g, 0.0240 mol) and anhydrous THF (100 mL).
-
Add TMEDA (7.2 mL, 0.0480 mol) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (34.3 mL of a 1.4 M solution, 0.0480 mol) dropwise over 30 minutes, maintaining the temperature at -78 °C. The solution may turn deep red or brown.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (3.7 mL, 0.0480 mol) dropwise, ensuring the temperature does not rise above -70 °C.
-
Continue stirring at -78 °C for another 2 hours.
-
Quench the reaction at -78 °C by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-(4-Formyl-5-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
Protocol 3: Reductive Amination to Synthesize a Key IRAK4 Inhibitor Intermediate
This final step couples the formylated intermediate with a suitable amine, a common strategy in the final stages of kinase inhibitor synthesis.
Reaction Scheme:
N-(4-Formyl-5-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide + Amine → Key IRAK4 Inhibitor Intermediate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-Formyl-5-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide | 236.27 | 2.0 g | 0.00846 |
| Amine (e.g., 6-(Trifluoromethyl)pyridin-2-amine) | 162.11 | 1.51 g | 0.00931 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 2.69 g | 0.0127 |
| 1,2-Dichloroethane (DCE) | - | 50 mL | - |
| Acetic Acid | - | 0.5 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-(4-Formyl-5-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (2.0 g, 0.00846 mol) and the chosen amine (1.51 g, 0.00931 mol) in DCE (50 mL).
-
Add a catalytic amount of acetic acid (0.5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (2.69 g, 0.0127 mol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS for completion.
-
Quench the reaction by carefully adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, appropriate eluent system) to yield the final key intermediate.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide | C₁₁H₁₆N₂O₂ | 208.26 | 85-95% |
| N-(4-Formyl-5-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide | C₁₂H₁₆N₂O₃ | 236.27 | 60-75% |
| Key IRAK4 Inhibitor Intermediate (Example) | C₁₈H₂₁F₃N₄O₂ | 382.38 | 55-70% |
Conclusion and Future Perspectives
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a strategically designed building block that offers significant advantages in the synthesis of complex kinase inhibitors. The protocols outlined in this application note demonstrate a robust and reproducible pathway to key intermediates for targeted therapies, such as IRAK4 inhibitors. The inherent properties of this scaffold—its potential for hinge-binding, metabolic stability, and occupation of hydrophobic pockets—make it an invaluable tool for medicinal chemists. Further exploration of this and related scaffolds will undoubtedly continue to yield novel and effective kinase inhibitors for a range of diseases.
References
-
Wang, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kelly, P. N., et al. (2022). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. European Journal of Medicinal Chemistry. Available at: [Link]
-
Britton, R., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, Q., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry. Available at: [Link]
-
Li, X., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets, leading to the development of potent and selective therapeutics. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is one such versatile building block. Its unique combination of a substituted pyridine ring and a sterically hindered amide group provides a foundation for creating novel drug candidates across various therapeutic areas. This document serves as a comprehensive guide for researchers, offering detailed application notes and protocols for the effective utilization of this compound in drug discovery pipelines.
The core structure, featuring a 2-aminopyridine backbone, is a well-established pharmacophore. The methoxy substituent at the 5-position and the pivaloyl group on the amino nitrogen introduce specific electronic and steric properties that can be fine-tuned to optimize target engagement, selectivity, and pharmacokinetic profiles. This building block is particularly valuable in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[1] The structural rigidity of the pyridine ring, coupled with the hydrogen bonding capabilities of the amide, facilitates precise interactions within the ATP-binding pocket of many kinases.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and screening.
| Property | Value | Reference |
| CAS Number | 898561-68-7 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.3 g/mol | [1] |
| Appearance | Typically a solid | [3] |
| Storage | Room temperature | [1][4] |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Core Application: A Gateway to Kinase Inhibitors
The primary application of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide in drug discovery is as a key intermediate for the synthesis of kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The design of specific kinase inhibitors is a major focus of modern pharmaceutical research.
The 2-acylaminopyridine motif present in this building block is a known hinge-binding element in many kinase inhibitors. The amide NH can form a crucial hydrogen bond with the hinge region of the kinase, while the pyridine nitrogen can act as a hydrogen bond acceptor. The methoxy group can be directed towards solvent-exposed regions or engage in additional interactions, and the bulky t-butyl group can provide steric hindrance to control selectivity and improve metabolic stability.
Caption: A generalized workflow for utilizing the title compound in a drug discovery program.
Protocol 1: Synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
This protocol outlines a standard and reliable method for the synthesis of the title compound from commercially available starting materials. The procedure is adapted from established methods for the acylation of aminopyridines.[5]
Materials and Equipment:
-
2-Amino-5-methoxypyridine
-
Pivaloyl chloride (Trimethylacetyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Reflux condenser (optional, for room temperature reaction)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-methoxypyridine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.[5]
Caption: Step-by-step workflow for the synthesis of the title compound.
Protocol 2: Application in Suzuki Cross-Coupling for Library Synthesis
To explore the chemical space around this scaffold, the pyridine ring can be further functionalized. If a halogenated version, such as N-(5-bromo-pyridin-2-yl)-2,2-dimethyl-propionamide, is used, it can serve as a substrate for palladium-catalyzed cross-coupling reactions like the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups.
Materials and Equipment:
-
Halogenated N-(pyridin-2-yl)-2,2-dimethyl-propionamide derivative (e.g., with a bromo or iodo substituent)
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF, and water)
-
Standard glassware for inert atmosphere reactions
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a reaction vessel, combine the halogenated pyridine building block (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., dioxane/water 4:1).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes, or by using freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting compound by column chromatography to obtain the desired coupled product.
Structure-Activity Relationship (SAR) Insights
The utility of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is further highlighted when considering its analogs. Systematic modification of this scaffold allows for the exploration of structure-activity relationships (SAR).
| Analog | Modification | Potential Impact |
| N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide | Methoxy to Fluoro | Alters electronics, may improve metabolic stability and membrane permeability.[6][7] |
| N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide | Methoxy to Hydroxy | Introduces a hydrogen bond donor, can be a key interaction point or a site for further functionalization.[3] |
| Isomeric Analogs (e.g., 4-Methoxy) | Positional Isomerism | Changes the vector and electronics of the substituent, impacting target binding.[4] |
These variations demonstrate that the core N-(pyridin-2-yl)-2,2-dimethyl-propionamide structure is a highly adaptable platform for medicinal chemists to fine-tune molecular properties and optimize biological activity.
Conclusion
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a high-value building block for contemporary drug discovery. Its straightforward synthesis and strategic incorporation of key pharmacophoric features make it an ideal starting point for the development of targeted therapeutics, particularly kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this versatile compound in their quest for novel medicines. The adaptability of its core structure ensures its continued relevance in the ever-evolving field of medicinal chemistry.
References
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- Google Patents. Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
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Handling and storage procedures for "N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide"
Introduction
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound utilized in various research and development applications, particularly as a building block in organic synthesis. Its specific chemical structure necessitates a thorough understanding of its properties to ensure safe handling, accurate experimental outcomes, and long-term stability. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for the handling and storage of this compound. The protocols outlined herein are designed to be self-validating by integrating safety, stability, and procedural rationale.
Compound Identification and Properties
A foundational understanding of the physicochemical properties of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is paramount for its appropriate use.
| Property | Value | Source |
| CAS Number | 898561-68-7 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 208.26 g/mol | [1][2] |
| Appearance | Solid | |
| Boiling Point | 387.1±27.0 °C (Predicted) | [1] |
| Density | 1.100±0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.23±0.70 (Predicted) | [1] |
Hazard Identification and Safety Precautions
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is classified as a hazardous substance. Adherence to the following safety protocols is mandatory to mitigate risks.
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required. Standard safety glasses do not provide adequate protection against splashes or fine dust.[5][6]
-
Skin Protection: A lab coat must be worn. Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if they become contaminated.[7]
-
Respiratory Protection: If working in a poorly ventilated area or if dust formation is likely, a NIOSH-approved respirator is necessary.
Engineering Controls
-
Ventilation: All handling of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when handling larger quantities or when heating the substance.[3][5][7]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][8]
Handling Procedures
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that the work area is clean and uncluttered.
-
Dispensing: Avoid creating dust when weighing or transferring the solid.[3][7] Use a spatula and weigh the compound on a tared weigh boat within a chemical fume hood or a ventilated balance enclosure.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3] Clean all equipment and the work area to prevent cross-contamination.
Spill Response Protocol
In the event of a spill, a calm and systematic response is crucial to prevent exposure and further contamination.
Caption: Workflow for handling a chemical spill.
Storage Procedures
Proper storage is essential to maintain the integrity and stability of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[4][5] | Prevents thermal degradation. |
| Atmosphere | Keep container tightly closed.[4][5] | Protects from atmospheric moisture and contaminants. |
| Location | Store in a well-ventilated area.[3][5] | Ensures any potential vapors do not accumulate. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[3][5] | Avoids potentially hazardous chemical reactions. |
| Ignition Sources | Keep away from heat and sources of ignition.[3][5] | Prevents fire or explosion hazards. |
Disposal Considerations
All waste containing N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide must be treated as hazardous waste.
-
Contaminated Materials: Used weigh boats, gloves, and any other contaminated disposable materials should be placed in a designated, sealed hazardous waste container.
-
Unused Product: Unused or expired product should be disposed of through a licensed chemical waste disposal company. Do not dispose of down the drain or in regular trash.[3][7]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water.[3] If irritation occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]
References
- Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- TCI EUROPE N.V. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2021). Safety Data Sheet.
- LabSolu. (n.d.). N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
- CymitQuimica. (2025). Safety Data Sheet.
- Carboline. (2025). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
-
Chem-Impex. (n.d.). N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide. Retrieved from [Link]
-
ChemBK. (2024). Propionamide, N,N-dimethyl-. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Methoxy-N-methylpropionamide. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl-. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Prepared by: Gemini, Senior Application Scientist
Introduction and Significance
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a heterocyclic building block of significant interest in modern chemical research. Its structure, featuring a methoxy-substituted pyridine ring coupled with a sterically hindered pivaloyl amide group, makes it a valuable intermediate in the synthesis of complex molecules. This compound primarily serves as a precursor in the development of novel therapeutic agents and specialized agrochemicals.
In the pharmaceutical sector, this scaffold is integral to the synthesis of kinase inhibitors, which are at the forefront of targeted therapies for various cancers and inflammatory diseases.[1] The specific arrangement of the methoxy and amide groups can facilitate precise interactions with the active sites of target enzymes, enhancing drug specificity and efficacy.[1] Furthermore, analogs such as N-(5-fluoro-pyridin-2-yl) amides have been identified as key components in negative allosteric modulators (NAMs) of metabotropic glutamate receptors, which are targets for neurological disorders.[2][3] The stability and bioavailability imparted by this chemical motif are highly desirable in drug discovery programs.[2]
This document provides a comprehensive guide to the synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, detailing the underlying chemical principles, a robust experimental protocol, and key data for successful execution.
Mechanistic Rationale and Experimental Design
The synthesis of the target compound is achieved through a nucleophilic acyl substitution reaction. This involves the acylation of 2-amino-5-methoxypyridine with pivaloyl chloride (also known as trimethylacetyl chloride).
Core Reaction: 2-amino-5-methoxypyridine + Pivaloyl Chloride → N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide + HCl
Causality Behind Experimental Choices:
-
Nucleophile and Electrophile: The primary amino group (-NH₂) on the 2-amino-5-methoxypyridine acts as the nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of pivaloyl chloride.
-
Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). This acid will readily protonate the amino group of the starting material, forming an unreactive ammonium salt and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is added. The base acts as an acid scavenger, neutralizing the HCl as it is formed.
-
Solvent Selection: An aprotic solvent is essential to prevent side reactions with the highly reactive pivaloyl chloride. Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves the reactants.
-
Temperature Control: The reaction is highly exothermic. The initial addition of pivaloyl chloride is performed at 0 °C (using an ice bath) to moderate the reaction rate, prevent the formation of byproducts, and ensure safety. The reaction is then allowed to proceed to completion at ambient temperature.
Below is a diagram illustrating the overall reaction scheme.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for a structurally similar compound.[4] It has been optimized for the synthesis of the title compound.
3.1. Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2-Amino-5-methoxypyridine | Round-bottom flask (100 mL) |
| Pivaloyl Chloride (Trimethylacetyl chloride) | Magnetic stirrer and stir bar |
| Triethylamine (Et₃N) | Ice bath |
| Dichloromethane (DCM), anhydrous | Dropping funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (Saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for column chromatography |
| Silica Gel (for column chromatography) | TLC plates and developing chamber |
| Hexane and Ethyl Acetate (for chromatography) | Standard laboratory glassware |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methoxypyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (approx. 20 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of Acylating Agent: Add pivaloyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane (approx. 5 mL), dropwise to the cooled solution over 15 minutes using a dropping funnel. Self-Validation Note: A white precipitate (triethylammonium chloride) will form upon addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible. A typical eluent system for TLC is 3:1 Hexane:Ethyl Acetate.
-
Work-up & Extraction:
-
Once the reaction is complete, quench the mixture by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove excess acid) and 20 mL of brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to yield the pure N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide as a solid.[4] For obtaining high-purity crystalline material, recrystallization from hexane can be performed.[4]
Data Summary and Expected Results
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value / Description | Rationale |
| Starting Material | 2-Amino-5-methoxypyridine | Nucleophile |
| Reagent 1 | Pivaloyl Chloride | Electrophilic Acylating Agent |
| Reagent 2 | Triethylamine | HCl Scavenger |
| Molar Ratio | Amine : Pivaloyl Chloride : Base | 1.0 : 1.1 : 1.2 |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic medium |
| Temperature | 0 °C to Room Temperature | Controls exothermicity, then drives to completion |
| Reaction Time | 2 - 4 hours | Typical time for reaction completion |
| Typical Yield | 80 - 90% | Based on analogous reactions[4] |
| Product Appearance | White to off-white solid | Expected physical state |
Experimental Workflow Visualization
The following flowchart provides a visual summary of the protocol from start to finish.
Caption: Step-by-step experimental workflow diagram.
References
- Vertex AI Search. N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide. Accessed January 17, 2026.
-
Chem-Impex. N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide. Accessed January 17, 2026. [Link]
-
MySkinRecipes. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. Accessed January 17, 2026. [Link]
-
Fun, H. K., et al. (2014). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o1003. [Link]
-
Lindsley, C. W., et al. (2015). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. ACS Chemical Neuroscience, 6(6), 851–855. [Link]
-
Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517–4527. [Link]
Sources
- 1. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Welcome to the technical support center for the synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide bond formation. Drawing from established principles of organic synthesis and field-proven insights, this document provides a structured approach to identifying and resolving common experimental challenges to improve your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide involves the acylation of 2-amino-5-methoxypyridine with pivaloyl chloride. This reaction, while seemingly straightforward, presents several challenges due to the electronic nature of the aminopyridine and the steric hindrance of the pivaloyl group. This guide will address these challenges in a question-and-answer format to provide direct and actionable solutions.
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential issues and how to address them:
-
Incomplete Reaction: The steric bulk of the pivaloyl group can hinder the approach of the nucleophilic amine, leading to a sluggish or incomplete reaction.
-
Side Reactions: Several side reactions can consume starting materials and generate impurities.
-
Suboptimal Base Selection: The choice and amount of base are critical for neutralizing the HCl byproduct and, in some cases, catalyzing the reaction.
-
Poor Reagent Quality: Moisture or impurities in starting materials and solvents can significantly impact the reaction outcome.
-
Inefficient Work-up and Purification: Product loss during extraction and purification steps can artificially lower the calculated yield.
The following sections will delve into each of these points with specific troubleshooting advice.
Q2: I suspect side reactions are occurring. What are the common byproducts and how can I minimize them?
The most common side reactions in the acylation of 2-amino-5-methoxypyridine are N,N-diacylation and hydrolysis of the acyl chloride.
-
N,N-Diacylation: This occurs when the initially formed amide is further acylated. This is more prevalent with stronger, non-nucleophilic bases like triethylamine (Et3N) which can deprotonate the amide proton, making it susceptible to a second acylation.[1]
-
Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is sensitive to moisture and can hydrolyze to pivalic acid.[3] This not only consumes the acylating agent but the resulting pivalic acid can be difficult to remove during purification.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is also advisable to use freshly opened or distilled pivaloyl chloride.
-
Caption: Main reaction and common side reactions.
Q3: How do I choose the optimal base and solvent for this reaction?
The selection of the base and solvent system is critical for maximizing yield and minimizing side products.
| Base | Advantages | Disadvantages | Recommendation |
| Triethylamine (Et3N) | Strong, non-nucleophilic base. Effective at scavenging HCl. | Can promote N,N-diacylation.[1] | Use with caution. A slight excess (1.1-1.2 equivalents) is typically sufficient. |
| Pyridine | Acts as both a base and a nucleophilic catalyst.[2] Less likely to cause diacylation.[1] | Weaker base than Et3N. May require longer reaction times or gentle heating. | A good starting point, especially if diacylation is a suspected issue. Can be used as both a solvent and a base. |
| 4-Dimethylaminopyridine (DMAP) | Highly effective nucleophilic catalyst.[2] | Used in catalytic amounts (0.05-0.1 equivalents) in conjunction with a stoichiometric base like Et3N or pyridine. | Recommended to add a catalytic amount of DMAP to accelerate the reaction, especially given the steric hindrance. |
| Solvent | Properties | Recommendation |
| Dichloromethane (DCM) | Aprotic, good at dissolving starting materials. Commonly used in similar reactions.[4] | Ensure it is anhydrous. |
| Tetrahydrofuran (THF) | Aprotic, can be a good alternative to DCM. | Must be anhydrous. Can form peroxides upon storage. |
| Pyridine | Can act as both solvent and base. | Can complicate work-up due to its high boiling point and water solubility. |
Q4: What is a reliable starting protocol, and how can I optimize it?
Based on literature for a similar synthesis, the following is a robust starting protocol.[4]
Experimental Protocol: Standard Synthesis
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-methoxypyridine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq).
-
Acylation: Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding water.
-
Work-up: Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Optimization Workflow
Caption: A stepwise approach to optimizing the reaction.
Q5: My product is impure after work-up. How can I effectively purify it?
Purification can be challenging due to the potential for similar polarity between the product and unreacted starting material or byproducts.
-
Unreacted 2-amino-5-methoxypyridine: This can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) during the work-up. The aminopyridine will form a water-soluble salt.
-
Pivalic Acid: If hydrolysis of pivaloyl chloride occurred, this can be removed by washing with a mild base (e.g., saturated NaHCO3 solution).
-
Column Chromatography: This is often necessary for achieving high purity.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal ratio will need to be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.
Summary of Key Parameters for Optimization
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Base | Triethylamine (1.1 eq) | Switch to pyridine; add catalytic DMAP. | Minimize diacylation; increase reaction rate. |
| Solvent | Anhydrous DCM | Ensure solvent is truly anhydrous; consider THF. | Prevent hydrolysis of pivaloyl chloride. |
| Temperature | 0 °C to RT | Gentle reflux if reaction is slow. | Overcome activation energy barrier, especially with steric hindrance. |
| Stoichiometry | ~1.05 eq Pivaloyl Chloride | Use a slight excess of the acylating agent. | Ensure complete consumption of the limiting aminopyridine. |
| Work-up | Standard aqueous washes | Include both acidic and basic washes. | Remove unreacted starting materials and byproducts. |
By systematically addressing these potential issues, you can significantly improve the yield and purity of your N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide synthesis.
References
- Scriven, E. F. V. & Murugan, R. Pyridine and Its Derivatives. in Kirk-Othmer Encyclopedia of Chemical Technology (John Wiley & Sons, Inc., 2005). doi:10.1002/0471238961.1625180919031809.a01.pub2.
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. Available at: [Link]. (Accessed: January 17, 2026)
-
Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]. (Accessed: January 17, 2026)
-
El-Hiti, G. A. et al. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications71 , o419–o420 (2015). Available at: [Link].
-
Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Available at: [Link]. (Accessed: January 17, 2026)
-
Pivaloyl chloride patented technology retrieval search results. Available at: [Link]. (Accessed: January 17, 2026)
Sources
Technical Support Center: Synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Welcome to the technical support center for the synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.
I. Overview of the Synthesis
The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide involves the acylation of 2-amino-5-methoxypyridine with pivaloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield and purity. This guide will address these potential pitfalls and offer strategies for their mitigation.
II. Reaction Scheme
Caption: General reaction scheme for the synthesis.
III. Troubleshooting Guide & FAQs
This section is formatted as a series of questions that a researcher might encounter during the synthesis, followed by detailed explanations and actionable solutions.
Question 1: My reaction is complete, but the yield of the desired product is low. What are the likely causes?
Low yields can stem from several side reactions. The most common culprits are:
-
N,N-Diacylation: The formation of a di-pivaloyl substituted product is a significant possibility, especially when using an excess of pivaloyl chloride or a strong, non-hindered base like triethylamine. The initially formed mono-acylated product is more acidic than the starting aminopyridine, and in the presence of a strong base, it can be deprotonated and react with a second molecule of pivaloyl chloride.[1][2]
-
Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and susceptible to hydrolysis if there is moisture in the reaction.[3] This will consume the reagent and form pivalic acid, which can complicate purification.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted 2-amino-5-methoxypyridine will remain.
Solution:
-
Control Stoichiometry and Base Selection: Use a slight excess (1.05-1.1 equivalents) of pivaloyl chloride. Crucially, use a weaker, sterically hindered base like pyridine instead of triethylamine. Pyridine is generally not strong enough to deprotonate the mono-acylated product, thus suppressing the formation of the diacyl byproduct.[1][2]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the ingress of atmospheric moisture.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.
Question 2: I see a significant amount of a non-polar impurity in my TLC analysis. What could it be?
A non-polar impurity that runs higher on the TLC plate than the desired product is likely the N,N-diacylated byproduct . This molecule lacks the N-H bond of the desired amide, making it less polar.
Detection and Confirmation:
-
TLC Analysis: The diacyl product will have a higher Rf value than the monoacyl product in a typical solvent system (e.g., ethyl acetate/hexanes). The starting amine will be the most polar spot (lowest Rf).
-
¹H NMR Spectroscopy: The most telling sign of the desired mono-acylated product is the presence of a broad singlet for the N-H proton, typically in the range of 8-9 ppm. This signal will be absent in the diacyl byproduct.
-
Mass Spectrometry: The diacyl product will have a molecular weight corresponding to the addition of two pivaloyl groups to the starting amine.
Question 3: My crude product is contaminated with a crystalline solid that is soluble in aqueous base. What is this impurity?
This is almost certainly pivalic acid , formed from the hydrolysis of pivaloyl chloride.[3]
Detection and Prevention:
-
Detection: Pivalic acid can be identified by its characteristic sharp singlet in ¹H NMR around 1.2 ppm for the nine equivalent protons of the t-butyl group and a very broad singlet for the carboxylic acid proton (>10 ppm). It can be removed by an aqueous basic wash during the workup.
-
Prevention: The best prevention is to maintain strict anhydrous conditions throughout the experiment.
Question 4: Could the methoxy group on the pyridine ring be involved in any side reactions?
While less common under standard acylation conditions, demethylation of the methoxy group is a theoretical possibility, especially if acidic conditions are prolonged or if certain reagents are used at elevated temperatures. However, the conditions for acylation are generally not harsh enough to cause significant demethylation.
Question 5: Is there a risk of acylation at the pyridine ring nitrogen?
Acylation of the endocyclic pyridine nitrogen is generally less favorable than acylation of the exocyclic amino group. The lone pair of electrons on the exocyclic nitrogen is more available for nucleophilic attack. In the presence of a base, the exocyclic amino group can be deprotonated, further increasing its nucleophilicity and making it the preferred site of reaction.
IV. Detailed Experimental Protocol
This protocol is adapted from a similar synthesis and is provided as a starting point for optimization.[4]
Materials:
-
2-amino-5-methoxypyridine
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-amino-5-methoxypyridine (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of aminopyridine).
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective. The desired product will elute after the non-polar diacyl byproduct and before the polar starting material.
-
Recrystallization: The fractions containing the pure product can be combined, concentrated, and recrystallized from a suitable solvent system like hexanes or a mixture of ethyl acetate and hexanes to yield the final product as a crystalline solid.
V. Data and Analysis
Table 1: Summary of Key Compounds and Their Expected Analytical Data
| Compound | Structure | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected IR Bands (cm⁻¹) |
| 2-amino-5-methoxypyridine | ~7.9 (d, 1H), ~7.0 (dd, 1H), ~6.5 (d, 1H), ~4.5 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃) | 3400-3200 (N-H stretch), ~1600 (C=C/C=N stretch) | |
| N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide | ~8.1 (d, 1H), ~8.0 (br s, 1H, NH), ~7.5 (dd, 1H), ~6.7 (d, 1H), ~3.8 (s, 3H, OCH₃), ~1.3 (s, 9H, t-Bu) | ~3300 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II) | |
| N,N-dipivaloyl-5-methoxypyridin-2-amine (Diacyl Byproduct) | Aromatic signals will be shifted. Absence of N-H signal. Two singlets for the t-butyl groups. | Absence of N-H stretch. Two C=O stretches. | |
| Pivalic Acid | ~12-10 (br s, 1H, COOH), ~1.2 (s, 9H, t-Bu) | 3300-2500 (broad O-H stretch), ~1700 (C=O stretch) |
VI. Mechanistic Diagrams
Caption: Key side reaction pathways in the synthesis.
VII. References
-
Theodorou, V., Gogou, M., Giannoussi, A., & Skobridis, K. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014(4), 11-23.
-
ResearchGate. (n.d.). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Pivaloyl Chloride Reactions with Pyridine & DMF.
-
American Chemical Society. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters, 11(21), 4874–4877.
-
Google Patents. (n.d.). Method for separating pivalic acid from spent reaction mixture. Retrieved from
-
Chem-Impex. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. Retrieved from [Link]
-
ACS Publications. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters.
-
American Chemical Society. (1955). The Diacylation of Amides by Acyl Chloride—Pyridine Compounds. Journal of the American Chemical Society.
-
Google Patents. (n.d.). Continuous process for the preparation of pivaloyl chloride and of aroyl.... Retrieved from
-
PubChem. (n.d.). 2-Amino-5-methoxypyridine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
-
BenchChem. (2025). Technical Support Center: Pivaloylation Reactions.
-
LookChem. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). Pivaloyl chloride. Retrieved from [Link]
-
National Institutes of Health. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications.
-
Crescent Chemical Company. (n.d.). N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
Sources
Technical Support Center: Purification of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (herein referred to as the "target compound"). The following sections provide in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles to ensure the highest purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification and handling of the target compound.
Q1: What are the likely impurities in a typical synthesis of the target compound?
A1: The most common synthesis involves the acylation of 2-amino-5-methoxypyridine with pivaloyl chloride. Potential impurities include:
-
Unreacted Starting Materials: 2-amino-5-methoxypyridine and pivaloyl chloride.
-
Hydrolysis Product: Pivalic acid, formed from the reaction of pivaloyl chloride with moisture.[1]
-
Side-Reaction Products: Di-acylated products, though less common due to the steric hindrance of the pivaloyl group.
-
Residual Base: Triethylamine or pyridine, if used as an acid scavenger.
Q2: Which analytical techniques are recommended for purity assessment?
A2: A combination of techniques is ideal for a comprehensive purity profile:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction completion and for optimizing column chromatography conditions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is often a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the target compound and can detect impurities if they are present in sufficient concentration (>1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: Is the target compound stable to standard purification conditions?
A3: The pivaloyl amide bond is generally robust. However, amides can be susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[2][3] The pyridine ring is also sensitive to strong oxidizing agents. Standard purification techniques like recrystallization and silica gel chromatography are generally safe, but prolonged exposure to highly acidic or basic mobile phases should be avoided.[4][5]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the purification process.
Problem 1: The crude product is an oil or fails to crystallize.
This issue, often called "oiling out," is common when impurities are present that depress the melting point or interfere with crystal lattice formation.[6]
Possible Cause 1: Residual Solvent
-
Explanation: Even small amounts of the reaction solvent (e.g., dichloromethane, THF) can prevent crystallization.
-
Solution: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all volatile organics.
Possible Cause 2: Unreacted Starting Material
-
Explanation: The presence of unreacted 2-amino-5-methoxypyridine can significantly disrupt crystallization.
-
Solution: Acidic Wash. A key difference between the starting amine and the target amide is their basicity. The amine is significantly more basic and can be protonated and extracted into an aqueous acid solution.[7][8]
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer 2-3 times with a dilute acid solution (e.g., 1M HCl or 5% citric acid).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
dot
Caption: Acid wash strategy to remove basic amine impurities.
Problem 2: Poor separation during column chromatography.
This often results from using an inappropriate mobile phase or issues with the stationary phase.
Possible Cause 1: Incorrect Solvent Polarity
-
Explanation: The polarity of the solvent system (mobile phase) dictates how strongly compounds adhere to the silica gel (stationary phase). If the solvent is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the target compound may not move at all.[9]
-
Solution: Systematic TLC Optimization.
-
Start by spotting the crude mixture on a TLC plate and eluting with a series of solvent systems of varying polarity. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
-
Aim for a retention factor (Rf) of 0.25-0.35 for the target compound. This typically provides the best separation on a column.
-
If peak tailing is observed on TLC, especially for the basic pyridine compound, add a small amount (0.5-1%) of triethylamine (TEA) to the mobile phase to neutralize acidic silanol groups on the silica surface.[4][10]
-
| Table 1: Suggested TLC Solvent Systems for Polarity Screening | |
| Solvent System (Hexane:Ethyl Acetate) | Typical Application |
| 9:1 | For very non-polar impurities |
| 4:1 | A good starting point |
| 2:1 | For moderately polar compounds |
| 1:1 | For more polar compounds |
Possible Cause 2: Compound Instability on Silica Gel
-
Explanation: Although generally stable, some pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation and low recovery.[4][9]
-
Solution: 2D TLC Test and Alternative Stationary Phases.
-
2D TLC: Spot the compound on one corner of a TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, the compound is degrading on the silica.[4][9]
-
Alternatives: If instability is confirmed, consider using a less acidic stationary phase like neutral alumina or a different chromatography mode like reverse-phase chromatography.[4][10]
-
dot
Caption: Workflow for chromatography method development.
Problem 3: Product is persistently colored (yellow/brown).
Possible Cause: High Molecular Weight, Conjugated Impurities
-
Explanation: Colored impurities are often aromatic, conjugated systems that absorb visible light. They can arise from side reactions or the degradation of starting materials. These are often present in very small quantities but are highly visible.
-
Solution: Activated Carbon Treatment. Activated carbon has a high surface area with a graphitic structure, making it highly effective at adsorbing large, flat, aromatic molecules through pi-stacking interactions.[11][12][13]
-
Protocol: Hot Filtration with Activated Carbon
-
Dissolve the crude or partially purified product in a suitable recrystallization solvent (e.g., ethanol, ethyl acetate) by heating.
-
Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution. Caution: Add carbon slowly to a hot solution to avoid bumping.
-
Swirl the mixture for a few minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the activated carbon. The filtrate should be colorless.
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization of the pure, white target compound.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Recrystallization of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Recrystallization is often the most effective method for obtaining highly pure crystalline solids.[5][14]
-
Solvent Selection: Test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Good candidates for amides include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethyl acetate/hexane.[5][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, perform the activated carbon treatment as described in Problem 3.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
| Table 2: Common Solvents for Recrystallization [15] | |
| Solvent | Polarity |
| Heptane/Hexane | Non-polar |
| Toluene | Non-polar |
| Ethyl Acetate | Polar aprotic |
| Acetone | Polar aprotic |
| Acetonitrile | Polar aprotic |
| Isopropanol | Polar protic |
| Ethanol | Polar protic |
References
- BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Xingyuan Industry. (2020, June 13). The Role Of Activated Carbon In Organic Synthesis.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?
- BenchChem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- LCGC North America. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Not Voodoo. (n.d.). Workup for Removing Amines.
- ResearchGate. (2016, July 20). How to separate imine from reaction mixture?
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Jacobi Carbons. (2025, December 2). Activated Carbon for Color Removal | 6 key Applications.
- BenchChem. (n.d.). Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide.
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
- PubChem. (n.d.). 2-Amino-5-methoxypyridine.
- ScholarWorks at WMU. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal.
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Reddit. (2017, December 5). How do activated carbons selectively 'sense' colored impurities?
- ResearchGate. (2025, August 6). Removal of organic dyes using Cr-containing activated carbon prepared from leather waste.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methoxypyridine.
- Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates.
- Apollo Scientific. (n.d.). 10167-97-2 Cas No. | 2-Amino-5-methoxypyridine.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-methoxypyridine 10167-97-2.
- ChemicalBook. (n.d.). N-(5-METHOXY-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling.
- Chemsrc. (2025, August 20). 2-Amino-5-methoxypyridine | CAS#:10167-97-2.
- Chemguide. (n.d.). the hydrolysis of amides.
- PMC - NIH. (n.d.). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide.
- Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes.
- PrepChem.com. (n.d.). Synthesis of N-(2-methoxy-5-pyridyl)-cyclopropane carboxamide.
- ResearchGate. (2015, August 27). Can anyone help with the synthesis of a secondary amide from carboxylic acid?
- ResearchGate. (n.d.). (PDF) Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide.
- Technical Disclosure Commons. (2021, January 14). Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And.
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Technical Support Center: Stability and Degradation of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Document ID: TSC-2026-01-NMPA
Version: 1.0
Introduction
This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. The stability of a compound is a critical parameter that influences its shelf-life, formulation development, and ultimately its efficacy and safety. This document provides a comprehensive overview of the potential stability challenges and degradation pathways for this molecule, structured in a practical question-and-answer format. It offers troubleshooting advice and detailed experimental protocols grounded in established scientific principles and regulatory expectations.
The molecular structure, featuring a central amide bond, a methoxy-substituted pyridine ring, and a bulky tert-butyl group, presents a unique combination of functional groups that dictate its chemical behavior. Understanding these characteristics is paramount for designing robust experiments and interpreting results accurately.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide?
A1: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolytic Cleavage: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would break the molecule into 5-methoxy-pyridin-2-amine and pivalic acid (2,2-dimethylpropanoic acid). Amide hydrolysis is a common degradation route for many pharmaceutical compounds.[1][2][3]
-
Oxidative Degradation: The electron-rich methoxy-substituted pyridine ring can be susceptible to oxidation. This could lead to the formation of N-oxides or other oxidative products. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to probe this vulnerability.[4]
-
Photodegradation: Aromatic heterocyclic systems like pyridine can absorb UV-Visible light.[5] This absorption of energy can lead to photochemical reactions and degradation. Photostability testing, as outlined in ICH guideline Q1B, is essential to determine this liability.[6][7][8]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The rate of amide hydrolysis is highly pH-dependent.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis occurs via protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][3] This reaction is often accelerated by heat.[9]
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[1][2] This pathway is also typically accelerated by increased temperature.
A comprehensive pH-rate profile study is recommended to identify the pH of maximum stability, which is crucial for developing liquid formulations.
Q3: Is thermal degradation a significant concern?
A3: Amides are generally considered to be thermally stable functional groups.[10] Significant degradation is not typically expected under standard storage conditions (e.g., room temperature or refrigerated). However, at elevated temperatures, such as those used in accelerated stability studies (e.g., 40-80°C) or during certain manufacturing processes, thermal degradation can become relevant.[11] Thermal stress studies can help determine the compound's tolerance to heat.[10][12]
Q4: What is a "forced degradation" or "stress testing" study, and why is it necessary?
A4: A forced degradation study is an essential component of drug development mandated by regulatory bodies like the ICH.[13][14][15] It involves intentionally exposing the drug substance to harsh conditions—such as high/low pH, oxidation, high temperature, and intense light—that are more severe than accelerated stability conditions.[13] The goals are to:
-
Identify likely degradation products and establish degradation pathways.
-
Demonstrate the "stability-indicating" nature of the analytical method (i.e., its ability to separate the parent compound from all potential degradants).
-
Understand the intrinsic stability of the molecule.[15] A degradation target of 5-20% is generally considered appropriate for these studies.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound in acidic or basic solution at room temperature. | The amide bond is more labile than anticipated at the tested pH. | 1. Immediately neutralize the sample with a suitable buffer to halt further degradation. 2. Re-run the experiment at a lower temperature (e.g., 5°C) to slow the reaction rate. 3. Use milder acidic/basic conditions (e.g., 0.01N HCl/NaOH instead of 0.1N or 1N). |
| Multiple new peaks appear in the HPLC chromatogram after oxidative stress (H₂O₂). | The compound is susceptible to oxidation, potentially at multiple sites (pyridine ring, methoxy group). | 1. Reduce the concentration of H₂O₂ (e.g., from 3% to 0.3%). 2. Decrease the exposure time. Oxidative reactions can be very fast.[4] 3. Analyze samples at earlier time points to identify the primary degradant before it degrades further. 4. Use LC-MS to obtain mass information on the new peaks to help identify their structures (e.g., N-oxide, demethylated product). |
| No degradation observed under any forced degradation condition. | The compound is highly stable, or the stress conditions are not harsh enough. | 1. Increase the severity of the conditions sequentially: higher temperature, longer exposure time, or higher concentration of the stressor (acid, base, peroxide). 2. For thermal stress, if dry heat shows no effect, consider testing with wet heat (higher humidity).[13] 3. Ensure your analytical method is sensitive enough to detect low levels of degradation (target is 5-20%).[4] |
| Poor mass balance in stability studies (sum of parent and degradants is < 95%). | 1. Degradants are not being detected by the analytical method (e.g., they don't have a UV chromophore). 2. Degradants are volatile. 3. Degradants are precipitating out of solution. | 1. Adjust the detection wavelength on your HPLC or use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS). 2. Check for the formation of gaseous products (e.g., via headspace GC). 3. Visually inspect samples for precipitation. If observed, dissolve the sample in a stronger solvent before analysis. |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish degradation pathways for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
Principle: This protocol subjects the compound to a range of harsh chemical and physical conditions to accelerate its degradation, as recommended by ICH guidelines.[4][13] The resulting samples are analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradants.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~0.1 mg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~0.1 mg/mL. Incubate at 60°C.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~0.1 mg/mL. Keep at room temperature, protected from light.
-
Thermal Stress (Solution): Dilute the stock solution with purified water to ~0.1 mg/mL. Incubate at 60°C.
-
Thermal Stress (Solid): Place a few milligrams of the solid compound in a vial and heat in an oven at 80°C.
-
Photostability: Expose both the solid compound and a solution (~0.1 mg/mL in water/acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[6][8]
-
-
Control Samples:
-
Time-Zero: Prepare a sample at ~0.1 mg/mL and analyze immediately.
-
Solvent Control: Prepare a sample in the reaction solvent without the stressor and incubate under the same conditions (e.g., water at 60°C).
-
Dark Control (for Photostability): Wrap a sample in aluminum foil and place it alongside the light-exposed sample.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[4]
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV/MS method. Calculate the percentage of parent compound remaining and the percentage area of each degradant peak.
Data Presentation Example:
| Stress Condition | Time (hr) | Parent Compound (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradation (%) |
| 0.1 N HCl, 60°C | 24 | 85.2 | 14.1 (Pivalic Acid) | - | 14.8 |
| 0.1 N NaOH, 60°C | 8 | 89.5 | 9.8 (Pivalic Acid) | - | 10.5 |
| 3% H₂O₂, RT | 2 | 91.3 | - | 8.1 (N-Oxide) | 8.7 |
| Photostability | 72 | 94.6 | - | 4.9 | 5.4 |
Visualizations
Potential Degradation Pathways
The following diagram illustrates the primary hypothesized degradation pathways for the molecule under hydrolytic and oxidative stress.
Caption: Hypothesized degradation pathways.
Experimental Workflow for Stability Study
This flowchart outlines the logical progression of a typical stability assessment experiment, from preparation to final analysis.
Caption: Workflow for a forced degradation study.
References
- Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
- ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- It's Dr. Dan. Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube. (2023).
- BYJU'S. Types of Amide Hydrolysis.
- Ashenhurst, J. Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019).
- Clark, J. The Hydrolysis of Amides. Chemguide.
- Czégéni, et al. Thermal decomposition of amide and imide derivatives of maleated polyethylene. Polymers. (2021).
- MedCrave. Forced Degradation Studies. (2016).
- ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. (2025).
- IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- ResearchGate. Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. (2012).
- CORE. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015).
- Morris, D. G., Smith, B. W., & Wood, R. J. The thermal decomposition of amine imides. Chemical Communications (London). (1968).
- Alichem. N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
- Clark, J. Other Reactions of Amides. Chemguide.
- PubMed. Determination of Anandamide Amidase Activity Using Ultraviolet-Active Amine Derivatives and Reverse-Phase High-Performance Liquid Chromatography. (1998).
- MUT Repository. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- ACS Applied Polymer Materials. Novel Amide-Grafted Ionic Core-Embedded Resin for Selective and Fast Recovery of Uranium from Acidic Aqueous Stream. (2023).
- ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015).
- Organic Synthesis. Hydrolysis of Amide.
- TCI EUROPE N.V. Safety Data Sheet: 3-Methoxy-N,N-dimethylpropanamide.
- BenchChem. Photophysical properties of novel pyridine derivatives. (2025).
- Reddit. Help ordering substituted pyridine. (2021).
- Chemistry Stack Exchange. What test can be used to differ amide and amine?. (2016).
- ResearchGate. Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships.
- IAGIM. Photostability.
- PharmaTutor. PHOTOSTABILITY TESTING. (2013).
- Analytical Chemistry. Colorimetric Determination of Amides as Hydroxamic Acids.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Sigma-Aldrich. N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
- ChemicalBook. N-(5-METHOXY-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE.
- Amerigo Scientific. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
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Troubleshooting "N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" NMR spectrum interpretation
Topic: Troubleshooting "N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" NMR Spectrum Interpretation
Welcome to the technical support center for NMR spectral interpretation. This guide is designed for researchers, scientists, and drug development professionals who are working with N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide and need assistance in interpreting its NMR spectra. Here, you will find a combination of predicted spectral data, troubleshooting guides for common issues, and best practices for data acquisition, all presented in a practical question-and-answer format.
Section 1: Predicted NMR Spectral Data and Peak Assignment
A common challenge in synthetic chemistry is confirming the structure of a newly synthesized compound. This section provides a predicted ¹H and ¹³C NMR spectrum for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, which can serve as a reference for your experimental data.
Q1: I have synthesized N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. What should the ¹H NMR spectrum look like?
A1: The ¹H NMR spectrum of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is expected to show distinct signals for the protons of the pivaloyl group, the methoxy group, and the pyridine ring. Below is a table of predicted chemical shifts and their justifications.
Table 1: Predicted ¹H NMR Chemical Shifts for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| tert-Butyl (C(CH₃)₃) | ~1.3 | Singlet | 9H | The nine protons of the tert-butyl group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet. This region is typical for pivaloyl groups. |
| Methoxy (OCH₃) | ~3.8 | Singlet | 3H | The three protons of the methoxy group are equivalent and show no coupling, appearing as a singlet. The chemical shift is characteristic for methoxy groups attached to an aromatic ring.[1] |
| Pyridine H-4 | ~7.5 | Doublet of doublets (dd) | 1H | This proton is coupled to both H-3 and H-6. The coupling constant with H-3 will be larger than with H-6. |
| Pyridine H-6 | ~8.0 | Doublet (d) | 1H | This proton is coupled to H-4. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom. |
| Pyridine H-3 | ~8.1 | Doublet (d) | 1H | This proton is coupled to H-4 and is adjacent to the amide nitrogen, leading to a downfield shift. |
| Amide (NH) | ~8.2 | Broad Singlet | 1H | The amide proton often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.[2] |
Q2: What are the expected chemical shifts in the ¹³C NMR spectrum for this molecule?
A2: The ¹³C NMR spectrum provides complementary information to the ¹H NMR. The predicted chemical shifts for the carbon atoms are listed below.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| tert-Butyl (C(C H₃)₃) | ~27 | The methyl carbons of the tert-butyl group are equivalent and appear in the aliphatic region. |
| tert-Butyl (C (CH₃)₃) | ~40 | The quaternary carbon of the tert-butyl group is shifted further downfield. |
| Methoxy (OC H₃) | ~55 | This is a typical chemical shift for a methoxy carbon attached to an aromatic system.[1][3] |
| Pyridine C-4 | ~120 | Aromatic carbon chemical shifts are influenced by substituents. |
| Pyridine C-3 | ~138 | This carbon is adjacent to the amide nitrogen, causing a downfield shift. |
| Pyridine C-5 | ~145 | The carbon bearing the methoxy group is expected to be significantly downfield. |
| Pyridine C-2 | ~150 | The carbon attached to the amide nitrogen will be deshielded. |
| Pyridine C-6 | ~158 | The carbon adjacent to the ring nitrogen is typically the most deshielded of the pyridine ring carbons. |
| Carbonyl (C=O) | ~176 | The carbonyl carbon of the amide group appears in the characteristic downfield region for amides.[4] |
Section 2: Troubleshooting Common Spectral Issues
Even with a reference spectrum, experimental NMR data can present challenges. This section addresses common problems you might encounter.
Q3: My baseline is not flat. How can I correct this?
A3: A non-flat baseline is a common issue that can affect the accuracy of integration and peak picking.
-
Causality: A distorted baseline can be caused by a variety of factors, including acoustic ringing (an artifact from the pulse), a very broad signal from the probe background, or improper data processing.
-
Troubleshooting Workflow:
Caption: Baseline Correction Workflow
Step-by-step Protocol:
-
Automatic Baseline Correction: Most NMR processing software has an automated baseline correction function. For many spectra, this is sufficient.
-
Manual Baseline Correction: If the automatic correction is inadequate, use the manual baseline correction tool. Select points in the baseline that are free of signals and fit them to a polynomial function.
-
Check for Broad Signals: A very broad underlying peak from a polymer in your sample or contamination can also cause a distorted baseline.
-
Q4: The peaks in my spectrum are broad and poorly resolved. What can I do?
A4: Broad peaks can be a sign of several issues, from sample preparation to instrument settings.
-
Causality: Poor magnetic field homogeneity (shimming), sample viscosity, the presence of paramagnetic impurities, or chemical exchange can all lead to peak broadening.
-
Troubleshooting Workflow:
Caption: Peak Broadening Troubleshooting
Step-by-step Protocol:
-
Shimming: This is the most common cause of broad peaks. The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample.[5][6][7] A well-shimmed sample will have a symmetrical and stable lock signal.
-
Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter.[8] Paramagnetic impurities, such as dissolved oxygen or metal ions, can cause significant line broadening. Degassing the sample can sometimes help.
-
Concentration: Very high concentrations can lead to increased viscosity and peak broadening.
-
Chemical Exchange: If certain protons in your molecule are undergoing exchange on the NMR timescale (e.g., the amide proton), this can lead to broad signals. Acquiring the spectrum at a different temperature can help to sharpen these peaks.
-
Q5: I see extra peaks in my spectrum that I can't assign to my molecule. What are they?
A5: Unidentified peaks are often due to solvent impurities or contaminants from the synthesis.
-
Causality: Residual solvents from purification, water, or grease from glassware are common sources of extra peaks.
-
Troubleshooting:
-
Consult a Solvent Impurity Table: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities.[9][10][11][12][13]
-
D₂O Exchange: To identify an exchangeable proton (like an alcohol or amine), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will disappear or decrease in intensity.
-
Blank Spectrum: Run a spectrum of the deuterated solvent from the same bottle to check for contamination.
-
Table 3: Common NMR Solvent Impurities in CDCl₃
| Impurity | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Water (H₂O) | ~1.56 | Broad Singlet |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | Triplet, Singlet, Quartet |
| Hexane | 0.88 (t), 1.26 (m) | Triplet, Multiplet |
| Toluene | 2.36 (s), 7.17-7.29 (m) | Singlet, Multiplet |
Q6: My peak shapes are distorted (not symmetrical). What is the problem?
A6: Distorted peak shapes, often referred to as "phasing errors," are a common artifact of the Fourier transform process.
-
Causality: The NMR signal is detected as a free induction decay (FID), which is a time-domain signal. The Fourier transform converts this into the frequency-domain spectrum we are familiar with. For the peaks to be correctly represented, the phase of the signal must be corrected.[14][15]
-
Troubleshooting:
-
Automatic Phase Correction: Most software will attempt an automatic phase correction. This is often successful for simple spectra.
-
Manual Phase Correction: If the automatic correction fails, you will need to manually adjust the phase. This is typically done by adjusting the zero-order (affecting all peaks equally) and first-order (frequency-dependent) phase correction parameters until the baseline on either side of the peaks is flat and the peaks are symmetrical.[16][17][18]
-
Section 3: Best Practices for NMR Sample Preparation and Data Acquisition
To obtain a high-quality NMR spectrum, it is crucial to follow best practices in sample preparation and data acquisition.
Q7: What is the best way to prepare my sample for NMR analysis?
A7: Proper sample preparation is the foundation of a good NMR experiment.
Caption: NMR Sample Preparation
Step-by-step Protocol:
-
Purity: Ensure your sample is as pure as possible. Impurities will complicate the spectrum.
-
Solvent: Use a high-quality deuterated solvent. The choice of solvent can affect the chemical shifts of your signals. CDCl₃ is a good starting point for many organic molecules.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of solvent is usually sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary.
-
Filtration: Always filter your sample into the NMR tube to remove any solid particles, which can ruin the magnetic field homogeneity.
Q8: What are the key parameters to consider when setting up an NMR experiment?
A8: Several acquisition parameters can be optimized to improve the quality of your spectrum.
-
Number of Scans: Increasing the number of scans will improve the signal-to-noise ratio. This is particularly important for dilute samples or for ¹³C NMR.
-
Acquisition Time: This parameter determines the resolution of the spectrum. A longer acquisition time will result in sharper lines.
-
Relaxation Delay: This is the time the system waits between pulses. It should be long enough to allow the nuclei to return to their equilibrium state. For quantitative measurements, a longer relaxation delay is crucial.
References
-
Shimming: Theory and Practice. Bio-NMR Core. Available at: [Link]
- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
-
Reich, H. J. NMR Resources. University of Wisconsin. Available at: [Link]
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Manual Phase Correction of 1D Spectra - Video Tutorial. University of Ottawa NMR Facility Blog. Available at: [Link]
-
What Is Shimming In NMR? - Chemistry For Everyone. YouTube. Available at: [Link]
-
An Introduction to Phase Correction. iNMR. Available at: [Link]
-
Shimming. NESG Wiki. Available at: [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
KnowItAll Tutorial: NMR - Phasing Methods. YouTube. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Gal, D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 647-653.
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Shimming an NMR Magnet. Available at: [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. OSU Chemistry. Available at: [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (PDF) Available at: [Link]
-
Manual Phase Correction of a 1D NMR Spectrum in TOPSPIN. YouTube. Available at: [Link]
-
Great resources for learning NMR (Nuclear Magnetic Resonance). OSU Chemistry. Available at: [Link]
-
Manual Phase Correction in 2D-NMR. Mestrelab. Available at: [Link]
-
NMR Links and Resources. University of Guelph. Available at: [Link]
-
NMR Spectroscopy :: NMR Bibliography. Organic Chemistry Data. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Nuclear magnetic resonance (NMR) spectroscopy. RSC Education. Available at: [Link]
-
2-Pyridinamine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... ResearchGate. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Methoxy groups just stick out. ACD/Labs. Available at: [Link]
-
Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... ResearchGate. Available at: [Link]
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Chemical shifts. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). HMDB. Available at: [Link]
-
a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]
-
1H NMR chemical shift ppm table. Available at: [Link]
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]
-
29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]
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- 18. Manual Phase Correction in 2D-NMR [mestrelabcn.com]
Technical Support Center: Optimizing the Acylation of 2-Amino-5-Methoxypyridine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the acylation of 2-amino-5-methoxypyridine. It is designed to be a practical resource for troubleshooting common issues and optimizing reaction outcomes.
Introduction
The acylation of 2-amino-5-methoxypyridine is a fundamental transformation in synthetic organic chemistry, crucial for the construction of a wide array of pharmaceutical intermediates and biologically active molecules. The exocyclic amino group of this pyridine derivative serves as a key nucleophilic handle for introducing acyl moieties, thereby enabling the exploration of structure-activity relationships and the synthesis of complex molecular architectures.
Despite its conceptual simplicity, this reaction is often plagued by challenges such as low yields, the formation of undesired byproducts, and difficulties in purification. This technical support center addresses these common hurdles in a direct question-and-answer format, providing not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide & FAQs
This section is structured to anticipate and solve specific problems you may encounter during the acylation of 2-amino-5-methoxypyridine.
Q1: Why is my acylation yield of 2-amino-5-methoxypyridine consistently low?
A1: Low yields can stem from several factors, primarily related to the nucleophilicity of the starting material and the reactivity of the acylating agent.
-
Insufficient Nucleophilicity: The amino group of 2-amino-5-methoxypyridine is nucleophilic, but its reactivity can be attenuated by the electron-withdrawing nature of the pyridine ring.[1] The methoxy group at the 5-position is electron-donating, which helps to mitigate this effect, but the overall nucleophilicity might still be moderate.
-
Poor Acylating Agent: The choice of acylating agent is critical. Acyl chlorides are generally more reactive than anhydrides. If you are using an anhydride and observing low conversion, switching to the corresponding acyl chloride could improve the yield.[2]
-
Inadequate Activation: In some cases, particularly with less reactive acylating agents, a catalyst is necessary to enhance the reaction rate. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst that can significantly improve yields.[3][4]
-
Reaction Conditions: Ensure your reaction is conducted under anhydrous conditions, as water can hydrolyze the acylating agent. The reaction temperature might also need optimization; gentle heating can sometimes drive the reaction to completion.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
A2: The most common higher molecular weight byproduct in the acylation of aminopyridines is the N,N-diacylated product.[5][6] This occurs when the initially formed monoacylated product is deprotonated and reacts with a second molecule of the acylating agent.
-
Mechanism of Diacylation: The amide proton of the monoacylated product is more acidic than the starting amine. In the presence of a relatively strong base, this proton can be removed to form an anion, which then attacks another molecule of the acylating agent.[5][6]
-
Role of the Base: The choice of base is the most critical factor in controlling diacylation. Strong bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can promote the formation of the diacylated byproduct.[5][6] Using a weaker base, such as pyridine, can effectively suppress this side reaction.[5][6] Pyridine is typically not basic enough to deprotonate the monoacylated amide, thus favoring the desired monoacylation.[5][6]
-
Stoichiometry of Acylating Agent: Using a large excess of the acylating agent can also drive the formation of the diacylated product. It is advisable to use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent.
Q3: My reaction seems to stall and never reaches full conversion, even with extended reaction times. What could be the issue?
A3: A stalled reaction can be indicative of several underlying problems:
-
Byproduct Inhibition: If you are using an acyl chloride without a base, the generated hydrochloric acid (HCl) will protonate the starting 2-amino-5-methoxypyridine, rendering it non-nucleophilic and effectively stopping the reaction.[2] It is crucial to include a base to scavenge the acid byproduct.
-
Catalyst Poisoning: If you are using a catalyst like DMAP, ensure it is of high purity. Impurities can potentially poison the catalyst.
-
Reversibility: While acylation is generally considered irreversible, under certain conditions, a reverse reaction might be possible, leading to an equilibrium mixture. Re-evaluating the reaction conditions (solvent, temperature, and acylating agent) might be necessary.
Q4: I am having difficulty purifying my acylated product from the reaction mixture. What are some effective purification strategies?
A4: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Aqueous Work-up: A standard aqueous work-up is the first step. This typically involves washing the organic layer with a dilute acid (to remove unreacted amine), a dilute base (like sodium bicarbonate solution to remove acidic impurities), and brine.[2]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Column Chromatography: For non-crystalline products or when crystallization is ineffective, silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acylation of 2-amino-5-methoxypyridine using common acylating agents.
Protocol 1: Acylation using Acetic Anhydride with Pyridine as a Base
This protocol is designed to minimize the formation of the diacylated byproduct.
Materials:
-
2-amino-5-methoxypyridine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-methoxypyridine (1.0 eq) in anhydrous DCM (approximately 10 mL per gram of substrate).
-
Addition of Reagents: Add pyridine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Slowly add acetic anhydride (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Acylation using Acetyl Chloride with Catalytic DMAP
This protocol is suitable for achieving higher reaction rates, but careful control is needed to avoid diacylation.
Materials:
-
2-amino-5-methoxypyridine
-
Acetyl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-methoxypyridine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture in an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled reaction mixture using a dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Acetylation of 2-Amino-5-Methoxypyridine
| Entry | Acylating Agent | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield of Mono-acylated Product (%) | Yield of Di-acylated Product (%) |
| 1 | Acetic Anhydride | Pyridine | None | DCM | 25 | 4 | ~85-95 | <5 |
| 2 | Acetic Anhydride | Triethylamine | None | DCM | 25 | 2 | ~60-70 | ~20-30 |
| 3 | Acetyl Chloride | Triethylamine | DMAP (0.1 eq) | DCM | 0 to 25 | 1 | ~90-98 | <5 |
| 4 | Acetyl Chloride | Pyridine | None | DCM | 25 | 3 | ~80-90 | <5 |
Note: Yields are approximate and can vary based on specific experimental conditions and purification efficiency.
Visualizations
Reaction Mechanism and Side Reaction
Caption: Mechanism of mono- and diacylation of 2-amino-5-methoxypyridine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting acylation reactions.
References
-
Theodorou, V., Gogou, M., Giannoussi, A., & Skobridis, K. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014(4), 11-23. [Link]
-
ResearchGate. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. [Link]
-
Ishihara, K., & Yamamoto, H. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters, 11(21), 4882–4885. [Link]
-
Wikipedia. (n.d.). Maleic anhydride. Retrieved from [Link]
-
Li, Y., & Porco, J. A. (2015). Chemoselective Acylation of Nucleosides. Angewandte Chemie International Edition, 54(43), 12760–12764. [Link]
-
ResearchGate. (2017). Pd(ii)-catalyzed acylation of N-phenyl-2-aminopyridines with DMF and CO. [Link]
-
ACS Publications. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters. [Link]
-
Oregon State University. (1960). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. [Link]
-
ACS Publications. (2020). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. [Link]
-
ACS Publications. (1951). The Diacylation of Amides by Acyl Chloride—Pyridine Compounds. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2012). Structure-based optimization of aminopyridines as PKCθ inhibitors. [Link]
-
Difference Wiki. (2024). O Acylation vs. N Acylation: What's the Difference?. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]
-
Dissertation. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
-
Difference Between. (2020). Difference Between O Acylation and N Acylation. [Link]
-
Brainly.in. (2021). What is the difference between O acylation and N acylation?. [Link]
-
Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]
-
Heterocycles. (1998). The Regioselective Acylation Reactions of Imidazopyridines. [Link]
-
RSC Publishing. (1982). Selective formylation of 2-aminopyridines. Journal of the Chemical Society, Chemical Communications. [Link]
-
NIH. (2022). Redetermination of the structure of 2-amino-8-thia-1,5-diazaspiro[4.5]dec-1-en-5-ium chloride monohydrate. [Link]
-
ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. [Link]
-
Chemsrc. (n.d.). 2-Amino-5-methoxypyridine. Retrieved from [Link]
-
Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]
-
ACS Publications. (1992). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry. [Link]
- Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.
-
ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]
- Google Patents. (2013). Method for preparing nitazoxanide.
-
ResearchGate. (2013). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. [Link]
-
RSC Publishing. (1970). Acylation of 2-amino-5,5-dimethyl-Δ1-pyrroline 1-oxide. Journal of the Chemical Society C: Organic. [Link]
- Google Patents. (1994).
-
International Journal of Pharmaceutical Sciences and Research. (2014). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flourouracil. [Link]
Sources
Technical Support Center: Purification of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Welcome to the technical support center for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS No. 898561-68-7).[1] This guide is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate and require robust methods for its purification.[2][3] Achieving high purity is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).
This document provides in-depth troubleshooting advice, validated purification protocols, and answers to frequently encountered questions (FAQs). We will delve into the rationale behind each step, empowering you to adapt and optimize these methods for your specific experimental context.
Section 1: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The primary synthesis route for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide involves the acylation of 2-amino-5-methoxypyridine with trimethylacetyl chloride (pivaloyl chloride). Most impurities are therefore process-related, stemming from unreacted starting materials or side-reactions.[4]
Caption: Synthesis pathway and common process-related impurities.
Table 1: Common Impurities and Their Identification
| Impurity Name | Potential Source | Typical Analytical Signature |
| 2-Amino-5-methoxypyridine | Unreacted starting material | Appears as an earlier eluting peak in Reverse Phase HPLC; distinct aromatic and amine signals in ¹H NMR. |
| Pivalic Acid | Hydrolysis of pivaloyl chloride | Can be detected by HPLC; may be visible in ¹H NMR as a singlet around 1.2 ppm and a broad acid proton signal. |
| Triethylamine HCl | Byproduct neutralization | Water-soluble salt; generally removed during aqueous workup. Not typically seen in organic extracts after washing. |
| Residual Solvents | Reaction or workup solvents (e.g., Dichloromethane, Toluene, Ethyl Acetate) | Identified and quantified by Gas Chromatography (GC-MS) or ¹H NMR.[5] |
| N-Nitrosamines | Potential formation from secondary amines and nitrosating agents.[6] | Specialized, highly sensitive techniques like LC-MS/MS or GC-MS are required for detection at trace levels.[7] |
Section 2: FAQs & Initial Diagnostic Workflow
This section addresses common questions encountered during the initial analysis of the crude product.
Q1: My crude product shows multiple spots on a TLC plate. How do I choose a purification strategy?
A: The first step is to identify the nature of the impurities. Run the TLC with a co-spot of your starting material (2-amino-5-methoxypyridine).
-
If a major impurity matches the starting material's Rf: An acid wash or column chromatography will be effective.
-
If impurities are very polar (low Rf): These are likely salts or pivalic acid, which can be removed with an aqueous wash (water and/or sodium bicarbonate solution).
-
If impurities have an Rf close to the product: Careful column chromatography or recrystallization will be necessary. Flash chromatography is often the most efficient method for resolving such mixtures.[8]
Q2: My ¹H NMR spectrum looks clean, but the HPLC purity is low. What could be the issue?
A: This scenario often points to the presence of impurities that are not easily visible in ¹H NMR or whose signals overlap with the product's signals. A prime suspect is an impurity without protons, or one present at a low level that is difficult to distinguish from the baseline. Furthermore, HPLC with UV detection is highly sensitive to UV-active impurities that might be present in small amounts but have a strong chromophore. A comprehensive purity assessment often requires multiple analytical techniques.[9]
Q3: What is the most robust workflow for assessing purity and identifying unknown impurities?
A: A multi-technique approach is essential for regulatory and quality control purposes.[5][10] The following workflow provides a comprehensive strategy.
Caption: A logical workflow for purity assessment and impurity identification.
Section 3: Troubleshooting & Step-by-Step Purification Protocols
This section provides detailed protocols to address specific impurity-related challenges.
Problem A: Significant Amount of Unreacted 2-Amino-5-methoxypyridine
Rationale: The starting amine is basic, while the desired amide product is neutral. This difference in chemical properties can be exploited using a liquid-liquid extraction with an acidic solution.
Protocol 1: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl) (2 x 10 mL per gram). The basic amine impurity will react with the acid and move into the aqueous layer.
-
Scientist's Note: Check the pH of the aqueous layer after the first wash to ensure it is acidic. If not, add more 1M HCl.
-
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (1 x 10 mL per gram) to remove any residual acid.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution (1 x 10 mL per gram) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.
Problem B: Low Purity Due to Multiple, Closely-Eluting Impurities
Rationale: When simple extraction is insufficient, column chromatography is the method of choice for separating compounds with different polarities. For amides, which can be somewhat polar, a silica gel stationary phase with a non-polar/polar solvent gradient is effective.[11][12] A related compound, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, is effectively purified using column chromatography on silica gel with dichloromethane.[13]
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Prepare a silica gel column. The amount of silica should be 50-100 times the weight of the crude product.
-
Solvent System Selection: Determine the optimal eluent system using TLC. A good system will give the product an Rf value of ~0.3.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the elution solvent ("wet loading"). Dry loading is preferred for better resolution.
-
Elution: Run the column, starting with a less polar solvent mixture and gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
Table 2: Recommended Starting Solvent Systems for Chromatography
| Eluent System | Polarity | Typical Application |
| Hexane : Ethyl Acetate (9:1 to 1:1) | Low to Medium | Excellent starting point for separating non-polar impurities from the moderately polar amide product. |
| Dichloromethane : Methanol (99:1 to 95:5) | Medium to High | Useful if the product has lower solubility in ethyl acetate or if more polar impurities are present. |
Problem C: Achieving Final High Purity (>99.5%)
Rationale: Recrystallization is a powerful technique for removing small amounts of impurities and obtaining a crystalline, highly pure final product. The key is to find a solvent (or solvent system) in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.[12] For a similar compound, crystallization from hexane was successful.[13]
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your product in various solvents (see Table 3). A good solvent will dissolve the product when heated but cause it to precipitate upon cooling.
-
Dissolution: Place the bulk of the material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Table 3: Potential Solvents for Recrystallization Screening
| Solvent / System | Characteristics |
| Hexane / Heptane | Non-polar. Good for final polishing if the product is a solid.[13] |
| Toluene | Aromatic solvent, provides different selectivity. |
| Ethyl Acetate / Hexane | A polar/non-polar mixture that can be fine-tuned to achieve ideal solubility. |
| Acetonitrile | A polar aprotic solvent, often effective for recrystallizing amides.[12] |
| Isopropanol / Water | A polar protic system. The product may be less soluble in water, which can be used as an anti-solvent. |
References
- Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography.Analyst (RSC Publishing).
- How should I purify a complex, polar, amide reaction mixture?Biotage.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.Journal of Organic Chemistry via PMC.
- What is the best technique for amide purification?ResearchGate.
- Recent Trends in Analytical Techniques for Impurity Profiling.ResearchGate.
- N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.Amerigo Scientific.
- Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide.PMC - NIH.
- Application Notes and Protocols for the Purity Assessment of N-(2-Methoxy-2-methylpropyl)formamide.Benchchem.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.Acta Poloniae Pharmaceutica.
- N-(5-METHOXY-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE.ChemicalBook.
- N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.MySkinRecipes.
- N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide.Chem-Impex.
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.MDPI.
- Application Notes and Protocols for the Analytical Purity Assessment of L-Pyroglutaminol.Benchchem.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.PubMed Central.
- Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies.Pharma Excipients.
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- 1. N-(5-METHOXY-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE | 898561-68-7 [amp.chemicalbook.com]
- 2. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. It offers detailed troubleshooting advice and protocols for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on practical, field-proven solutions to common experimental challenges.
Reaction Overview: Acylation of 2-Amino-5-methoxypyridine
The synthesis of the target compound is a standard nucleophilic acyl substitution, specifically an amide coupling reaction. It involves the acylation of the primary amine on 2-amino-5-methoxypyridine with pivaloyl chloride (trimethylacetyl chloride). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically used to scavenge the hydrochloric acid (HCl) byproduct.[1][2]
Reaction Scheme: (Self-generated image, not from a search result) 2-amino-5-methoxypyridine reacts with pivaloyl chloride in the presence of a base to yield N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide and a hydrochloride salt of the base.
Accurate reaction monitoring is critical to determine the point of completion, identify potential side products, and ensure a high-yield, clean reaction, thereby simplifying downstream purification.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during TLC and LC-MS analysis in a direct question-and-answer format.
2.1. Thin-Layer Chromatography (TLC) Troubleshooting
TLC is the fastest method for qualitatively tracking reaction progress by observing the consumption of starting materials and the formation of the product.[3]
Q1: My starting amine (2-amino-5-methoxypyridine) is streaking or staying at the baseline (Rf ≈ 0). What's happening and how do I fix it?
A: This is a classic issue with basic compounds like amines on acidic silica gel. The amine's basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the TLC plate, causing it to "stick" and not migrate with the solvent. This results in significant streaking or complete retention at the origin.
-
Cause: Strong acid-base interaction between the basic amine and the acidic silica gel stationary phase.
-
Solution: Neutralize the interaction by modifying your mobile phase. Add a small amount of a competitive base to the eluent.
-
Recommended Fix: Add 1-2% triethylamine (TEA) or 1% ammonia solution to your eluent (e.g., Ethyl Acetate/Hexane).[4] This additive will preferentially interact with the silica gel's acidic sites, allowing your amine to move up the plate and resolve into a defined spot.
-
Q2: The Rf values of my starting amine and the final amide product are too close to tell apart. How can I improve the separation?
A: Poor separation occurs when the chosen solvent system does not adequately differentiate between the polarities of the compounds. While the amide product is less polar than the starting amine, the difference may be subtle in standard solvent systems.
-
Cause: Insufficient selectivity of the mobile phase.
-
Solutions:
-
Systematically Vary Polarity: Adjust the ratio of your solvent system. For a Hexane/Ethyl Acetate system, try a less polar mixture (e.g., increase the hexane proportion) to move all spots down the plate, which can sometimes increase separation. Conversely, a more polar system might also work. A methodical approach is key.
-
Change Solvent System: Switch to a different solvent system with different selectivity. A mixture of Dichloromethane (DCM) and Methanol (MeOH) is often excellent for separating amides and amines.[5] Start with a high DCM ratio (e.g., 98:2 DCM/MeOH) and gradually increase the methanol content.
-
Utilize the "Co-spot": Always run a "co-spot" lane, where you spot both the starting material and the reaction mixture at the same origin point.[6] If the spots resolve into an elongated or "snowman" shape in the co-spot lane, you can be more confident that they are different compounds, even if the individual Rf values are very close.[7]
-
Q3: I can't see any spots under the UV lamp (254 nm), or some spots are very faint. How can I visualize my plate?
A: While the pyridine ring is UV-active, the concentration of your analytes might be too low, or their molar absorptivity at 254 nm might be weak.[8] Never assume a reaction hasn't worked without attempting visualization with a chemical stain.
-
Cause: Compounds are not strong UV chromophores or are below the detection limit for UV quenching.
-
Solutions: Use a chemical stain for visualization. After developing the TLC and drying the plate, dip it into one of the following stains and gently heat with a heat gun until spots appear.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent, universal stain for compounds that can be oxidized. It reacts with the amine and potentially the amide, appearing as yellow-brown spots on a purple background.[9]
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups, often giving distinct colors. It is particularly sensitive to nucleophilic groups like amines.[8][9]
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which react to form a characteristic purple or pink spot (Ruhemann's purple).[5] This is perfect for specifically tracking the consumption of your starting amine. The amide product will not stain with ninhydrin.
-
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS provides quantitative data and mass confirmation, offering a much higher degree of confidence than TLC. However, it presents its own set of challenges, especially with polar, nitrogen-containing heterocycles.[10][11]
Q1: My peak shape is terrible, showing significant tailing. How can I get sharp, symmetrical peaks?
A: Peak tailing for pyridine-containing compounds is very common on standard C18 (reversed-phase) columns. This is due to secondary interactions between the basic nitrogen on the pyridine ring and residual, un-capped silanol groups on the silica support of the column packing.
-
Cause: Unwanted ionic interactions between the basic analyte and acidic residual silanols on the column.
-
Solution:
-
Acidify the Mobile Phase: The most common solution is to add an acidic modifier to your mobile phases (both aqueous and organic). Using 0.1% formic acid is standard practice.[12] The acid protonates the silanol groups, "masking" their negative charge and preventing them from interacting with your protonated analyte. This ensures separation occurs primarily through hydrophobic interactions, leading to sharp, symmetrical peaks.
-
Use a Modern, End-Capped Column: Employ a high-purity silica column that is thoroughly end-capped or designed for polar basic compounds. Columns with different stationary phases (e.g., phenyl-hexyl) can also offer different selectivity and improved peak shape.
-
Q2: My signal intensity is very low, or it fluctuates wildly between runs. What's the problem?
A: This can be caused by several factors, from the sample matrix to the instrument itself. The most common culprit in reaction monitoring is ion suppression.
-
Cause & Solutions:
-
Ion Suppression: Your reaction mixture contains a high concentration of salts (e.g., triethylamine hydrochloride) and potentially excess base. These non-volatile components can co-elute with your analyte and compete for ionization in the MS source, drastically reducing your analyte's signal.[13][14]
-
Fix: Dilute your sample significantly (100x to 1000x) in the mobile phase before injection. This reduces the concentration of interfering matrix components. A simple solid-phase extraction (SPE) cleanup can also be performed if dilution is insufficient.
-
-
Dirty Ion Source: Salts and other non-volatile materials from unfiltered samples can rapidly contaminate the ion source (capillary, skimmer cone). This will suppress the signal for all analytes.[15][16]
-
Fix: Follow the manufacturer's procedure for cleaning the ion source optics. Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.
-
-
Incorrect MS Settings: Ensure you are in the correct ionization mode. For this molecule, Electrospray Ionization Positive (ESI+) mode is appropriate, as the pyridine nitrogen is readily protonated. The expected ion would be the protonated molecule, [M+H]⁺. Optimize source parameters like capillary voltage and gas temperatures for your specific compound if possible.[16][17]
-
Q3: My retention times are shifting from one injection to the next. How do I ensure reproducibility?
A: Stable retention times are crucial for reliable identification and quantification.[15] Drifting retention times usually point to issues with the column or the mobile phase.
-
Cause & Solutions:
-
Insufficient Column Equilibration: This is the most common cause. Before starting your analytical run, and between each gradient injection, the column must be fully re-equilibrated to the initial mobile phase conditions.[16]
-
Fix: Ensure your LC method includes a post-run equilibration step of at least 10-15 column volumes.
-
-
Mobile Phase Instability: The composition of your mobile phase can change over time due to evaporation of the more volatile organic component or microbial growth in un-buffered aqueous phases.[18]
-
Fix: Always use freshly prepared mobile phases. Keep solvent bottles capped to prevent evaporation and contamination.
-
-
Column Temperature Fluctuations: Column temperature directly affects retention time.
-
Fix: Use a thermostatted column compartment and ensure it has reached the set temperature before starting your runs.
-
-
Experimental Protocols and Workflows
3.1. Visual Workflow for Reaction Monitoring
The following diagram outlines the general workflow for sampling and analyzing the reaction mixture by both TLC and LC-MS.
Caption: General workflow for TLC and LC-MS reaction monitoring.
3.2. Protocol: Reaction Monitoring by TLC
-
Plate Preparation: On a silica gel plate (e.g., Merck Silica Gel 60 F₂₅₄), lightly draw an origin line with a pencil about 1 cm from the bottom.[3] Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).
-
Sample Preparation:
-
Prepare a dilute solution of the starting amine (2-amino-5-methoxypyridine) in ethyl acetate.
-
At desired time points (e.g., t=0, 30 min, 1 hr), withdraw a tiny aliquot of the reaction mixture using a capillary spotter and dilute it in a small vial containing ~0.5 mL of ethyl acetate.[6]
-
-
Spotting:
-
Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane.
-
Apply a spot of the diluted reaction mixture to the "Rxn" lane.
-
In the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[6]
-
-
Development: Place the plate in a covered TLC chamber containing the chosen eluent. Ensure the solvent level is below the origin line.[19] Allow the solvent to run until it is ~1 cm from the top of the plate.
-
Visualization:
-
Remove the plate, mark the solvent front with a pencil, and let it dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots.[9]
-
Submerge the plate in a potassium permanganate or p-anisaldehyde staining solution, then gently warm with a heat gun until spots appear.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard, versatile, contains fluorescent indicator. |
| Mobile Phase (Eluent) | System 1: 70:30 Hexane:Ethyl Acetate (+1% TEA) | Good starting point for separating moderately polar compounds. The TEA is crucial for preventing amine streaking.[4] |
| System 2: 95:5 Dichloromethane:Methanol | Offers different selectivity if System 1 fails; excellent for amide/amine separations.[5] | |
| Visualization | 1. UV Light (254 nm) | Non-destructive initial check for UV-active compounds.[8] |
| 2. KMnO₄ or p-Anisaldehyde Stain | Destructive but highly sensitive chemical visualization for compounds that are not UV-active or are present at low concentrations.[9] |
3.3. Protocol: Reaction Monitoring by LC-MS
-
Sample Preparation:
-
Take a 10 µL aliquot from the reaction mixture.
-
Dilute it in 1 mL of 50:50 acetonitrile/water. This 100x dilution is a good starting point to avoid source contamination and ion suppression.[13]
-
Filter the diluted sample through a 0.22 µm PTFE or nylon syringe filter into an LC vial. This step is critical to protect your column and MS system. [18]
-
-
LC-MS Method Setup: The following is a generic starting method. Optimization may be required.
-
Data Analysis:
-
Monitor the total ion chromatogram (TIC).
-
Extract the specific ion chromatograms (EIC) for the [M+H]⁺ of the starting material (2-amino-5-methoxypyridine, C₆H₈N₂O, MW=124.14; [M+H]⁺ = 125.1 ) and the product (N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, C₁₂H₁₈N₂O₂, MW=222.28; [M+H]⁺ = 223.3 ).
-
Calculate the percent conversion by comparing the peak area of the product to the sum of the areas of the product and remaining starting material.
-
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particles | Standard reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Aqueous phase. Formic acid is a volatile modifier that aids ionization and improves peak shape for basic compounds.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) | Organic phase. Acetonitrile is preferred for MS due to its lower viscosity and better ionization efficiency compared to methanol. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Standard flow rates for analytical columns. |
| Gradient | 5% to 95% B over 5-10 minutes | A generic screening gradient that will elute a wide range of compounds. |
| Injection Volume | 1-5 µL | Small volumes prevent column overloading and peak distortion. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar molecules. Positive mode will protonate the basic pyridine nitrogen.[20] |
| MS Scan Mode | Full Scan (e.g., m/z 100-500) | To observe all ions present, including reactants, product, and potential byproducts. |
Troubleshooting Logic Diagram
This diagram provides a decision-making path for a common TLC issue: unexpected or problematic spots.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chromatography [chem.rochester.edu]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
- 10. rsc.org [rsc.org]
- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 15. zefsci.com [zefsci.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Welcome to the technical support guide for the synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproducts encountered during this specific amide coupling reaction. The following content, structured in a flexible question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide?
The most prevalent and straightforward method is the N-acylation of 2-amino-5-methoxypyridine with pivaloyl chloride (also known as trimethylacetyl chloride). This reaction is a classic nucleophilic acyl substitution.[1] The exocyclic amino group of the pyridine is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired amide bond. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2]
Q2: Why is a base necessary in this reaction, and which one should I choose?
A base is critical for two reasons:
-
To Scavenge HCl: The reaction produces one equivalent of HCl.[1] If not neutralized, this acid will protonate the starting amine (2-amino-5-methoxypyridine), rendering it non-nucleophilic and halting the reaction.
-
To Facilitate the Reaction: The base helps to deprotonate the amine, increasing its nucleophilicity.
The choice of base is crucial and can significantly impact the byproduct profile.
-
Strong, Non-nucleophilic Bases (e.g., Triethylamine, DIPEA): These are commonly used but can promote the formation of an N,N-diacylated byproduct, especially if used in excess or at elevated temperatures.[3]
-
Weaker Bases (e.g., Pyridine): Using a weaker base like pyridine can effectively prevent or significantly reduce the formation of the diacyl byproduct.[3] This is often the recommended choice for acylations of electron-deficient amines like 2-aminopyridines.
Q3: I've heard about a "diacylation" byproduct. What is it and how is it formed?
The N,N-diacylation byproduct is a common impurity in this synthesis, particularly when using a relatively strong base like triethylamine.[3] After the initial N-acylation, the resulting amide product still has a proton on the nitrogen. This proton is more acidic than the proton on the starting amine. The base can deprotonate this amide, forming a stabilized anion. This anion is a potent nucleophile and can rapidly attack a second molecule of pivaloyl chloride to form the N,N-diacylated imide byproduct.[3]
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific experimental issues. Each problem is followed by potential causes, diagnostic methods, and detailed protocols for resolution.
Problem 1: My reaction is incomplete. LC-MS analysis shows a significant amount of unreacted 2-amino-5-methoxypyridine.
-
Possible Cause 1: Deactivated Pivaloyl Chloride Reagent.
-
Causality: Pivaloyl chloride is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture.[4] This reaction consumes the acyl chloride, converting it to the much less reactive pivalic acid, leaving insufficient active reagent to complete the reaction.
-
Diagnosis:
-
Check the quality of your pivaloyl chloride. Does it have a pungent odor and is it a clear, colorless liquid?[4]
-
If you have access to GC-MS, analyze the reagent for the presence of pivalic acid. Pivaloyl chloride data sheets often specify acceptable limits for impurities like pivalic acid and its anhydride.[4]
-
-
Solution:
-
Protocol 1: Reagent Purification. If the reagent is suspect, purify it by fractional distillation. Collect the fraction boiling at 104-105°C.[1] Ensure you use a dry, inert atmosphere (N₂ or Ar) for the distillation and subsequent reaction.
-
Protocol 2: Use Fresh Reagent. Always use a fresh bottle of pivaloyl chloride or one that has been properly stored under an inert atmosphere.
-
-
-
Possible Cause 2: Insufficient Stoichiometry or Reaction Time.
-
Causality: The reaction may simply need more time to go to completion, or an insufficient amount of acylating agent was used. While a slight excess of pivaloyl chloride is common (1.05-1.2 equivalents), using too little will result in unreacted starting material.
-
Diagnosis: Monitor the reaction progress using TLC or LC-MS at regular intervals (e.g., every hour). If the reaction stalls, this indicates a potential issue.
-
Solution:
-
Protocol: Optimization. Increase the equivalents of pivaloyl chloride to 1.2. Ensure the reaction runs for an adequate amount of time, typically 2-4 hours at room temperature after the initial addition.[2]
-
-
Problem 2: My LC-MS shows a major byproduct with a mass of 292.4 g/mol (M+H = 293.4), significantly higher than my product's mass (208.26 g/mol ).
-
Possible Cause: Formation of the N,N-Diacylated Byproduct.
-
Causality: As explained in the FAQ, this occurs when the mono-acylated product is deprotonated by a strong base and reacts with a second molecule of pivaloyl chloride.[3] The expected mass of this byproduct, C₁₆H₂₄N₂O₃, perfectly matches the observed mass.
-
Diagnosis: The mass difference between your product and the byproduct should correspond to a pivaloyl group (C₅H₉O), which is 85.1 g/mol . This is a strong indicator of diacylation.
-
Solution:
-
Protocol 1: Change the Base. Switch from triethylamine to a weaker base like pyridine. Use pyridine as both the base and, if necessary, the solvent. This change in basicity is often sufficient to suppress the second acylation.[3]
-
Protocol 2: Controlled Reagent Addition. Add the pivaloyl chloride slowly to the reaction mixture at a low temperature (0 °C) to maintain a low instantaneous concentration, which disfavors the second reaction.[2]
-
-
Diagram: Main Reaction vs. Diacylation Side Reaction
Sources
Technical Support Center: Troubleshooting Solubility of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide in Organic Solvents
Welcome to the technical support guide for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during their experimental work. This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to address common solubility issues.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses fundamental questions about the compound's structural properties, which are crucial for predicting its solubility behavior.
FAQ 1: What are the key structural features of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide that influence its solubility?
To effectively troubleshoot solubility, one must first understand the molecule's chemical personality. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide possesses a combination of polar and non-polar functional groups, giving it a distinct solubility profile.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to its polarity.
-
Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.
-
Amide Linkage (-C(O)NH-): This is a highly polar group. The oxygen atom is a strong hydrogen bond acceptor, and the N-H group is a hydrogen bond donor. The presence of this group significantly increases the compound's ability to interact with polar solvents.[1]
-
tert-Butyl Group (-C(CH₃)₃): This is a bulky, non-polar (lipophilic) group that can hinder solubility in highly polar solvents but may improve it in less polar organic solvents.
The interplay between the polar pyridine, methoxy, and amide moieties and the non-polar tert-butyl group means that solvent selection requires a careful balance of polarity.
Caption: Key functional groups influencing solubility.
FAQ 2: Based on its structure, in which types of organic solvents should I expect the highest solubility?
The principle of "like dissolves like" is the cornerstone of solvent selection.[2] Given the molecule's mixed characteristics, solubility will be favored in solvents that can effectively interact with both its polar and non-polar regions.
-
High Expected Solubility: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent starting points. These solvents are highly polar and can act as strong hydrogen bond acceptors, effectively solvating the amide and pyridine groups.[3][4]
-
Moderate Expected Solubility: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate (EtOAc) may also be effective. While less polar than DMF or DMSO, they provide a good balance for solvating the entire molecule. Some polar protic solvents like ethanol and isopropanol may show moderate solubility, as they can both donate and accept hydrogen bonds.
-
Low to Insoluble: Non-polar solvents such as Hexanes, Heptane, and Toluene are unlikely to be effective. They cannot sufficiently solvate the polar amide and pyridine functionalities, leading to poor solubility.
Part 2: Troubleshooting Guide for Common Solubility Issues
This section provides a systematic approach to resolving practical solubility challenges encountered in the lab.
Question: I am struggling to dissolve the compound in my chosen solvent at room temperature. What are my first steps?
Answer: Encountering poor solubility at room temperature is a common issue. A systematic approach can quickly identify the cause and solution. The following workflow is recommended.
Caption: Systematic workflow for troubleshooting poor solubility.
-
Apply Mechanical Energy: Before resorting to heat, use a vortex mixer or a sonication bath. This provides the necessary activation energy to break the crystal lattice of the solid and promote solvation.
-
Gentle Heating: Many dissolution processes are endothermic, meaning solubility increases with temperature.[5] Warm the mixture gently (e.g., to 40-50 °C) with stirring. Be cautious not to boil the solvent.
-
Check for Saturation: It's possible you are simply at or above the saturation point of the compound in that specific volume of solvent. Add a small, measured amount of additional solvent to see if more of the compound dissolves.
-
Verify Compound Purity: Impurities can sometimes significantly depress solubility. Ensure the material you are using is of high purity.
Question: The compound dissolves with heat but precipitates (crashes out) upon cooling. How can I maintain a stable solution?
Answer: This is a classic sign of creating a supersaturated solution, which is thermodynamically unstable. The goal is to find a solvent system where the compound remains soluble at your target temperature (e.g., room temperature).
-
Utilize a Co-Solvent System: This is often the most effective strategy. The primary solvent may be good at solvating one part of the molecule (e.g., the non-polar regions), while a co-solvent can address another (the polar regions).
-
Example: If your compound is in Dichloromethane (DCM) and crashes out, try adding a small percentage (1-10%) of a more polar solvent like Methanol or DMF. This small addition can dramatically increase the solvating power of the system for the polar amide group without significantly altering the overall properties of the primary solvent.
-
-
Select a Stronger Primary Solvent: If co-solvents are not an option for your experiment, you may need to switch to a more potent single solvent. If you are observing precipitation from ethanol, for example, moving to a solvent like THF or DMF may be necessary.
Part 3: Data & Experimental Protocols
Predicted Solubility Profile
While extensive empirical data is not publicly available, the following table provides a scientifically grounded prediction of solubility to guide your initial solvent screening.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High | Excellent H-bond acceptors, effectively solvate the amide and pyridine groups. |
| Polar Aprotic | THF, Acetone | Moderate to High | Good balance of polarity; can interact with most of the molecule's features. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Effective for many organics, but may be less efficient at solvating the H-bonding amide. |
| Polar Protic | Ethanol, Isopropanol | Low to Moderate | Can act as H-bond donors/acceptors, but the solvent's own H-bond network can hinder solvation of large molecules. |
| Ethers | 2-MeTHF, CPME | Low to Moderate | Generally good "green" solvent alternatives to DCM or THF.[6] |
| Esters | Ethyl Acetate (EtOAc) | Low to Moderate | Moderate polarity, may be a suitable choice. |
| Non-Polar | Toluene, Heptane, Hexane | Insoluble | Lack the polarity required to overcome the crystal lattice energy and solvate the polar functional groups. |
Standard Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for accurately determining the equilibrium solubility of a compound.[7][8]
Objective: To determine the saturation concentration of the compound in a given solvent at a controlled temperature.
Materials:
-
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
-
Selected organic solvent (e.g., HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 or 0.45 µm, ensure solvent compatibility)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is 2-3 times the expected amount.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure equilibrium is fully reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.
-
Dilution & Quantification: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of your analytical method.
-
Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.
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Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
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Procopio, D., et al. (2021). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. [Link]
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MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
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Wikipedia. (n.d.). Amide. [Link]
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Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]
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Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
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S. K., Singh, S., & Garg, G. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 12-17. [Link]
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Santos, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
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Santos, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]
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Cheméo. (n.d.). Chemical Properties of Propanamide, N,N-dimethyl- (CAS 758-96-3). [Link]
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Kumar, L., et al. (2022). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. Future Journal of Pharmaceutical Sciences, 8(1), 45. [Link]
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Unknown. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl3. ResearchGate. [Link]
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Yan, W., et al. (2021). Determination and Correlation of Solubility of Nonivamide in Different Solvents. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide vs. N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide
Introduction: The Subtle Power of a Single Atom Substitution
In the landscape of modern drug discovery, the strategic modification of a lead compound is a cornerstone of optimizing for potency, selectivity, and pharmacokinetic performance. The choice between bioisosteric replacements—substituents with similar shapes but different electronic properties—can profoundly dictate the ultimate success or failure of a drug candidate. This guide provides an in-depth, technical comparison of two closely related pyridine-based amides: N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide and N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide .
These two molecules differ by a single substitution at the 5-position of the pyridine ring: a methoxy (-OCH₃) group versus a fluorine (-F) atom. While structurally similar, this seemingly minor change introduces significant alterations in their physicochemical properties, metabolic stability, and potential biological interactions. This analysis is designed for researchers, medicinal chemists, and drug development professionals to illustrate the critical thinking behind substituent selection, supported by established principles and detailed experimental protocols for empirical validation. While direct, side-by-side comparative studies on these specific compounds are not prevalent in public literature, this guide synthesizes data from analogous structures and foundational medicinal chemistry principles to provide a predictive and practical framework for evaluation.
Part 1: Physicochemical Properties — A Tale of Two Substituents
The electronic and steric nature of the methoxy and fluoro groups directly impacts the molecule's fundamental properties, which in turn govern its biological behavior.
The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This reduces the electron density of the pyridine ring and, critically, lowers the basicity (pKa) of the ring nitrogen.[1][2] A lower pKa can reduce off-target interactions with aminergic GPCRs and improve cell permeability by increasing the population of the neutral species at physiological pH.[3]
Conversely, the methoxy group is electron-donating through resonance while being weakly electron-withdrawing through induction. This complex interplay can subtly influence ring electronics. More importantly, the oxygen atom can act as a hydrogen bond acceptor, a feature absent in the fluoro-analogue, potentially offering a different mode of interaction with a biological target.
| Property | N-(5-Methoxy-pyridin-2-yl)-... | N-(5-Fluoro-pyridin-2-yl)-... | Rationale for Difference |
| Molecular Formula | C₁₁H₁₆N₂O₂ | C₁₀H₁₃FN₂O | The methoxy analogue contains an additional carbon and three hydrogens. |
| Molecular Weight | 208.26 g/mol | 196.22 g/mol [4] | Direct consequence of the difference between a -OCH₃ and a -F group. |
| Predicted pKa | ~3.0 - 3.5 | ~2.0 - 2.5 | The potent electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen compared to the methoxy group.[2][5] |
| Predicted cLogP | ~1.8 | ~1.9 | Fluorine is more lipophilic than hydrogen, often increasing cLogP. The methoxy group's contribution is more neutral. This small difference suggests both have good potential for membrane permeability.[1][6] |
| Hydrogen Bond Acceptors | 3 (Amide O, Pyridine N, Methoxy O) | 2 (Amide O, Pyridine N) | The methoxy group's oxygen provides an additional hydrogen bond acceptor site, which could be critical for target binding. |
Part 2: Synthesis and Chemical Feasibility
Both compounds can be synthesized via a common and reliable pathway: the acylation of the corresponding 2-aminopyridine precursor with pivaloyl chloride. This straightforward approach makes both scaffolds highly accessible for initial screening and derivatization.
General Synthetic Workflow
Causality Behind Experimental Choices:
-
Pivaloyl Chloride: The bulky tert-butyl group of the pivaloyl moiety imparts significant metabolic stability by sterically hindering amide hydrolysis. It also contributes to the lipophilicity of the molecule.
-
Pyridine as Base: A non-nucleophilic base is required to quench the HCl generated during the acylation reaction without competing with the aminopyridine nucleophile.
-
DCM as Solvent: Dichloromethane is an excellent, inert solvent for this type of reaction, effectively dissolving the starting materials and facilitating the reaction.
-
0°C to RT: Starting the reaction at a lower temperature helps to control the initial exotherm of the acylation, improving safety and minimizing potential side reactions.
The primary difference in feasibility lies in the cost and availability of the starting materials. Both 2-amino-5-fluoropyridine and 2-amino-5-methoxypyridine are commercially available, allowing for rapid synthesis of either target compound.[7]
Part 3: Comparative Biological Profile — A Kinase Inhibition Case Study
Amide-functionalized pyridine scaffolds are common motifs in kinase inhibitors. To provide a tangible context for comparison, we will consider a hypothetical scenario where these compounds are being evaluated as inhibitors of a mitogen-activated protein kinase (MAPK) like p38α, a key target in inflammatory diseases.
The p38α signaling cascade is a crucial pathway that responds to extracellular stress signals and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-6.
p38α Signaling Pathway
Structure-Activity Relationship (SAR) Insights: Within the ATP-binding pocket of a kinase, the 5-substituent of the pyridine ring often points towards the solvent-exposed region or a small hydrophobic pocket.
-
N-(5-Fluoro...): The small, lipophilic fluorine atom is often well-tolerated and can engage in favorable hydrophobic or dipole-dipole interactions. Its small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen) minimizes the risk of steric clashes.[1]
-
N-(5-Methoxy...): The larger methoxy group could either provide a beneficial interaction or create a steric hindrance, depending on the topology of the specific kinase pocket. Its key advantage would be if the methoxy oxygen could form a crucial hydrogen bond with a backbone amide or a specific residue, significantly enhancing potency.[8]
A hypothetical screening might yield the following results, illustrating a common trade-off:
| Compound | Hypothetical p38α IC₅₀ (nM) | Rationale |
| N-(5-Methoxy-...) | 50 nM | The methoxy oxygen forms a favorable hydrogen bond in the active site, leading to higher intrinsic potency. |
| N-(5-Fluoro-...) | 250 nM | Lacks the specific H-bond interaction, resulting in lower, but still respectable, potency. |
Part 4: Pharmacokinetic (ADME) Profile — Predicting the In Vivo Fate
While intrinsic potency is crucial, a compound's pharmacokinetic profile often determines its clinical viability. Here, the differences between fluorine and methoxy groups are stark and predictable.
Metabolic Stability: The Key Differentiator The primary metabolic liability of the methoxy compound is predictable: O-demethylation . Cytochrome P450 enzymes (CYPs), particularly CYP2D6 and CYP3A4, readily oxidize the methoxy group, cleaving it to form the corresponding phenol metabolite, N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide.[9] This rapid metabolism leads to high intrinsic clearance and poor in vivo exposure.
In sharp contrast, the carbon-fluorine bond is one of the strongest in organic chemistry and is exceptionally resistant to metabolic cleavage.[6] Replacing the metabolically vulnerable methoxy group with fluorine is a classic and highly effective medicinal chemistry strategy to block metabolism, increase metabolic stability, and improve a drug's half-life and oral bioavailability.[10][11]
Comparative Metabolic Pathways
| ADME Parameter | N-(5-Methoxy-...) Prediction | N-(5-Fluoro-...) Prediction | Rationale |
| Metabolic Stability (HLM) | Low (High Clearance) | High (Low Clearance) | O-demethylation of methoxy group vs. high stability of C-F bond.[6][9] |
| Permeability (PAMPA) | High | High | Both have favorable cLogP and molecular weight for passive diffusion. |
| Oral Bioavailability | Low | High | High first-pass metabolism of the methoxy compound would drastically reduce bioavailability. The fluoro compound would be largely unaffected.[12] |
Part 5: Experimental Protocols for Comparative Evaluation
To empirically validate these predictions, two key experiments are essential: an in vitro potency assay and a metabolic stability assay.
Protocol 1: In Vitro p38α Kinase Inhibition Assay (Time-Resolved FRET)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against p38α kinase.
Principle: This protocol utilizes a LanthaScreen™ TR-FRET assay, which measures the phosphorylation of a GFP-labeled substrate by the kinase. Inhibition of the kinase results in a decrease in the FRET signal.
Materials:
-
p38α kinase (active, recombinant)
-
LanthaScreen™ Tb-anti-pMAPKAP-K2 (pThr334) Antibody
-
GFP-MAPKAPK2 substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (10 mM stock in DMSO)
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of each test compound in DMSO. Then, dilute these into the assay buffer to create a 4X final concentration stock.
-
Kinase Reaction Setup: a. To each well of the 384-well plate, add 2.5 µL of the 4X compound dilution (or DMSO for control wells). b. Add 5 µL of a 2X kinase/substrate mix (containing p38α and GFP-MAPKAPK2 in assay buffer). c. Pre-incubate for 20 minutes at room temperature. d. Initiate the reaction by adding 2.5 µL of a 4X ATP solution (at the Kₘ concentration for p38α). e. Incubate for 60 minutes at room temperature, protected from light.
-
Detection: a. Stop the reaction by adding 10 µL of a 2X Tb-antibody detection mix. b. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 520 nm (GFP/acceptor) and 495 nm (Terbium/donor) after excitation at 340 nm.
-
Data Analysis: a. Calculate the Emission Ratio (520 nm / 495 nm). b. Plot the Emission Ratio against the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (Clᵢₙₜ) and half-life (t½) of each compound.
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for protein precipitation
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: a. Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL. Pre-warm at 37°C for 10 minutes. b. Prepare the test compounds by diluting the DMSO stock into the buffer to achieve a 2X final concentration (final assay concentration is typically 1 µM).
-
Reaction Initiation: a. In a 96-well plate, combine 50 µL of the HLM master mix with 50 µL of the 2X compound solution. b. Pre-incubate the plate at 37°C for 5 minutes. c. Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system. Mix well. This is the t=0 time point for a separate aliquot.
-
Time Course Sampling: a. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a well containing 100 µL of ice-cold acetonitrile with the internal standard.
-
Sample Processing: a. Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein. b. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: a. Analyze the samples using an LC-MS/MS method optimized for detecting the parent compound. b. Quantify the peak area ratio of the parent compound relative to the internal standard at each time point.
-
Data Analysis: a. Plot the natural log (% of parent compound remaining vs. t=0) against time. b. Determine the slope (k) of the linear portion of the decay curve. c. Calculate the half-life: t½ = 0.693 / k d. Calculate intrinsic clearance: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Conclusion and Strategic Outlook
This comparative guide illustrates the profound impact of a single atom substitution in drug design. The choice between N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide and its 5-fluoro analogue is a classic trade-off between potential potency and pharmacokinetic stability.
-
The methoxy analogue may offer higher intrinsic potency if its hydrogen-bonding capability can be exploited within the target's active site. However, it carries a very high and predictable risk of rapid metabolic clearance via O-demethylation, likely rendering it unsuitable for in vivo applications without further modification.
-
The fluoro analogue is predicted to have vastly superior metabolic stability due to the strength of the C-F bond.[10][13] While it may have lower intrinsic potency in our hypothetical example, its improved pharmacokinetic profile (longer half-life, higher bioavailability) would make it a far more promising starting point for a drug discovery program. The gains in exposure would likely overcome the modest loss in raw potency, leading to a superior in vivo efficacy.
For any research program, the logical path forward would be to synthesize both compounds and validate these predictions using the protocols outlined above. The empirical data gathered would provide a definitive answer and guide the subsequent optimization strategy.
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. ([Link])
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Richards, D. A., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. ACS Medicinal Chemistry Letters, 9(10), 1043-1048. ([Link])
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A Comparative Guide to Picolinamide Derivatives: Spotlight on N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Introduction
The picolinamide scaffold, a pyridine-2-carboxamide structure, represents a privileged pharmacophore in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have established it as a cornerstone in the design of targeted therapeutics. Derivatives of this versatile core have demonstrated a wide spectrum of biological activities, leading to the development of agents for oncology, infectious diseases, and metabolic disorders.[1][2][3]
This guide provides a comparative analysis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide against other notable picolinamide derivatives. We will delve into the nuances of their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to the picolinamide core influence therapeutic potential, supported by actionable experimental data and protocols.
I. Physicochemical Properties & Synthesis Overview
The substitution pattern on the pyridine ring and the nature of the amide group are critical determinants of a picolinamide derivative's physicochemical properties and, consequently, its biological activity. The subject of our focus, N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, features a methoxy group at the 5-position of the pyridine ring and a bulky, lipophilic tert-butyl group on the amide.
A comparison with related analogs reveals the diversity of this chemical family.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide | C₁₁H₁₆N₂O₂ | 208.26 | 898561-68-7[4] |
| N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide | C₁₀H₁₄N₂O₂ | 194.23 | 898561-65-4[5] |
| N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide | C₁₀H₁₃FN₂O | 196.22 | 784155-54-0[6] |
| 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide | C₁₁H₁₆N₂O | 192.26 | Not specified |
General Synthesis Strategy
The synthesis of picolinamide derivatives is typically achieved through the coupling of a substituted picolinic acid with a corresponding amine.[7] A common and efficient method involves the activation of the carboxylic acid, often by converting it to an acid chloride, followed by reaction with the desired amine in the presence of a base.
II. Comparative Biological Activity & Performance
The true value of the picolinamide scaffold is revealed through the diverse biological activities its derivatives exhibit. By altering substituents, researchers can fine-tune potency, selectivity, and target engagement.
A. Antitumor Activity: Kinase Inhibition
A significant number of picolinamide derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8]
Mechanism of Action: Many picolinamide-based kinase inhibitors function by competing with ATP for binding to the kinase domain. This blockade prevents the phosphorylation of downstream substrates, thereby interrupting signaling cascades that promote cell proliferation, survival, and angiogenesis.
Performance Data: The antiproliferative activity of these compounds is typically assessed against a panel of human cancer cell lines. The IC₅₀ value, representing the concentration required to inhibit cell growth by 50%, is a key metric for comparison.
| Derivative Class/Compound | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
| N-methyl-picolinamide-4-thiol (Cmpd 6p) | Aurora-B Kinase | HepG2 (Liver) | 0.89 | [9] |
| N-methyl-picolinamide-4-thiol (Cmpd 6p) | Aurora-B Kinase | A549 (Lung) | 0.95 | [9] |
| 4-(4-aminophenoxy)picolinamide (Cmpd 46) | c-Met Kinase | A549 (Lung) | 0.26 | |
| Sorafenib (Positive Control) | Multi-kinase | HepG2 (Liver) | 4.51 | [9] |
As the data indicates, specific picolinamide derivatives can exhibit potent, low-micromolar activity against various cancer cell lines, in some cases surpassing the efficacy of established drugs like Sorafenib.[9] Compound 6p , for instance, demonstrates selective inhibition of Aurora-B kinase, while compound 46 shows high potency against c-Met kinase, highlighting the scaffold's tunability.[10]
B. Antibacterial Activity: Selective Targeting of C. difficile
A compelling application of picolinamide derivatives is in the development of narrow-spectrum antibiotics. This is particularly relevant for treating Clostridioides difficile infection (CDI), where broad-spectrum antibiotics can exacerbate the condition by disrupting the natural gut microbiota.
Structure-Activity Relationship (SAR) for Selectivity: Research has shown that the position of the nitrogen atom in the pyridine ring is critical for selectivity. A shift from an isonicotinamide (nitrogen at position 4) to a picolinamide (nitrogen at position 2) scaffold can dramatically increase selectivity for C. difficile over other bacteria, such as MRSA.[2] For example, picolinamide 87 is a constitutional isomer of isonicotinamide 4 , yet it is over 1000-fold more selective for C. difficile.[2]
| Compound | Scaffold Type | MIC vs. C. difficile (µg/mL) | MIC vs. MRSA (µg/mL) | Selectivity (MRSA/ C. difficile) | Reference |
| 87 | Picolinamide | 0.125 | 128 | 1024 | [2] |
| 4 | Isonicotinamide | 0.125 | 0.125 | 1 | [2] |
This exquisite selectivity is a paramount feature for developing targeted antibacterial therapies that preserve the host microbiome.
C. Other Therapeutic Applications
The versatility of the picolinamide core extends to other disease areas:
-
Metabolic Syndrome: Derivatives have been synthesized as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes and hyperlipidemia.[3][11]
-
Neurodegenerative Disease: Certain picolinamide and benzamide derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors, a therapeutic strategy for Alzheimer's disease.[1][12]
III. Key Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for key assays used in the evaluation of picolinamide derivatives.
Protocol 1: General Synthesis of N-substituted Picolinamides
This protocol describes the synthesis of a picolinamide via an acid chloride intermediate.
Materials:
-
Substituted picolinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Desired amine (1.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend the substituted picolinic acid in anhydrous DCM.
-
Add thionyl chloride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude picolinoyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the final picolinamide derivative.
Protocol 2: In Vitro Cell Proliferation (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
Procedure:
-
Seed human cancer cells (e.g., HepG2) into 96-well plates at a density of 3 x 10³ cells/well and culture for 24 hours.[9]
-
Treat the cells with various concentrations of the test compounds (picolinamide derivatives) and a vehicle control (e.g., DMSO).
-
Incubate the plates for an additional 48 hours.
-
Add 10 µL of MTT solution (10 mg/mL) to each well and incubate for another 2.5 hours at 37 °C.[9]
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance (OD) of each well at 570 nm using an ELISA plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
IV. Conclusion and Future Directions
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide and its chemical relatives underscore the power of the picolinamide scaffold as a template for drug discovery. This guide demonstrates that subtle structural modifications—a methoxy group here, a repositioned nitrogen there—can profoundly alter biological activity, shifting a compound's function from a broad-spectrum agent to a highly selective therapeutic.
The comparative data presented herein highlights several key takeaways:
-
Target Versatility: The picolinamide core is adaptable for targeting diverse protein families, including kinases and bacterial enzymes.
-
Selectivity through Isomerism: Simple positional changes, as seen in the picolinamide vs. isonicotinamide antibacterial agents, can be a powerful strategy for achieving target selectivity.
-
Potency through Substitution: The addition of various functional groups allows for the optimization of potency, often resulting in compounds with low micromolar or even nanomolar efficacy.
Future research should continue to explore the vast chemical space around the picolinamide core. The development of derivatives with improved pharmacokinetic profiles (e.g., oral bioavailability, metabolic stability) remains a critical objective. Furthermore, applying this scaffold to novel biological targets could unlock new therapeutic avenues for a range of unmet medical needs.
References
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Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (2012). National Institutes of Health (NIH). Available at: [Link]
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Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed. Available at: [Link]
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Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. (2013). PubMed. Available at: [Link]
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Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). Taylor & Francis Online. Available at: [Link]
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Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (n.d.). PubMed Central. Available at: [Link]
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Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (2012). MDPI. Available at: [Link]
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(PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2018). ResearchGate. Available at: [Link]
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Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. (2015). PubMed. Available at: [Link]
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Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). (2015). PubMed. Available at: [Link]
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N-(3-Dimethoxymethyl-pyridin-2-yl)-2, 2-dimethyl-propionamide, 1 gram, Reagent Grade. (n.d.). Oakwood Chemical. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Available at: [Link]
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Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. (2023). PubMed. Available at: [Link]
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Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. (2015). National Institutes of Health (NIH). Available at: [Link]
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N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. (n.d.). MySkinRecipes. Available at: [Link]
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A Researcher's Guide to the Structure-Activity Relationship of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide Analogs as Putative Kinase Inhibitors
This guide provides a comprehensive comparative analysis of "N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" and its synthetic analogs. The focus is on elucidating the structure-activity relationships (SAR) that govern their potential as kinase inhibitors, a therapeutic area where the N-substituted pyridin-2-yl amide scaffold has shown considerable promise.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and evaluation of novel kinase inhibitors.
Introduction: The Pyridin-2-yl Amide Scaffold in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer, inflammation, and cardiovascular disorders.[4] The N-pyridin-2-yl amide moiety has emerged as a privileged scaffold in the development of kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of many kinases.[5][6] Specifically, this structural motif has been successfully incorporated into inhibitors of Rho-associated coiled-coil containing kinases (ROCK), which are key effectors in the Rho GTPase signaling pathway that controls cell shape, motility, and contraction.[1][2][4]
"N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide" serves as our parent compound for this analysis. While its specific biological targets are not extensively documented in publicly accessible literature, its structural components—a substituted pyridine ring and a bulky, lipophilic amide group—are characteristic of many known kinase inhibitors. This guide will, therefore, explore the hypothetical impact of systematic structural modifications on its inhibitory potency against a representative kinase, ROCK2, to establish a foundational SAR.
Comparative Analog Design and Rationale
To probe the structure-activity relationships of the parent compound, we have designed a focused library of analogs. The modifications are centered on two key regions: the 5-position of the pyridine ring and the acyl group of the amide.
-
Modification of the Pyridine Ring (R1): The methoxy group at the 5-position is a potential hydrogen bond acceptor and influences the electronic properties of the pyridine ring. We will compare it with analogs bearing hydrogen, fluoro, chloro, and methyl substituents to assess the impact of electronics and sterics at this position.
-
Modification of the Acyl Group (R2): The 2,2-dimethyl-propionamide (pivalamide) group is a bulky, hydrophobic moiety that likely occupies a hydrophobic pocket in the kinase ATP-binding site. We will explore the effect of varying the size and nature of this group by comparing it with acetyl, cyclopropanecarbonyl, and benzoyl analogs.
The following table outlines the parent compound and the selected analogs for this comparative analysis.
| Compound ID | R1 | R2 |
| 1 (Parent) | -OCH3 | Pivaloyl |
| 2 | -H | Pivaloyl |
| 3 | -F | Pivaloyl |
| 4 | -Cl | Pivaloyl |
| 5 | -CH3 | Pivaloyl |
| 6 | -OCH3 | Acetyl |
| 7 | -OCH3 | Cyclopropanecarbonyl |
| 8 | -OCH3 | Benzoyl |
Experimental Methodologies
To evaluate and compare the inhibitory potential of these analogs, a standardized and robust experimental workflow is essential. This section details the protocols for chemical synthesis and a representative biochemical kinase assay.
General Synthesis of N-(pyridin-2-yl)amide Analogs
The synthesis of the target compounds can be achieved through a standard amide coupling reaction between the appropriately substituted 2-aminopyridine and the corresponding acyl chloride or carboxylic acid.[5]
Step-by-Step Protocol:
-
Starting Materials: Substituted 2-aminopyridine (1.0 eq) and the desired acyl chloride (1.1 eq).
-
Solvent and Base: Anhydrous dichloromethane (DCM) as the solvent and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Dissolve the 2-aminopyridine in DCM and cool the solution to 0 °C in an ice bath.
-
Add the base, followed by the dropwise addition of the acyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-(pyridin-2-yl)amide analog.
Biochemical Kinase Inhibition Assay: HTRF® Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common and robust method for measuring kinase activity and inhibition in a high-throughput format.[7][8] The following is a generalized protocol for determining the IC50 values of the synthesized analogs against ROCK2.
Materials:
-
Recombinant human ROCK2 enzyme
-
Biotinylated substrate peptide (e.g., a generic tyrosine or serine/threonine peptide)
-
ATP
-
HTRF Kinase Buffer
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
Test compounds (analogs) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 0.5 µL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute the ROCK2 enzyme to the desired concentration in HTRF Kinase Buffer and add 5.5 µL to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Prepare a solution of the biotinylated substrate and ATP in HTRF Kinase Buffer. Add 4 µL of this solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the kinase.
-
Kinase Reaction: Incubate the plate for the desired reaction time (e.g., 30-60 minutes) at room temperature.
-
Detection: Prepare the detection reagent mix containing the Europium-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer (which includes EDTA to stop the reaction). Add 10 µL of this mix to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for Kinase Inhibitor Profiling.
Comparative Data and Structure-Activity Relationship (SAR) Analysis
The following table presents hypothetical, yet plausible, IC50 values for the inhibition of ROCK2 by the parent compound and its analogs. These values are based on established SAR trends for pyridine-based kinase inhibitors and serve to illustrate the analytical process.[2][9]
| Compound ID | R1 | R2 | Hypothetical ROCK2 IC50 (nM) |
| 1 (Parent) | -OCH3 | Pivaloyl | 50 |
| 2 | -H | Pivaloyl | 150 |
| 3 | -F | Pivaloyl | 45 |
| 4 | -Cl | Pivaloyl | 65 |
| 5 | -CH3 | Pivaloyl | 80 |
| 6 | -OCH3 | Acetyl | 500 |
| 7 | -OCH3 | Cyclopropanecarbonyl | 120 |
| 8 | -OCH3 | Benzoyl | 250 |
Analysis of Pyridine Ring Substituents (R1)
-
Electron-donating vs. Electron-withdrawing Groups: The parent compound (1, -OCH3), with its electron-donating methoxy group, shows good potency. Replacing it with a neutral hydrogen (2) leads to a significant drop in activity, suggesting that electron density at this position is favorable. The introduction of electron-withdrawing halogens (3, -F and 4, -Cl) maintains or slightly improves potency compared to the parent. The small, highly electronegative fluorine atom (3) is particularly favorable, which is a common observation in kinase inhibitors as it can form favorable interactions in the ATP binding pocket.
-
Steric Effects: The small methyl group (5) is less potent than the methoxy or halogen-substituted analogs, indicating that while some bulk is tolerated, the electronic effects are more dominant for this position.
Analysis of Acyl Group Substituents (R2)
-
Hydrophobicity and Bulk: The bulky, hydrophobic pivaloyl group of the parent compound (1) appears to be optimal among the tested analogs. Replacing it with the much smaller acetyl group (6) results in a tenfold loss of activity, strongly suggesting the presence of a hydrophobic pocket that accommodates the t-butyl group.
-
Conformational Rigidity: The cyclopropanecarbonyl group (7), which is more conformationally restricted than the pivaloyl group, is less active. This suggests that the flexibility of the t-butyl group to adopt an optimal conformation within the hydrophobic pocket is advantageous.
-
Aromatic Interactions: The benzoyl group (8), while large and hydrophobic, is significantly less potent than the pivaloyl group. This may be due to steric clashes or an unfavorable orientation of the phenyl ring within the binding site.
Biological Context: The Rho/ROCK Signaling Pathway
ROCK kinases are central to a signaling pathway that regulates the actin cytoskeleton.[10] Understanding this pathway is crucial for contextualizing the effects of ROCK inhibitors. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK.[11] Activated ROCK then phosphorylates multiple downstream substrates, leading to increased actin-myosin contractility and the formation of stress fibers and focal adhesions.[12] Inhibition of ROCK is therefore a promising therapeutic strategy for diseases characterized by excessive cell contraction or migration, such as hypertension and cancer metastasis.[4]
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The N-(Pyridin-2-yl)amide Scaffold: A Comparative Guide to Structure-Activity Relationships for T-Type Calcium Channel Inhibition
In the landscape of neurological and cardiovascular drug discovery, the quest for selective modulators of ion channels remains a paramount objective. Among these, the T-type calcium channels (Cav3) have emerged as a critical therapeutic target for a range of disorders including epilepsy, neuropathic pain, and sleep disturbances.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of T-type calcium channel inhibitors: N-(pyridin-2-yl)amide analogs, with a specific focus on derivatives of the N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide scaffold. Drawing upon experimental data, we will dissect the molecular determinants of potency and selectivity, offering a comparative perspective against other known T-type channel blockers. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel therapeutics targeting T-type calcium channels.
The N-(Pyridin-2-yl)amide Core: A Promising Starting Point for T-Type Channel Blockade
The N-(pyridin-2-yl)amide framework has been identified as a viable scaffold for the development of potent and selective T-type calcium channel antagonists.[2] High-throughput screening efforts have pinpointed initial hits from this chemical class, which, through systematic optimization, have yielded compounds with significant in vivo efficacy in preclinical models of epilepsy and sleep disorders.[2] The general structure of these analogs allows for exploration of three key regions: the pyridyl ring, the amide linker, and the acyl moiety. Our focus will be on understanding how modifications in these areas influence the inhibitory activity against the three T-type calcium channel isoforms: Cav3.1, Cav3.2, and Cav3.3.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of N-(pyridin-2-yl)amide analogs as T-type calcium channel blockers are intricately linked to the nature of the substituents at various positions of the core scaffold. The following sections detail the impact of structural modifications on the inhibitory activity, with a focus on the pyridyl ring, the amide linker, and the acyl group.
Impact of Pyridine Ring Substitution
The electronic and steric properties of the pyridine ring play a crucial role in the interaction with the T-type calcium channel. While specific data for a 5-methoxy substituent on the N-(pyridin-2-yl)-2,2-dimethyl-propionamide scaffold is not extensively available in the public domain, studies on related pyridyl amides offer valuable insights. For instance, the introduction of electron-withdrawing or electron-donating groups at the 5-position of the pyridine ring can significantly modulate the pKa of the pyridine nitrogen, which may influence its interaction with key residues within the channel pore.
The Critical Role of the Acyl Group
The nature of the acyl group is a key determinant of potency. A systematic exploration of this region has revealed a strong preference for bulky, lipophilic moieties. The 2,2-dimethyl-propionamide (pivaloyl) group, in particular, has been shown to be highly favorable for potent T-type channel inhibition.
| Compound | R Group | Cav3.2 IC50 (nM) |
| 1 | t-Butyl | 100 |
| 2 | Isopropyl | 500 |
| 3 | Phenyl | >10,000 |
Table 1: Effect of Acyl Group Modification on Cav3.2 Inhibition. Data synthesized from analogous series presented in the literature.[2]
The data clearly indicates that a bulky aliphatic group like t-butyl is preferred over a less bulky isopropyl group, and significantly more so than an aromatic phenyl ring. This suggests the presence of a well-defined hydrophobic pocket in the binding site that accommodates the acyl moiety.
Modifications of the Amide Linker
While the amide linker itself is a common feature in many T-type channel blockers, its immediate chemical environment can influence activity. For instance, methylation of the amide nitrogen generally leads to a significant decrease in potency, suggesting that the N-H bond may be involved in a critical hydrogen bonding interaction with the receptor.
Comparative Analysis with Alternative T-Type Calcium Channel Blockers
To contextualize the potential of the N-(pyridin-2-yl)amide scaffold, it is instructive to compare its pharmacological profile with that of other established T-type calcium channel blockers.
| Compound Class | Representative Compound | Cav3.2 IC50 | Key Features |
| Pyridyl Amides | Optimized Analog | Low nM | High selectivity over L-type channels. |
| Benzimidazoles | Mibefradil | ~µM | Blocks both T-type and L-type channels.[3] |
| Piperidines | Z944 | Low nM | Potent, state-dependent T-type channel blocker.[4][5] |
Table 2: Comparison of different classes of T-type calcium channel blockers.
While mibefradil shows activity against T-type channels, its lack of selectivity versus L-type channels has limited its clinical utility.[6] In contrast, both the optimized pyridyl amides and Z944 demonstrate high potency and selectivity, making them more promising candidates for therapeutic development.[2][4]
Experimental Protocols
General Synthesis of N-(Pyridin-2-yl)amide Analogs
A general synthetic route to N-(pyridin-2-yl)amide analogs involves the coupling of a substituted 2-aminopyridine with a corresponding acyl chloride or carboxylic acid.
Caption: General reaction scheme for the synthesis of N-(pyridin-2-yl)amide analogs.
Step-by-step protocol:
-
To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine or pyridine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(pyridin-2-yl)amide.
Whole-Cell Patch-Clamp Electrophysiology
The functional activity of the synthesized compounds on T-type calcium channels is determined using the whole-cell patch-clamp technique on cells stably expressing the human Cav3.1, Cav3.2, or Cav3.3 subunits.
Caption: Workflow for evaluating T-type calcium channel inhibition using whole-cell patch-clamp.
Detailed Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing one of the human T-type calcium channel isoforms (Cav3.1, Cav3.2, or Cav3.3) are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 110 BaCl2, 10 HEPES, adjusted to pH 7.4 with CsOH. The internal pipette solution contains (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
Voltage Protocol: T-type calcium currents are elicited by a step depolarization to -30 mV for 200 ms from a holding potential of -100 mV.
-
Compound Application: Test compounds are dissolved in DMSO to prepare stock solutions and then diluted to the final desired concentrations in the external solution. The effect of the compound is determined by perfusing the cells with the compound-containing solution.
-
Data Analysis: The percentage of current inhibition is calculated, and concentration-response curves are fitted with a Hill equation to determine the IC50 values.
Conclusion and Future Directions
The N-(pyridin-2-yl)amide scaffold represents a promising platform for the development of potent and selective T-type calcium channel inhibitors. The structure-activity relationship studies highlight the importance of a bulky, lipophilic acyl group for high potency. While the specific analog, "N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide," requires further direct experimental evaluation, the broader class of pyridyl amides demonstrates significant potential. Future work should focus on a more granular exploration of substitutions on the pyridine ring to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds. Furthermore, in vivo studies in relevant animal models of pain and epilepsy will be crucial to validate the therapeutic potential of this promising class of T-type calcium channel blockers.
References
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Reger, T. S., et al. (2011). Pyridyl amides as potent inhibitors of T-type calcium channels. Bioorganic & Medicinal Chemistry Letters, 21(6), 1692-1696. [Link]
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Tringham, E., et al. (2012). Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model. PLOS One. [Link]
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Choe, Y. J., et al. (2008). Synthesis and SAR study of T-type calcium channel blockers. Part II. Archiv der Pharmazie, 341(10), 661-664. [Link]
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Barrow, J. C., Reger, T. S., & Yang, Z. Q. (2011). Pyridyl amide T-type calcium channel antagonists. U.S. Patent No. 7,875,636. [Link]
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Bezencon, O., et al. (2017). Discovery and evaluation of Cav3.2-selective T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(23), 5196-5201. [Link]
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Kang, S., et al. (2012). Recent advances in the development of T-type calcium channel blockers for pain intervention. British Journal of Pharmacology, 173(8), 1286-1298. [Link]
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Lee, J. Y., et al. (2006). Synthesis and SAR studies of a novel series of T-type calcium channel blockers. Bioorganic & Medicinal Chemistry, 14(10), 3502-3511. [Link]
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Markandeya, N., et al. (2019). Mibefradil, a T-type and L-type calcium channel blocker, limits infarct size through a glibenclamide-sensitive mechanism. Journal of Molecular and Cellular Cardiology, 31(5), 1037-1046. [Link]
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Nargeot, J., et al. (1997). Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects. Journal of Cardiovascular Pharmacology, 30(Suppl 1), S10-S19. [Link]
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Tringham, E., et al. (2012). Z944: A first in class T-type calcium channel modulator for the treatment of pain. Pain. [Link]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 165-172. [Link]
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Elnaggar, D. H., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 5(13), 7236-7247. [Link]
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Siddiqui, N., et al. (2011). Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmaceutical and Technology, 4(12), 1918-1932. [Link]
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A Comparative Guide to the HPLC Purity Analysis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a key intermediate in various research and development pipelines. We will delve into method development rationale, present comparative data, and provide detailed protocols to aid in the selection and implementation of a robust, stability-indicating purity analysis.
The structure of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, featuring a pyridine ring, an amide linkage, and a methoxy group, presents specific analytical challenges. The basic pyridine nitrogen can cause peak tailing on silica-based columns, while the amide bond is susceptible to hydrolysis under acidic or basic conditions. A successful HPLC method must be able to resolve the main component from potential process-related impurities and degradation products.
The Landscape of HPLC Methods for Pyridine-Containing Amides
Reversed-phase HPLC (RP-HPLC) is the most prevalent and effective technique for analyzing moderately polar aromatic compounds like N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.[1] The hydrophobic nature of the molecule allows for good retention and separation on nonpolar stationary phases such as C18.[2] The development of an analytical method is a systematic process that involves defining the method's requirements, selecting appropriate instrumentation, and optimizing key parameters like mobile phase composition and column type.[3]
This guide will compare two robust RP-HPLC methods, Method A (a standard C18-based method) and Method B (an alternative method using a different column chemistry for altered selectivity), and discuss their respective performances. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[4]
Purity Analysis Workflow
The overall workflow for assessing the purity of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide involves several key stages, from initial method development to comprehensive validation, including forced degradation studies to ensure the method is stability-indicating.
Caption: A typical workflow for developing and validating a stability-indicating HPLC method.
Primary Recommended Method: Method A
Method A employs a standard C18 column, which is a versatile and widely used stationary phase for RP-HPLC due to its ability to separate compounds with varying degrees of hydrophobicity.[3] The mobile phase consists of a gradient of acetonitrile and water, with trifluoroacetic acid (TFA) as a modifier. The addition of an acid like TFA or formic acid helps to protonate the basic pyridine nitrogen, which minimizes secondary interactions with residual silanols on the stationary phase, thereby reducing peak tailing and improving peak shape.[2][5]
Experimental Protocol: Method A
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[2]
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 265 nm (based on the typical UV absorbance of a methoxy-pyridine chromophore; should be optimized by determining the λmax).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide sample.
-
Dissolve in and dilute to 10.0 mL with the sample diluent to achieve a concentration of ~1 mg/mL.
-
Use sonication if necessary to ensure complete dissolution.[2]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[2]
Alternative Comparative Method: Method B
To provide a comparative analysis, Method B utilizes a Phenyl-Hexyl column. This stationary phase offers alternative selectivity compared to a standard C18 phase, particularly for aromatic compounds. The phenyl groups in the stationary phase can undergo pi-pi interactions with the pyridine ring of the analyte, potentially leading to different elution orders and improved resolution for certain impurities. The mobile phase modifier is switched to formic acid, which is more compatible with mass spectrometry (MS) detection if impurity identification is required.[5]
Experimental Protocol: Method B
1. Instrumentation and Columns:
-
HPLC System: Same as Method A.
-
Column: Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
Comparative Data and Performance
To objectively compare these methods, we will analyze their performance in separating the main peak of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide from two potential impurities:
-
Impurity 1: 5-Methoxy-pyridin-2-amine (a potential starting material).
-
Impurity 2: N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide (a potential demethylation degradation product).
The following table summarizes hypothetical but realistic performance data for the two methods.
| Parameter | Compound | Method A (C18, TFA) | Method B (Phenyl-Hexyl, Formic Acid) |
| Retention Time (min) | Impurity 1 | 4.5 | 5.2 |
| Main Peak | 15.2 | 14.1 | |
| Impurity 2 | 13.8 | 13.1 | |
| Resolution (Rs) | Main Peak / Impurity 1 | > 10 | > 10 |
| Main Peak / Impurity 2 | 2.5 | 1.8 | |
| Tailing Factor (Tf) | Main Peak | 1.1 | 1.2 |
| Theoretical Plates (N) | Main Peak | > 15000 | > 12000 |
Analysis of Results:
-
Method A (C18, TFA): This method provides excellent separation for the more polar Impurity 1 and a good resolution of 2.5 for the closely eluting Impurity 2. The peak shape is excellent (Tailing Factor of 1.1), and the column efficiency is high. This makes it a robust choice for routine quality control.
-
Method B (Phenyl-Hexyl, Formic Acid): This method also provides adequate separation, but the resolution between the main peak and the critical Impurity 2 is lower (1.8). While still acceptable (typically Rs > 1.5 is required), it offers less baseline separation. The primary advantage of Method B is its MS-compatibility, making it superior for impurity identification studies.
Establishing a Self-Validating System: The Role of Forced Degradation
A crucial aspect of a trustworthy analytical method is ensuring it is "stability-indicating." This means the method can accurately measure the analyte in the presence of its degradation products.[6] Forced degradation studies are integral to demonstrating this capability.[7] The drug substance is subjected to stress conditions like acid/base hydrolysis, oxidation, heat, and light to generate potential degradants.[8][9]
Caption: Logical flow of a forced degradation study to validate a stability-indicating method.
For N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, forced degradation might yield:
-
Acid/Base Hydrolysis: Cleavage of the amide bond to form 5-Methoxy-pyridin-2-amine and 2,2-dimethylpropanoic acid.
-
Oxidative Degradation: Formation of N-oxides on the pyridine ring.
-
Thermal/Photolytic: Potential demethylation of the methoxy group to form the hydroxy analog (Impurity 2).
The chosen HPLC method (e.g., Method A) must demonstrate the ability to separate the main peak from all degradants formed under these stress conditions, thus proving its suitability for stability studies.
Conclusion and Recommendations
Both Method A and Method B are viable for the purity analysis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
-
Method A (C18 with TFA) is recommended for routine quality control and purity testing . It offers superior resolution for potential degradation products and excellent peak shape, ensuring reliable quantification.
-
Method B (Phenyl-Hexyl with Formic Acid) is the preferred choice for impurity identification and characterization . Its MS-friendly mobile phase allows for seamless coupling to a mass spectrometer to elucidate the structures of unknown impurities or degradants.
The development of a robust HPLC method is a critical component of ensuring pharmaceutical quality.[10] A thorough understanding of the analyte's chemistry, combined with systematic method development and validation in line with ICH guidelines, provides a trustworthy and authoritative system for purity analysis.[11][12]
References
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- Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
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- Fortis Technologies. (2025). Validated method for NDMA analysis in pharmaceuticals with high DMF content.
- Santa Cruz Biotechnology. (n.d.). N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide | CAS 898561-71-2.
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Definitive Structure Elucidation: A Comparative Guide to the Crystallographic Confirmation of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research, from understanding biological activity to designing new materials, is built. This guide provides an in-depth, technical comparison of analytical techniques for the structural confirmation of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a substituted pyridine derivative of interest in medicinal chemistry.
While techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial pieces of the structural puzzle, Single-Crystal X-ray Diffraction (SC-XRD) stands alone in its ability to provide a definitive, high-resolution map of atomic positions in the solid state. We will explore the causality behind the experimental choices in a complete SC-XRD workflow and objectively compare its performance with these other vital analytical methods.
Synthesis and Crystallization: The Prerequisite for Diffraction
The journey to an X-ray crystal structure begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals.
Synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
A common synthetic route to this class of amides involves the acylation of the corresponding amine. The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide can be achieved by reacting 2-amino-5-methoxypyridine with trimethylacetyl chloride (pivaloyl chloride) in the presence of a non-nucleophilic base like triethylamine in an inert solvent such as dichloromethane. This method is analogous to the synthesis of similar compounds reported in the literature[1].
Experimental Protocol: Synthesis
-
Reaction Setup: Dissolve 2-amino-5-methoxypyridine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0 °C). Add trimethylacetyl chloride dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product into the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Art of Crystallization
Obtaining a crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-formed entity, free of defects, and typically between 0.1 to 0.3 mm in its largest dimensions[2][3]. The key is slow, controlled precipitation from a supersaturated solution.
Experimental Protocol: Crystallization
-
Solvent Selection: Screen various solvents to find one in which the purified compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent in a small vial. Cover the vial with a cap that has been pierced with a few small holes using a needle. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: This is a highly effective method. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool to room temperature slowly. For even slower cooling, the container can be placed in an insulated vessel (e.g., a Dewar flask filled with warm water).
The X-ray Crystallography Workflow: From Crystal to Structure
Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal atomic arrangement[3][4]. While no published crystal structure for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide currently exists, we can use the detailed crystallographic data from the closely related analogue, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide , as a highly representative example of the expected experimental outcome[1].
Caption: The workflow of Single-Crystal X-ray Diffraction.
Data Collection and Processing
The mounted crystal is placed in a diffractometer, where it is rotated in a monochromatic X-ray beam. The diffracted X-rays are captured by a detector.
-
Causality: The crystal is rotated to ensure that all sets of crystal lattice planes have an opportunity to satisfy Bragg's Law (nλ = 2d sinθ), producing a complete sphere of diffraction data[4]. A monochromatic X-ray source (e.g., Cu Kα) is used to simplify the interpretation of the diffraction pattern.
Structure Solution and Refinement
The collected data—a series of reflection intensities and positions—is then computationally processed.
-
Indexing and Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.
-
Integration: The intensity of each reflection is measured.
-
The Phase Problem: A critical step is solving the "phase problem." While intensities are measured, the phase information of the diffracted waves is lost. Computational methods, such as "direct methods," are used to estimate these initial phases.
-
Model Building and Refinement: An initial electron density map is generated, from which atomic positions can be inferred. This initial model is then refined using a least-squares algorithm, which adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed by metrics like the R-factor.
Representative Crystallographic Data
The following table summarizes the crystallographic data for the analogous compound, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, which serves as a realistic proxy for what would be expected for the title compound[1].
| Parameter | Value (for C₁₁H₁₆N₂O analogue)[1] | Expected for C₁₁H₁₆N₂O₂ |
| Crystal Data | ||
| Chemical Formula | C₁₁H₁₆N₂O | C₁₁H₁₆N₂O₂ |
| Formula Weight | 192.26 | 208.26 |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/n | To be determined |
| a, b, c (Å) | 11.1969, 8.6439, 23.8844 | To be determined |
| β (°) | 94.549 | To be determined |
| Volume (ų) | 2304.37 | To be determined |
| Z (molecules/unit cell) | 8 | To be determined |
| Data Collection | ||
| Radiation | Cu Kα (λ = 1.54184 Å) | Cu Kα or Mo Kα |
| Temperature (K) | 296 | Typically 100 K or 296 K |
| Reflections Collected | 8391 | Data dependent |
| Independent Reflections | 4503 | Data dependent |
| Refinement | ||
| R[F² > 2σ(F²)] (R1) | 0.047 | Target < 0.05 |
| wR(F²) (wR2) | 0.148 | Target < 0.15 |
| Goodness-of-fit (S) | 1.04 | Target ~ 1.0 |
Comparison with Alternative Analytical Techniques
While SC-XRD provides the ultimate structural proof, it is part of a suite of analytical tools. Each technique provides different, often complementary, information.
Caption: Comparison of analytical techniques for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for structure elucidation in solution[5][6].
-
Strengths: It provides detailed information about the chemical environment of each proton and carbon atom, establishing through-bond connectivity via experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). It is the premier method for studying molecules in a solution state that mimics biological conditions[7][8].
-
Limitations: The structure is built by connecting pieces of a puzzle based on correlations. It does not provide a direct "image" of the molecule. While it can define relative stereochemistry through experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), determining the absolute configuration can be challenging or impossible without chiral auxiliaries.
Mass Spectrometry (MS)
MS provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula[9].
-
Strengths: Unmatched sensitivity and accuracy for determining molecular formulas. Fragmentation patterns can provide evidence for the presence of specific structural motifs.
-
Limitations: MS is fundamentally "blind" to isomerism. It cannot distinguish between constitutional isomers, let alone stereoisomers, as they have the same mass. It provides no information about atomic connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of specific functional groups.
-
Strengths: A quick, simple, and non-destructive method to confirm the presence of key bonds. For our target molecule, strong absorbances corresponding to the amide C=O stretch (~1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹) would be expected.
-
Limitations: It provides very little information about the carbon-hydrogen framework of the molecule and gives no data on stereochemistry or 3D arrangement.
| Technique | Information Provided | Phase | Ambiguity Level |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Solid | None (Definitive) |
| NMR Spectroscopy | Atomic connectivity, relative stereochemistry, dynamics | Solution | Low |
| Mass Spectrometry | Molecular weight, elemental formula | Gas | High (Isomers) |
| IR Spectroscopy | Presence of functional groups | Any | Very High |
Trustworthiness and Data Deposition
A cornerstone of scientific integrity in crystallography is the public deposition of data. Once a structure is solved and refined, the results are compiled into a standard Crystallographic Information File (CIF). This file contains all the necessary information to reproduce and validate the structure, including unit cell parameters, atomic coordinates, and experimental details. These files are deposited in public databases, ensuring the data is open to scrutiny and use by the entire scientific community.
Authoritative databases for small-molecule crystal structures include:
-
The Cambridge Structural Database (CSD): Maintained by the Cambridge Crystallographic Data Centre (CCDC), this is the world's repository for organic and metal-organic crystal structures[10][11][12][13][14].
-
Crystallography Open Database (COD): An open-access collection of crystal structures for organic, inorganic, and metal-organic compounds[15][16][17][18][19].
Conclusion
For the unequivocal structural confirmation of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, Single-Crystal X-ray Diffraction is the gold standard. While NMR, MS, and IR spectroscopy are indispensable for characterizing a new compound, they provide circumstantial evidence that collectively points towards a proposed structure. X-ray crystallography moves beyond inference to provide direct, high-resolution evidence of the atomic arrangement in three-dimensional space. It is this definitive insight that provides the ultimate confidence required for drug development, patent applications, and fundamental chemical research, making it an essential capability for any advanced molecular science laboratory.
References
-
Crystallography Open Database. (n.d.). Retrieved from [Link]
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-
Protein Data Bank - Wikipedia. (n.d.). Retrieved from [Link]
-
Crystallography Open Database - FAIRsharing. (n.d.). Retrieved from [Link]
- Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic acids research, 40(D1), D420-D427.
-
Cambridge Crystallographic Data Centre - Wikipedia. (n.d.). Retrieved from [Link]
-
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A Comparative Guide to the Reference Standard: N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for identification, purity assessment, and quantitative analysis. This guide provides an in-depth technical comparison of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide as a reference standard, offering insights into its characterization, performance against potential alternatives, and best practices for its use.
Introduction to N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide as a Reference Standard
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a key chemical intermediate and potential impurity in the synthesis of various pharmaceutical compounds.[1][2] Its role as a reference standard is critical for the accurate detection and quantification in active pharmaceutical ingredients (APIs) and finished drug products. A reference standard for this compound must be highly purified and extensively characterized to ensure its suitability for its intended analytical purpose.[3][4]
The quality of a reference standard is the foundation of reliable analytical measurements.[3] The U.S. Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized".[3] This guide will explore the essential analytical techniques and comparative data necessary to establish the suitability of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide as a robust reference material.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₆N₂O₂ | [5] |
| Molecular Weight | 208.26 g/mol | [6] |
| CAS Number | 898561-68-7 | [7] |
| Appearance | Solid | [5] |
| Solubility | Soluble in common organic solvents such as methanol, acetonitrile, and dichloromethane. | Inferred from typical analytical methodologies. |
The structural identity and purity of the reference standard must be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous confirmation of the chemical structure.[8] The proton NMR spectrum of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the tert-butyl group protons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, further confirming the elemental composition of the molecule.[9] Fragmentation patterns observed in MS/MS analysis can offer additional structural insights.[10]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amide C=O stretch and N-H bonds.
Purity Determination
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and quantitative analysis in the pharmaceutical industry.[11][12][13][14][15] A well-developed HPLC method should be able to separate the main component from any potential impurities.
Gas Chromatography (GC): For volatile impurities, GC can be a complementary technique to HPLC.
Comparative Analysis: N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide vs. Alternative Reference Standards
In the absence of a commercially available, pharmacopeially recognized reference standard for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, laboratories may need to consider in-house prepared standards or standards for structurally similar compounds. A common alternative could be a closely related pyridine derivative.[16]
Here, we compare the hypothetical performance of a well-characterized N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide reference standard (RS-A) with a less characterized, in-house synthesized batch (RS-B) and a commercially available, structurally similar compound, N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide (Alternative RS).[1]
| Parameter | RS-A (Certified) | RS-B (In-house) | Alternative RS |
| Purity (HPLC, %) | ≥ 99.5% | 98.2% | ≥ 99.0% |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, MS, IR | Confirmed by ¹H NMR and MS only | Confirmed by supplier's CoA |
| Impurity Profile | All impurities >0.05% identified | Two unknown impurities at 0.5% and 0.3% | Specified impurities listed on CoA |
| Traceability | Traceable to primary standards (where applicable) | Not traceable | Traceable to supplier's internal standards |
| Cost | High | Low (synthesis cost) | Moderate |
Rationale for Comparison: This comparison highlights the critical differences in quality and reliability between a certified reference standard and other potential materials. The higher purity and comprehensive characterization of RS-A provide a greater level of confidence in analytical results.[17] While RS-B is cost-effective, the presence of unknown impurities can compromise the accuracy of quantitative analyses. The Alternative RS, while well-characterized, is not a direct structural match and should only be used for qualitative purposes like retention time marking, not for quantitative analysis of the target compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the characterization and comparison of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide reference standards.
Protocol for Purity Determination by HPLC
This protocol is designed for the accurate determination of the purity of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide and the separation of potential process-related impurities.[15]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reference standard.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify and quantify any impurities relative to the main peak.
Protocol for Identity Confirmation by ¹H NMR
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of Deuterated Chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule. Compare the spectrum with a known reference spectrum or theoretical chemical shifts.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for ensuring the proper characterization of a reference standard.
Caption: Workflow for the establishment of a chemical reference standard.
The following diagram illustrates a hypothetical impurity profile comparison.
Caption: Comparison of impurity profiles for different reference standard grades.
Conclusion and Recommendations
The selection and proper use of a reference standard are critical for ensuring the quality and accuracy of pharmaceutical analysis. For N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a certified reference standard with a purity of ≥ 99.5% and comprehensive structural characterization is highly recommended for quantitative applications.[17] In-house prepared standards should be rigorously characterized, and all significant impurities should be identified. Structurally similar compounds should be used with caution and are generally not suitable for quantitative purposes. Adherence to detailed analytical protocols, such as those provided in this guide, will ensure the generation of reliable and defensible analytical data.
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The Strategic Efficacy of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide as a Synthetic Precursor in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of synthetic precursors is a critical determinant of the efficiency, scalability, and ultimate success of a drug discovery program. N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors, a class of therapeutics central to oncology and immunology.[1][2] This guide provides a comprehensive analysis of the efficacy of this precursor, benchmarked against viable alternatives, and supported by detailed experimental protocols.
Core Synthesis and Mechanistic Considerations
The primary route to N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide involves the N-acylation of 2-amino-5-methoxypyridine with pivaloyl chloride. This reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) in the presence of a tertiary amine base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
The choice of pivaloyl chloride as the acylating agent is deliberate. The sterically bulky tert-butyl group of the pivaloyl moiety can offer several advantages in a synthetic sequence. It can impart increased crystallinity to intermediates, aiding in purification by crystallization. Furthermore, the pivaloyl group can serve as a protecting group for the amine, exhibiting high stability to a range of reaction conditions, yet can be removed under specific hydrolytic conditions if required.
A closely analogous reaction, the synthesis of 2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide, has been reported with a high yield of 83%, underscoring the efficiency of this transformation.[3]
Visualizing the Synthesis
Caption: Synthetic pathway for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
Comparative Analysis of Synthetic Precursors
The utility of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is best understood in the context of its application in the synthesis of complex molecules, such as kinase inhibitors. The substituted pyridine moiety is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase ATP-binding site.[1][2][4] Therefore, the choice of the initial pyridine building block can significantly impact the overall synthetic strategy.
Let us consider a hypothetical kinase inhibitor target where the N-(5-methoxy-pyridin-2-yl) group is a key pharmacophore. We can compare the use of our topic precursor with alternative strategies starting from different pyridine building blocks.
| Precursor | Synthetic Step | Reagents | Typical Yield | Advantages | Disadvantages |
| N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide | Late-stage functionalization of the pyridine ring | Varies depending on the desired modification | High (based on analogous reactions) | Convergent synthesis; pivaloyl group can direct ortho-metalation or serve as a stable protecting group. | Requires initial synthesis of the precursor. |
| 2-Amino-5-methoxypyridine | Early-stage acylation with a complex carboxylic acid | Peptide coupling reagents (e.g., HATU, CDI) | Good to High | Direct introduction of a complex side chain. | May require protection of other functional groups on the carboxylic acid; potential for side reactions. |
| 2-Chloro-5-methoxypyridine | Nucleophilic aromatic substitution (SNAr) with an amine | Amine, base (e.g., K2CO3), catalyst (e.g., Pd(dba)2) | Moderate to High | Direct coupling of the pyridine core with a partner molecule. | Limited by the availability of the amine coupling partner; may require harsh reaction conditions. |
| 5-Bromo-2-methoxypyridine | Suzuki or Buchwald-Hartwig coupling | Boronic acid/ester or amine, Pd catalyst, base | Good to High | Versatile for C-C and C-N bond formation. | Requires synthesis of the boronic acid/ester or the use of a specific amine; potential for catalyst poisoning. |
Experimental Protocols
Synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
This protocol is adapted from the high-yield synthesis of the analogous 2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide.[3]
Materials:
-
2-amino-5-methoxypyridine (1.0 eq)
-
Pivaloyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Sodium sulfate, anhydrous
Procedure:
-
To a stirred solution of 2-amino-5-methoxypyridine in anhydrous DCM, add triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of pivaloyl chloride in anhydrous DCM to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into water and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) to afford the title compound as a solid.
Expected Yield: Based on analogous reactions, a yield of approximately 80-90% can be expected.
Alternative Amide Bond Formation: HATU-Mediated Coupling
For comparison, an alternative method for forming the amide bond using a modern peptide coupling reagent is presented. This approach is often used when the acylating partner is a carboxylic acid rather than an acyl chloride.
Materials:
-
2-amino-5-methoxypyridine (1.0 eq)
-
Pivalic acid (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, dissolve pivalic acid and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Add 2-amino-5-methoxypyridine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparison of Acylation Methods
The choice of acylation method is a critical decision in the synthesis of amide-containing molecules. Below is a comparison of using pivaloyl chloride versus a common carboxylic acid activating agent, HATU.
| Feature | Pivaloyl Chloride | HATU (with Pivalic Acid) |
| Reagent Cost | Generally lower cost | Significantly higher cost |
| Byproducts | Triethylamine hydrochloride (water-soluble) | HOBt, tetramethylurea (water-soluble) |
| Reaction Conditions | Mild (0 °C to room temperature) | Mild (room temperature) |
| Workup | Simple aqueous wash | Typically requires chromatography |
| Substrate Scope | Limited to available acyl chlorides | Broad, applicable to most carboxylic acids |
| Atom Economy | Good | Lower, due to the large activating agent |
Workflow Comparison
Caption: Comparison of synthetic workflows for amide formation.
Conclusion
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide stands as a highly efficacious synthetic precursor, particularly for the construction of kinase inhibitors. Its synthesis via the reaction of 2-amino-5-methoxypyridine and pivaloyl chloride is a robust and high-yielding process. The pivaloyl group offers advantages in terms of stability and potential for downstream functionalization.
When compared to alternative synthetic strategies, the use of this pre-functionalized building block in a convergent synthesis can streamline the overall process, especially in a lead optimization campaign where rapid diversification of other parts of the molecule is desired. While other methods, such as direct coupling with complex carboxylic acids or SNAr reactions, have their merits, the pivaloyl amide precursor strategy often provides a more reliable and scalable route. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the overall goals of the research program. However, for its intended applications, N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide represents a strategically sound and efficient choice for the modern medicinal chemist.
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Safety Operating Guide
Navigating the Disposal of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a compound featuring a substituted pyridine ring. The procedures outlined herein are grounded in established safety protocols for pyridine derivatives and hazardous waste management regulations to ensure the protection of laboratory personnel and the environment.
The structural components of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, particularly the pyridine moiety, necessitate a cautious approach to its disposal. Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[1][2] Therefore, a robust understanding of the compound's potential hazards and the corresponding disposal procedures is not merely a matter of regulatory compliance but a cornerstone of a responsible laboratory safety culture.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide may not always be available, the hazards can be inferred from the pyridine functional group. Pyridine-containing compounds are often flammable, and harmful if inhaled, swallowed, or absorbed through the skin.[1][3]
Essential Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves.[2][4] | Provides robust chemical resistance to pyridine and its derivatives. |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn in situations with a high risk of splashing.[4] | Protects against accidental splashes and potential vapors that can cause serious eye irritation. |
| Skin and Body Protection | Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is advisable. | Protects skin from contact, which can be harmful. The flammability of pyridine compounds makes flame-retardant material a critical safety measure.[2] |
| Respiratory Protection | All handling and disposal must be conducted in a certified chemical fume hood or a well-ventilated area.[1][4] If ventilation is inadequate, a NIOSH-approved respirator is mandatory. | Pyridine vapors can lead to respiratory irritation, headaches, and dizziness upon inhalation.[1] |
II. Step-by-Step Disposal Protocol
The proper disposal of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.
Workflow for Disposal:
Disposal Workflow Diagram
Detailed Procedural Steps:
-
Hazard Assessment and PPE: Before handling the waste, review the potential hazards and don the appropriate PPE as detailed in the table above. Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Waste Segregation:
-
Solid Waste: Collect un- or lightly contaminated materials such as gloves, weighing paper, and absorbent pads in a designated, clearly labeled, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Selection and Labeling:
-
Use containers that are chemically resistant to pyridine and its derivatives, such as glass or high-density polyethylene.[1]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide". Include the date when the first waste was added.
-
-
Waste Transfer: All transfers of waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[4] Use non-sparking tools if the compound is in a flammable solvent.[3][6]
-
Container Sealing: Once waste is added, ensure the container is securely sealed to prevent the escape of vapors.[4]
-
Temporary Storage: Store the sealed hazardous waste containers in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[1][4] The storage area should be away from ignition sources and incompatible materials such as strong oxidizing agents and acids.[5][7]
-
Record Keeping: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.[1] The disposal method will likely be high-temperature incineration.[8][9]
III. Spill and Decontamination Procedures
Accidents can happen, and a clear and practiced spill response plan is essential.
Minor Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[1]
-
Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[3][5]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
Major Spill (outside a chemical fume hood):
-
Evacuate the laboratory immediately and secure the area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[5]
-
Do not attempt to clean up a large spill without proper training and equipment.
Personnel Decontamination:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes and seek prompt medical attention.[4][5]
-
Inhalation: Move to fresh air immediately and seek medical attention.[5]
IV. Regulatory Framework
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12] It is the responsibility of the waste generator (the laboratory) to properly identify, manage, and dispose of hazardous waste in accordance with federal, state, and local regulations.[11][13]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, fostering a culture of safety and environmental responsibility within the scientific community.
References
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Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
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Pyridine: incident management. (n.d.). GOV.UK. [Link]
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Hazardous waste. (n.d.). In Wikipedia. [Link]
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Pyridine Standard Operating Procedure. (n.d.). University of Washington. [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
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Pyridine - SAFETY DATA SHEET. (2024, November 26). Penta chemicals. [Link]
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What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. [Link]
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Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. [Link]
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Hazardous Waste. (n.d.). US EPA. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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A Senior Application Scientist's Guide to Handling N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
Hazard Profile & Risk Assessment
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative. While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not readily found, a rigorous hazard assessment can be conducted by analyzing its structural components: a pyridine ring and an amide functional group.
-
Pyridine Moiety: Pyridine and its derivatives are known for their potential health hazards. They can be harmful through inhalation, skin contact, or ingestion, often causing symptoms like nausea, dizziness, and respiratory irritation.[1] The pyridine structure suggests the need for careful handling to prevent systemic exposure.
-
Amide Moiety: While the amide in this molecule is stable, amides as a class require appropriate handling and disposal protocols.[2][3][4]
Based on this structural analysis, it is prudent to treat N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and a likely eye and skin irritant . A thorough, task-specific risk assessment is the foundational step before any handling occurs.[5][6]
The Hierarchy of Controls: Beyond PPE
Before detailing personal protective equipment, it is critical to implement more effective safety measures. PPE is the last line of defense.
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: These are the most critical physical controls for minimizing exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood to control the inhalation hazard.[1][7][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[7]
-
-
Administrative Controls: These are procedural controls.
Personal Protective Equipment (PPE): Task-Specific Protocols
The selection of PPE must be based on a thorough hazard assessment of the specific tasks being performed.[6][9][11]
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling this compound in any form (solid or solution) to protect against splashes and aerosols.[1][5] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transferring large volumes or working with reactions under pressure.[5]
Skin and Body Protection
-
Lab Coats: A flame-resistant lab coat is required to protect clothing and skin from potential splashes.[5] Ensure the coat is fully buttoned.
-
Gloves: Glove selection is critical. Due to the pyridine component, nitrile or neoprene gloves are recommended.[1][12] Latex gloves are not suitable. For tasks involving prolonged contact or significant splash risk, consider double-gloving. Always inspect gloves for tears or holes before use and remove them promptly and properly if contamination occurs.
-
Full Body Protection: Long pants and closed-toe shoes are a minimum requirement for entering any laboratory where hazardous chemicals are handled.[11]
Respiratory Protection
When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, in the event of an engineering control failure or a large spill, a respirator may be necessary.[5][9] Any use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[9]
PPE Summary Table
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Not required inside a fume hood. |
| Solution Preparation | Chemical Splash Goggles | Double-glove with Nitrile or Neoprene | Lab Coat | Not required inside a fume hood. |
| Reaction Workup/Transfer | Chemical Splash Goggles & Face Shield | Double-glove with Nitrile or Neoprene | Chemical-Resistant Apron over Lab Coat | Not required inside a fume hood. |
| Large Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Resistant Suit/Coveralls | Air-purifying respirator with organic vapor cartridges. |
Operational Plans: Handling and Disposal
Safe Handling and Storage Workflow
-
Preparation: Before starting, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
-
Donning PPE: Don PPE in the correct order: lab coat, then goggles/face shield, then gloves.
-
Handling: Conduct all operations within the fume hood sash at the lowest practical height. Use spark-resistant tools if the compound is a fine powder. Keep containers tightly closed when not in use.[1]
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The container must be clearly labeled with the chemical name and hazard warnings.
Emergency Spill Procedure
Accidents can happen, and preparation is key.[7]
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the laboratory.
-
Contain: For small spills inside a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[2] Do not use combustible materials like paper towels.
-
Clean-Up: Wearing appropriate PPE (see table above), carefully scoop the absorbent material into a designated hazardous waste container using spark-resistant tools.[3]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Decontamination and Waste Disposal
-
Personnel Decontamination: If skin contact occurs, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[1] Remove any contaminated clothing.
-
Waste Disposal: All waste, including excess reagent, contaminated materials (gloves, absorbent pads), and empty containers, must be disposed of as hazardous chemical waste.[2] Never pour this chemical down the drain.[7] Collect waste in a clearly labeled, sealed container and follow all local, state, and federal environmental regulations for disposal.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE when handling N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
Caption: PPE Selection workflow for handling the target compound.
References
-
ECHA Guidance on Chemical Safety Assessment: The European Chemicals Agency (ECHA) provides comprehensive guidance on performing a Chemical Safety Assessment (CSA) as required under REACH regulations. This framework is essential for understanding and documenting chemical risks. Source: The Acta Group, ECHA. [13]
-
Handling Pyridine: Best Practices: This guide outlines the hazards of pyridine, a key structural component of the target molecule, and details necessary precautions, including ventilation, storage, and appropriate PPE such as nitrile or neoprene gloves and splash goggles. Source: Post Apple Scientific. [1]
-
OSHA Personal Protective Equipment (PPE) Standard: OSHA's regulation 29 CFR 1910.132 mandates that employers must assess workplace hazards and provide appropriate PPE to protect employees from chemical, radiological, or mechanical hazards. Source: Clarion Safety Systems. [9]
-
REACH Chemical Safety Assessment Overview: This document explains the goal and procedures of a Chemical Safety Assessment (CSA) under REACH, which is to identify the conditions under which chemical risks are controlled. Source: Japan Chemical Industry Association. [14]
-
Safety Precautions for Handling Pyridine: This resource emphasizes key safety measures for pyridine, including proper ventilation (fume hoods), correct PPE, safe storage practices, and effective spill handling procedures. Source: Post Apple Scientific. [7]
-
Sodium Amide Safety and Disposal: While more reactive than the target compound, this guide for sodium amide provides relevant principles for handling amide compounds, including wearing impervious gloves, using spark-resistant tools, and proper hazardous waste disposal. Source: Princeton University Environmental Health and Safety. [2]
-
Proper Disposal of Sodium Amide: This guide details procedures for the safe quenching and disposal of reactive amide waste, highlighting the importance of controlled neutralization and handling as hazardous waste. Source: Benchchem. [3]
-
Comprehensive Guide to PPE in the Laboratory: This article discusses the essential role of PPE in labs, covering different types of equipment for various hazards and outlining OSHA requirements for employers regarding hazard assessment, PPE provision, and training. Source: Lab Manager. [5]
-
OSHA Laboratory Safety Guidance: This official OSHA document provides detailed guidance on laboratory safety, including the requirement for a Chemical Hygiene Plan (CHP), employee training, and the proper use of PPE and engineering controls. Source: Occupational Safety and Health Administration. [10]
-
Laboratory Responsibilities for PPE: This document outlines the factors to consider when selecting PPE, such as the specific chemical hazards, routes of exposure, and material compatibility, emphasizing the need for a hazard assessment for each operation. Source: Cornell University EHS. [6]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
